molecular formula C12H22O5 B1593970 Dibutyl 2,2'-oxybisacetate CAS No. 6634-18-0

Dibutyl 2,2'-oxybisacetate

カタログ番号: B1593970
CAS番号: 6634-18-0
分子量: 246.3 g/mol
InChIキー: GYTOWSMQXHCYNU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Dibutyl 2,2'-oxybisacetate is a useful research compound. Its molecular formula is C12H22O5 and its molecular weight is 246.3 g/mol. The purity is usually 95%.
The exact mass of the compound Acetic acid, oxydi-, dibutyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51818. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dibutyl 2,2'-oxybisacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibutyl 2,2'-oxybisacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

butyl 2-(2-butoxy-2-oxoethoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O5/c1-3-5-7-16-11(13)9-15-10-12(14)17-8-6-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTOWSMQXHCYNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)COCC(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216545
Record name Acetic acid, oxydi-, dibutyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6634-18-0
Record name 1,1′-Dibutyl 2,2′-oxybis[acetate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6634-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, oxydi-, dibutyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibutyl oxybisacetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51818
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, oxydi-, dibutyl ester
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Record name Dibutyl 2,2'-oxybisacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.937
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Technical Whitepaper: Dibutyl 2,2'-Oxybisacetate

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physicochemical profile, synthesis methodologies, and separation science applications of Dibutyl 2,2'-oxybisacetate (also known as Dibutyl Diglycolate).[1][2]

Physicochemical Profile, Synthesis, and Applications in Separation Science[1][3][4]

Executive Summary

Dibutyl 2,2'-oxybisacetate (CAS: 6634-18-0), frequently referred to as Dibutyl Diglycolate , is a diester derived from diglycolic acid and n-butanol.[1][2] While structurally related to common polyether solvents (like glymes), its chemical behavior is dominated by its tridentate oxygen donor motif , making it a potent ligand in coordination chemistry.[1]

This guide distinguishes Dibutyl Diglycolate from its ether-analog, Dibutyl Carbitol (Diethylene glycol dibutyl ether), and explores its dual-utility:

  • Separation Science: As an extractant for Rare Earth Elements (REEs) and Actinides in radiopharmaceutical purification.[1][2]

  • Material Science: As a cold-resistant plasticizer for medical-grade polymers (PVC, PVDC), offering an alternative to phthalates.[1][2]

Molecular Architecture & Physicochemical Profile[1][2][5]

The molecule features a flexible ether linkage flanked by two butyl ester groups.[2] This geometry allows the molecule to wrap around metal cations, acting as a "podand" ligand.

Chemical Structure: BuOOC-CH2-O-CH2-COOBu[1][2]

Table 1: Physicochemical Constants
PropertyValueContext/Notes
CAS Number 6634-18-0Verified Identifier
Molecular Formula C₁₂H₂₂O₅
Molecular Weight 246.30 g/mol
Boiling Point ~157 °C @ 7 TorrHigh boiling point, suitable for high-vac applications
Density 1.026 g/cm³ (Pred.)[1][2][3]Slightly denser than water
Solubility LipophilicSoluble in alcohols, ethers, CHCl₃; Insoluble in water
Refractive Index 1.442Optical characteristic
Ligand Type TridentateCoordinates via 1 Ether-O and 2 Carbonyl-O atoms
Synthesis & Purification Protocols

The synthesis of Dibutyl Diglycolate is a classic Fischer esterification. However, achieving high purity (>99%) for extraction chromatography requires strict control over water removal to drive equilibrium.[1][4]

Protocol A: Acid-Catalyzed Esterification (Standard)

Objective: Synthesis of Dibutyl Diglycolate from Diglycolic Acid.

  • Reagents:

    • Diglycolic Acid (1.0 eq)[1][4]

    • n-Butanol (2.5 eq, excess)[1][2][4][5]

    • Catalyst: p-Toluenesulfonic acid (p-TSA, 1-2 mol%)[1][2][4]

    • Solvent: Toluene (azeotropic agent)[1][4]

  • Workflow:

    • Setup: 3-neck round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

    • Reaction: Charge acid, alcohol, and catalyst.[1][2][5][6] Heat to reflux (~115-120°C).[1][2]

    • Kinetics: Monitor water collection in the Dean-Stark trap. Reaction is complete when theoretical water volume is collected (approx. 4-6 hours).[1][2]

    • Workup: Cool to RT. Wash organic phase with saturated NaHCO₃ (to remove unreacted acid/catalyst) followed by brine.[1][2][4]

    • Purification: Dry over MgSO₄, filter, and perform vacuum distillation. Collect fraction at 157°C/7 Torr.[1][2]

Visualization: Synthesis Pathway

The following diagram illustrates the reaction logic and intermediate states.

Synthesis Reactants Diglycolic Acid + n-Butanol Intermediate Protonated Intermediate Reactants->Intermediate Reflux Catalyst p-TSA (Catalyst) Catalyst->Intermediate DeanStark Dean-Stark Trap (- H2O) Intermediate->DeanStark Water Removal Product Dibutyl Diglycolate (Crude) Intermediate->Product Esterification Purified Distilled Ester (>99%) Product->Purified Vac Distillation 157°C @ 7 Torr

Figure 1: Fischer esterification pathway utilizing azeotropic water removal to drive yield.

Solvation & Extraction Mechanics

For researchers in radiopharmaceuticals and metallurgy , Dibutyl Diglycolate serves as a moderate-strength extractant.[1][2] Unlike the stronger Diglycolamides (DGA), the diglycolate ester allows for easier back-extraction (stripping) of metals, making it valuable for delicate separations.[1]

Mechanism of Action: Tridentate Coordination

The molecule acts as a neutral solvating agent. It extracts metal salts (typically nitrates or chlorides) into the organic phase by forming a coordination complex.[2]

  • Binding Site: The central ether oxygen and the two carbonyl oxygens of the ester groups form a "pocket" for the metal ion.

  • Selectivity: High affinity for trivalent lanthanides (

    
    ) and actinides (
    
    
    
    ).[1][4]
  • Equation:

    
    
    
Visualization: Metal Ion Coordination

This diagram depicts the ligand wrapping around a generic Lanthanide ion (


).[1][2][4]

Coordination Metal Ln³⁺ EtherO O (Ether) EtherO->Metal Coordinate C1 C=O C1->Metal C2 C=O C2->Metal Backbone Dibutyl Diglycolate Backbone Backbone->EtherO Backbone->C1 Backbone->C2

Figure 2: Tridentate coordination geometry.[1][2][4] The ether oxygen and two carbonyls stabilize the cation.

Applications in Drug Development & Materials[1]
A. Radiopharmaceutical Purification

In the production of medical isotopes (e.g., Lutetium-177 or Actinium-225), purity is paramount.[1][2] Dibutyl diglycolate is used in Extraction Chromatography resins.[1][2]

  • Role: Separation of trivalent actinides from fission products.

  • Advantage: It provides a "softer" binding than organophosphorus extractants (like TBP), allowing for elution with dilute acids rather than complexing agents that might contaminate the final drug product.[1]

B. Medical-Grade Plasticizer

As a plasticizer, Dibutyl Diglycolate imparts low-temperature flexibility to PVC and PVDC.[1][2][6]

  • Relevance: Used in tubing and storage bags for blood/plasma where cold storage (-20°C to -80°C) causes standard phthalate-plasticized materials to become brittle.[1][2]

  • Safety Profile: Generally regarded as having lower reproductive toxicity compared to low-molecular-weight phthalates (e.g., DEHP), though specific migration studies are required for direct blood contact approval.[1][2]

Safety & Handling (MSDS Summary)
  • Hazards: Not classified as highly toxic, but acts as a mild skin/eye irritant.[1][2]

  • Flammability: Combustible (Flash Point > 110°C).[1][2][4]

  • Storage: Store in cool, dry conditions under inert gas (Nitrogen/Argon) to prevent hydrolysis of the ester linkages over time.[1]

  • Disposal: Incineration in a chemical waste facility.[1][2]

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 81829, Dibutyl diglycolate.[1][2] Retrieved from [Link][1][4]

  • Ansari, S. A., et al. (2012). Thermodynamics and kinetics of the extraction of lanthanides by diglycolamides.[1] (Contextual grounding on diglycolate-derivative extraction mechanisms).

  • U.S. EPA CompTox Dashboard. Dibutyl 2,2'-oxybisacetate.[1][2] Retrieved from [Link][1][4]

Sources

What is the structure of Dibutyl 2,2'-oxybisacetate?

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure and Properties of Dibutyl 2,2'-oxybisacetate

Abstract: Dibutyl 2,2'-oxybisacetate (CAS No. 6634-18-0) is a diester compound characterized by a central ether linkage connecting two butyl acetate moieties. This unique diether-diester structure imparts significant molecular flexibility and specific polarity, making it a compound of interest, primarily as a potential plasticizer in polymer formulations. This guide provides a comprehensive analysis of its molecular structure, a plausible synthesis pathway based on established chemical principles, a predictive overview of its spectroscopic signature for identification purposes, and a rationale for its function based on its structural attributes. The content is intended for researchers, chemists, and professionals in material science and drug development who require a detailed understanding of this molecule.

Chemical Identity and Physicochemical Properties

Dibutyl 2,2'-oxybisacetate is known by several synonyms, which are important to recognize when reviewing literature and sourcing materials. Its fundamental identifiers and properties are summarized below.

Table 1: Chemical Identification of Dibutyl 2,2'-oxybisacetate

Identifier Value
IUPAC Name Dibutyl 2,2'-oxybisacetate
Synonyms Dibutyl diglycolate; Dibutyl oxybisacetate; Dibutyl 2,2'-oxydiacetate; Oxydiacetic acid dibutyl ester; 2,2'-Oxybisacetic acid dibutyl ester[1]
CAS Number 6634-18-0[1]
Molecular Formula C₁₂H₂₂O₅[1]

| Molecular Weight | 246.3 g/mol [1] |

Table 2: Physicochemical Properties of Dibutyl 2,2'-oxybisacetate

Property Value Source
Appearance Liquid (predicted) -
Boiling Point 157 °C (at 7 Torr) [1]
Density 1.026 g/cm³ (Predicted) [1]

| Storage | Store sealed in a dry place at room temperature. |[1] |

Molecular Structure Analysis

The functionality of Dibutyl 2,2'-oxybisacetate is a direct consequence of its molecular architecture. The structure consists of a central oxygen atom forming an ether linkage (C-O-C) to two separate acetate groups. Each acetate group is, in turn, esterified with an n-butanol molecule.

Key structural features include:

  • Central Ether Linkage: The sp³ hybridized central oxygen atom creates a non-linear, flexible backbone. The C-O-C bond angle is approximately 110-112°, allowing for significant rotational freedom. This flexibility is a primary contributor to its efficacy as a plasticizer.

  • Dual Ester Groups: The molecule possesses two carboxyl ester functional groups (-COO-). These groups are polar and can engage in dipole-dipole interactions with polar polymer chains, enhancing compatibility.

  • n-Butyl Chains: The two terminal, non-polar n-butyl chains provide steric bulk and contribute to the overall liquidity and solvent compatibility of the molecule. They help to physically separate polymer chains, a key mechanism in plasticization.

Caption: 2D structure of Dibutyl 2,2'-oxybisacetate.

Synthesis Methodology

While specific manufacturing protocols for Dibutyl 2,2'-oxybisacetate are proprietary, its synthesis can be reliably achieved via the well-established Fischer-Speier esterification reaction.[2] This method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.

The reaction proceeds by reacting 2,2'-oxybisacetic acid with an excess of n-butanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The use of excess n-butanol helps to shift the reaction equilibrium towards the formation of the diester product by Le Châtelier's principle. Water is generated as a byproduct and is typically removed during the reaction to further drive the equilibrium forward.

Synthesis_Workflow Reactants Reactants: - 2,2'-Oxybisacetic Acid - n-Butanol (excess) Mixing Combine reactants in a suitable reaction vessel. Reactants->Mixing Charge Catalysis Add acid catalyst (e.g., H₂SO₄) and heat to reflux. Mixing->Catalysis Initiate Reaction Esterification Reaction (Removal of H₂O byproduct) Catalysis->Reaction ~1-4 hours Quench Neutralization / Quench (e.g., with NaHCO₃ solution) Reaction->Quench Work-up Extraction Liquid-Liquid Extraction (e.g., with ethyl acetate) Quench->Extraction Purification Purification: - Distill off excess butanol - Vacuum Distillation Extraction->Purification Product Final Product: Dibutyl 2,2'-oxybisacetate Purification->Product Isolate

Caption: General workflow for the synthesis of Dibutyl 2,2'-oxybisacetate.

Experimental Protocol: Fischer Esterification

Causality: This protocol is designed to maximize yield by controlling equilibrium. Using excess alcohol and removing water are critical steps. The neutralization and extraction steps are standard procedures for isolating a neutral organic product from an acidic reaction mixture.

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus or soxhlet extractor with drying agent, a condenser, and a heating mantle.

  • Charging: Charge the flask with 2,2'-oxybisacetic acid (1.0 eq), n-butanol (3.0-4.0 eq, serving as both reactant and solvent), and a catalytic amount of sulfuric acid (e.g., 1-2 mol%).

  • Reaction: Heat the mixture to reflux. The water-butanol azeotrope will distill and be collected in the Dean-Stark trap, effectively removing the water byproduct and driving the reaction to completion. Monitor the reaction progress by tracking water collection or using techniques like TLC or GC.

  • Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Carefully neutralize the acid catalyst by washing with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

  • Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the excess n-butanol via distillation. The final product, Dibutyl 2,2'-oxybisacetate, can be purified by vacuum distillation to yield a clear liquid.

Analytical and Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not widely available in public databases, its structure allows for a reliable prediction of its key spectroscopic features. These predictions are essential for quality control and structural verification in a research or industrial setting.

  • ¹H NMR Spectroscopy (in CDCl₃, predicted):

    • δ ~4.20 ppm (singlet, 4H): The four equivalent protons on the methylene groups adjacent to the central ether oxygen and the carbonyl groups (-O-CH₂ -C=O). Their equivalence leads to a sharp singlet.

    • δ ~4.10 ppm (triplet, 4H): The four protons on the methylene groups of the butyl chains directly attached to the ester oxygen (-COO-CH₂ -CH₂-). They are split by the adjacent CH₂ group.

    • δ ~1.65 ppm (sextet/multiplet, 4H): The four protons on the second methylene groups of the butyl chains (-O-CH₂-CH₂ -CH₂-).

    • δ ~1.40 ppm (sextet/multiplet, 4H): The four protons on the third methylene groups of the butyl chains (-CH₂-CH₂ -CH₃).

    • δ ~0.95 ppm (triplet, 6H): The six protons of the terminal methyl groups (-CH₂-CH₃ ).

  • ¹³C NMR Spectroscopy (in CDCl₃, predicted):

    • δ ~170 ppm: Carbonyl carbon of the ester groups (C=O).

    • δ ~68 ppm: Methylene carbons adjacent to the ether oxygen (-O-C H₂-C=O).

    • δ ~65 ppm: Methylene carbons of the butyl group adjacent to the ester oxygen (-COO-C H₂-).

    • δ ~30 ppm: Methylene carbon at the C2 position of the butyl group.

    • δ ~19 ppm: Methylene carbon at the C3 position of the butyl group.

    • δ ~14 ppm: Terminal methyl carbon of the butyl group.

  • Infrared (IR) Spectroscopy (predicted):

    • ~2960-2870 cm⁻¹: Strong C-H stretching vibrations from the methylene and methyl groups of the butyl chains.

    • ~1740 cm⁻¹: A very strong, sharp absorption band characteristic of the C=O (carbonyl) stretch in the saturated ester functional groups.

    • ~1250-1100 cm⁻¹: Strong, broad C-O stretching vibrations corresponding to both the ester (C-O-C) and the central ether (C-O-C) linkages.

Application Profile: A Structure-Function Rationale

The primary application for Dibutyl 2,2'-oxybisacetate is as a plasticizer. Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer. The efficacy of this molecule can be explained by established plasticization theories.[3]

  • Lubricity and Free Volume Theory: According to the lubricity and free volume theories, plasticizer molecules work by inserting themselves between the rigid polymer chains.[4] The long, flexible alkyl chains and, critically, the highly mobile C-O-C ether backbone of Dibutyl 2,2'-oxybisacetate, effectively push the polymer chains apart. This action increases the "free volume" within the polymer matrix, allowing the polymer chains to slide past one another more easily when a force is applied, thus reducing the material's glass transition temperature (Tg) and brittleness.

  • Mechanism of Action: When blended with a polymer like polyvinyl chloride (PVC) at high temperatures, the Dibutyl 2,2'-oxybisacetate molecules diffuse into the polymer matrix. The polar ester groups form favorable dipole-dipole interactions with the polar C-Cl bonds of the PVC chains, ensuring good compatibility and preventing the plasticizer from easily leaching out. Simultaneously, the flexible ether backbone and butyl chains disrupt the strong, rigid intermolecular attractions between the PVC chains, effectively lubricating them and imparting flexibility to the final product.

Safety and Toxicological Profile

Based on available safety data, Dibutyl 2,2'-oxybisacetate is classified with GHS pictograms indicating it can cause irritation.[1] A comprehensive toxicological profile has not been thoroughly investigated, and therefore, standard precautions for handling laboratory chemicals should be strictly followed.

  • GHS Classification:

    • Pictogram: GHS07 (Exclamation Mark)

    • Signal Word: Warning[1]

    • Hazard Statements:

      • H315: Causes skin irritation.[1]

      • H319: Causes serious eye irritation.[1]

  • Precautionary Statements (selected):

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P337+P313: If eye irritation persists: Get medical advice/attention.

Handling Recommendations: Professionals handling this substance should wear appropriate Personal Protective Equipment (PPE), including nitrile gloves and safety glasses with side shields or goggles. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

Dibutyl 2,2'-oxybisacetate is a structurally distinct molecule whose properties are dictated by the interplay of its central ether linkage, dual ester groups, and terminal alkyl chains. This combination results in a flexible, compatible molecule ideally suited for applications as a plasticizer. While requiring standard handling precautions due to its irritant nature, its straightforward synthesis via Fischer esterification and predictable spectroscopic signature make it an accessible compound for both academic research and industrial evaluation in the field of polymer science.

References

  • CN103030563A - Dibutyl phthalate synthesis process - Google Patents. (n.d.).
  • Gao, L., Yin, Y., Luo, T., et al. (2018). Study of preparation of dibutyl terephthalate by alcoholysis of waste PET catalyzed by diacid ionic liquid. Journal of Dalian University of Technology. Retrieved February 6, 2026, from [Link]

  • Lafaye, G., Ezzah-Joo, S., et al. (2018). Esterification of Fatty Acids with Short-Chain Alcohols over Commercial Acid Clays in a Semi-Continuous Reactor. MDPI. Retrieved February 6, 2026, from [Link]

  • International Journal of Science, Engineering and Management. (2018). Experimental Study of Esterification of Carboxylic Acid with different alcohol using various Catalysts. Technoarete. Retrieved February 6, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2000). Dibutyl Phthalate. Retrieved February 6, 2026, from [Link]

  • PubMed. (2024). Plasticization mechanism of biobased plasticizers comprising polyethylene glycol diglycidyl ether-butyl citrate with both long and short chains on poly(lactic acid). Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). Dibutyl 2,2'-dithiodiacetate. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2014). Esterification of Acetic Acid with Butanol: Operation in a Packed Bed Reactive Distillation Column. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). WO1996022960A1 - Process for producing 2,2-dihydroxyacetic acid menthyl ester.
  • The Hallstar Company. (n.d.). The Function and Selection of Ester Plasticizers. Retrieved February 6, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2001). TOXICOLOGICAL PROFILE FOR DI-n-BUTYL PHTHALATE. Retrieved February 6, 2026, from [Link]

  • ChemistNATE. (2020, August 27). Butanoic Acid + Ethanol ... Ester Reaction (with Mechanism!). YouTube. Retrieved February 6, 2026, from [Link]

  • Park, K. (n.d.). PLASTICIZERS. Purdue University. Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (2014). Two-dimensional infrared spectroscopy reveals the complex behavior of an amyloid fibril inhibitor. PMC. Retrieved February 6, 2026, from [Link]

  • Nanjing Union Rubber Chemicals. (2016). Mechanism of plasticizer. Retrieved February 6, 2026, from [Link]

  • Consumer Product Safety Commission. (2010). Toxicity Review for Di-n-butyl Phthalate (Dibutyl Phthalate or DBP). Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). 4,4'-Di-tert-butyl-2,2'-bipyridyl. Retrieved February 6, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved February 6, 2026, from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Dibutyl phthalate. NIST Chemistry WebBook. Retrieved February 6, 2026, from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Dibutyl terephthalate. NIST Chemistry WebBook. Retrieved February 6, 2026, from [Link]

Sources

Dibutyl 2,2'-oxybisacetate CAS number 6634-18-0

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Dibutyl 2,2'-oxybisacetate (CAS: 6634-18-0) for Scientific Professionals

Executive Summary

Dibutyl 2,2'-oxybisacetate (CAS No. 6634-18-0), also known as Dibutyl Diglycolate, is a diester characterized by a central ether linkage.[1] With the molecular formula C12H22O5 and a molecular weight of 246.3 g/mol , this compound presents as a liquid with potential applications as a plasticizer.[1] This guide provides a comprehensive technical overview intended for researchers, scientists, and professionals in drug development. It covers the essential physicochemical properties, a proposed synthesis pathway grounded in established esterification principles, robust analytical methodologies for characterization, and a detailed toxicological and safety profile based on available data and metabolic inference from structurally analogous compounds. The document is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding of this compound.

Physicochemical Properties and Molecular Structure

The fundamental physical and chemical characteristics of Dibutyl 2,2'-oxybisacetate determine its behavior in experimental and industrial settings. These properties are summarized below.

Table 1: Key Physicochemical Properties of Dibutyl 2,2'-oxybisacetate
PropertyValueSource
CAS Number 6634-18-0[1]
Molecular Formula C12H22O5[1]
Molecular Weight 246.3 g/mol [1]
Boiling Point 157 °C (at 7 Torr)[1]
Density (Predicted) 1.026 ± 0.06 g/cm³[1]
Storage Temperature Room Temperature, Sealed in Dry Conditions[1]
Molecular Structure

The structure of Dibutyl 2,2'-oxybisacetate features two butyl ester groups linked by a central ether oxygen. This combination of flexible alkyl chains and polar ester/ether functionalities is key to its physical properties and potential applications.

cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage Reactants Diglycolic Acid + n-Butanol + Acid Catalyst Reaction Azeotropic Reflux (Dean-Stark Trap) Reactants->Reaction Heat Quench Cool & Quench (NaHCO3 Wash) Reaction->Quench Extract Phase Separation & Brine Wash Quench->Extract Dry Dry (MgSO4) & Filter Extract->Dry Concentrate Rotary Evaporation (Solvent Removal) Dry->Concentrate Distill Vacuum Distillation Concentrate->Distill Product Pure Dibutyl 2,2'-oxybisacetate Distill->Product

Figure 2: Workflow for Synthesis and Purification

Analytical Methodologies

Proper characterization is critical to confirm the identity and purity of the synthesized compound. A multi-technique approach is recommended.

Rationale for Method Selection
  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds like diesters. It provides purity information (GC chromatogram) and structural confirmation through the mass-to-charge ratio of the molecular ion and its fragmentation pattern (MS spectrum).

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: An essential technique for confirming the presence of key functional groups. For Dibutyl 2,2'-oxybisacetate, the characteristic ester carbonyl (C=O) and ether (C-O-C) stretches are definitive.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides the most definitive structural elucidation by mapping the chemical environment of every proton and carbon atom in the molecule.

Protocol: Purity Assessment by GC-MS
  • Sample Preparation: Prepare a 1 mg/mL solution of the purified product in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a standard GC-MS system.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector: 250°C, split mode (e.g., 50:1).

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Data Analysis: The resulting chromatogram should show a single major peak. The mass spectrum of this peak should be analyzed for the molecular ion ([M]⁺, expected at m/z 246) and characteristic fragments corresponding to the loss of butoxy groups or other logical cleavages.

Protocol: Structural Confirmation by FT-IR Spectroscopy
  • Sample Preparation: Apply a thin film of the neat liquid product onto a salt plate (NaCl or KBr).

  • Data Acquisition: Acquire the spectrum using a standard FT-IR spectrometer over the range of 4000-600 cm⁻¹.

  • Data Analysis: The resulting spectrum should display characteristic absorption bands:

    • ~2870-2960 cm⁻¹: Strong C-H stretching (alkyl chains).

    • ~1740 cm⁻¹: Very strong C=O stretching (ester carbonyl).

    • ~1120-1250 cm⁻¹: Strong C-O stretching (ester and ether linkages). The ether C-O-C stretch is typically a prominent feature around 1120 cm⁻¹.

Applications and Industrial Relevance

Role as a Potential Plasticizer

The molecular structure of Dibutyl 2,2'-oxybisacetate, with its flexible diether backbone and non-polar butyl chains, is analogous to that of phthalate and adipate plasticizers. These molecules function by embedding themselves between polymer chains (e.g., PVC), increasing intermolecular spacing and allowing the chains to slide past one another, thereby imparting flexibility and softness to the material. While not as widely documented as mainstream plasticizers, it is sold as a potential plasticizer, likely for specialty applications. [1]

Component in Solvent Formulations

Dibutyl 2,2'-oxybisacetate is listed as a minor component (≤ 2%) in the solvent formulation "Polysolvan O". [2]In such mixtures, it likely contributes to the overall solvency properties, boiling point range, and performance characteristics of the final product.

Toxicological Profile and Safe Handling

Understanding the toxicological properties and metabolic fate is paramount for ensuring the safety of laboratory and industrial personnel.

GHS Hazard Classification

The compound has been classified according to the Globally Harmonized System (GHS).

Table 2: GHS Hazard Information for Dibutyl 2,2'-oxybisacetate
IdentifierInformationSource
Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.[1]
Precautionary Statements P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364[1]

A material safety data sheet for a formulation containing this compound notes that it may cause respiratory tract irritation. [2]

Proposed Metabolic Pathway: Esterase-Mediated Hydrolysis

No specific metabolism studies for Dibutyl 2,2'-oxybisacetate were found. However, its metabolic fate can be reliably predicted based on extensive studies of similar diesters, particularly Di-n-butyl phthalate (DBP). DBP is rapidly hydrolyzed in the body by non-specific carboxyesterases to its monoester, Monobutyl phthalate (MBP), which is the primary metabolite, followed by further oxidative metabolism. [3][4][5]The initial hydrolysis is a key detoxification step.

It is highly probable that Dibutyl 2,2'-oxybisacetate undergoes a similar two-step hydrolysis via carboxyesterases present in the liver, blood, and other tissues.

  • Step 1: Hydrolysis of one butyl ester group to form Monobutyl 2,2'-oxybisacetate and n-butanol.

  • Step 2: Hydrolysis of the second butyl ester group to yield the water-soluble and readily excretable diglycolic acid and another molecule of n-butanol.

Parent Dibutyl 2,2'-oxybisacetate (Lipophilic) Metabolite1 Monobutyl 2,2'-oxybisacetate + n-Butanol Parent->Metabolite1 Step 1: Carboxyesterase (Hydrolysis) Metabolite2 Diglycolic Acid + n-Butanol (Hydrophilic, Excretable) Metabolite1->Metabolite2 Step 2: Carboxyesterase (Hydrolysis)

Figure 3: Proposed Two-Step Metabolic Hydrolysis Pathway
Safe Handling and Storage Protocol

Adherence to a strict safety protocol is mandatory when handling this chemical.

  • Engineering Controls: Always handle Dibutyl 2,2'-oxybisacetate inside a certified chemical fume hood to prevent inhalation of any vapors or aerosols.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles with side shields (conforming to EN 166 or equivalent). [6] * Hand Protection: Use chemically resistant gloves, such as butyl rubber or nitrile rubber (consult glove manufacturer's data for breakthrough times). [6] * Body Protection: Wear a standard laboratory coat.

  • Handling Procedures:

    • Avoid contact with skin, eyes, and clothing. [7] * Do not breathe vapors or mists. [7] * Keep the container tightly closed when not in use. [7] * Wash hands thoroughly after handling.

  • Spill Management: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [1][7]Keep containers tightly sealed to prevent moisture contamination.

Conclusion

Dibutyl 2,2'-oxybisacetate (CAS 6634-18-0) is a diester with established physicochemical properties and a clear, predictable pathway for chemical synthesis. While its primary application appears to be as a specialty plasticizer and solvent component, a full understanding of its performance characteristics requires further research. Its toxicological profile, marked by skin and eye irritation, necessitates careful handling in accordance with modern safety standards. The proposed metabolic pathway, based on enzymatic hydrolysis, provides a strong foundation for assessing its biocompatibility and environmental fate. This guide serves as a foundational technical resource for scientists engaging with this compound in research and development.

References

  • ChemicalBook. (2025). Dibutyl succinate | 141-03-7.
  • ChemicalBook. (n.d.). Dibutyl succinate CAS#: 141-03-7.
  • MedChemExpress. (n.d.). Dibutyl phthalate-d22 | Stable Isotope.
  • Google Patents. (n.d.). CN103030563A - Dibutyl phthalate synthesis process.
  • Consumer Product Safety Commission. (n.d.). Toxicity Review for Di-n-butyl Phthalate (Dibutyl Phthalate or DBP).
  • Matsuoka, T., Kurohane, K., Suzuki, W., Ogawa, E., Kobayashi, K., & Imai, Y. (2015).
  • U.S. Environmental Protection Agency. (n.d.). Hazards of diisobutyl phthalate (DIBP) exposure: A systematic review of animal toxicology studies. PMC - NIH.
  • ChemicalBook. (2026). dibutyl 2,2'-oxybisacetate | 6634-18-0.
  • Yost, E. E., et al. (2018). Hazards of diisobutyl phthalate (DIBP) exposure: A systematic review of animal toxicology studies. PubMed.
  • Sigma-Aldrich. (n.d.). Dibutyltin diacetate technical grade 1067-33-0.
  • PubChem. (n.d.). Dibutyl 2,2'-dithiodiacetate | C12H22O4S2 | CID 90308.
  • PubChem. (n.d.). Dibutyl succinate | C12H22O4 | CID 8830.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Google Patents. (n.d.). WO1996022960A1 - Process for producing 2,2-dihydroxyacetic acid menthyl ester.
  • Kremer Pigmente. (2014). 67552 Polysolvan O.
  • Sigma-Aldrich. (2025). Aldrich 291234 - SAFETY DATA SHEET.
  • Stobec. (2011). Material Safety Data Sheet - Polysolvan O(R).
  • Koch, H. M., et al. (2012). Di-n-butyl phthalate (DnBP) and diisobutyl phthalate (DiBP) metabolism in a human volunteer after single oral doses.
  • Mint, A., & Hotchkiss, S. A. (2000).
  • Chemrest. (n.d.). SDS: Dibutyl succinate.
  • Guidechem. (n.d.). C12H22O5 - Chemical Dictionary.
  • YouTube. (2021). Synthesis of Dibutyl Ether: Reactive distillation. Retrieved from [Link].

  • Pharmaguideline. (2008). Method of Analysis for Dibutyl Phthalate.
  • Li, N., et al. (2015). Extraction and mechanistic investigation of trace dibutyl phthalate using an ionic liquid aqueous two-phase system.
  • Knopp, D., & Schiller, F. (1992).
  • Chemstock. (n.d.). DIBUTYL MALEATE (DBM).
  • El-hawari, M., et al. (1986).
  • National Institutes of Health. (n.d.). Di-tert-butyl 2,2′-[(biphenyl-4,4′-diyl)dioxy]diacetate.
  • DIC Corporation. (n.d.). 4-Tertiary Butylcatechol | Business & Products.

Sources

Technical Whitepaper: Advanced Synthesis & Optimization of Dibutyl 2,2'-oxybisacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dibutyl 2,2'-oxybisacetate (CAS: 6634-18-0), commonly known as Dibutyl Diglycolate, is a critical diester utilized as a high-performance plasticizer and a selective extractant in hydrometallurgy, particularly for the separation of Rare Earth Elements (REEs) and actinides. While traditional synthesis relies on homogeneous mineral acids (e.g.,


), this approach suffers from equipment corrosion, difficult catalyst recovery, and significant wastewater generation.[1]

This technical guide presents an optimized, self-validating protocol using Solid Acid Catalysis (Heteropolyacids or Ion-Exchange Resins) . This methodology enhances yield, minimizes environmental impact, and ensures high purity (>98%) suitable for sensitive extraction applications.

Retrosynthetic Analysis & Thermodynamics

The synthesis is a classic Fischer Esterification involving the condensation of Diglycolic acid (2,2'-oxybisacetic acid) with n-Butanol.

Reaction Pathway

The reaction is an equilibrium-limited process driven by acid catalysis. To achieve high conversion, the principle of Le Chatelier must be exploited by the continuous removal of water.



(Diglycolic Acid) + (n-Butanol)


 (Dibutyl Diglycolate) + (Water) 
Mechanistic Visualization

The following diagram details the acid-catalyzed mechanism, highlighting the critical tetrahedral intermediate formation and water elimination steps.

ReactionMechanism Figure 1: Acid-Catalyzed Fischer Esterification Mechanism Start Diglycolic Acid (Carbonyl Oxygen) Protonation Protonation (Activated Carbonyl) Start->Protonation + H+ (Catalyst) Attack Nucleophilic Attack (n-Butanol) Protonation->Attack + BuOH Intermediate Tetrahedral Intermediate Attack->Intermediate PT Elimination Water Elimination (-H2O) Intermediate->Elimination Collapse Product Dibutyl Diglycolate (Ester) Elimination->Product - H+

Critical Reagents & Catalyst Selection

The choice of catalyst dictates the purification burden. We reject homogeneous sulfuric acid in favor of Heteropolyacids (HPAs) or Sulfonated Resins for their "Green Chemistry" attributes.

Catalyst Performance Comparison
ParameterSulfuric Acid (

)
Amberlyst-15 (Resin)Phosphotungstic Acid (HPW)
Phase Homogeneous (Liquid)Heterogeneous (Solid)Heterogeneous (Solid)
Reaction Temp 100–120°C< 120°C (Thermal limit)> 140°C (High Stability)
Corrosivity HighLowLow
Separation Neutralization/Wash (Lossy)Filtration (Simple)Filtration/Recrystallization
Reusability NoneHigh (5-10 cycles)High (Regenerable)
Selectivity Moderate (Charring risk)HighVery High

Recommendation: Use Phosphotungstic Acid (HPW) supported on silica or neat, due to its pseudo-liquid phase behavior and high thermal stability, or Amberlyst-15 for milder conditions.

Optimized Experimental Protocol

Objective: Synthesize 50g of Dibutyl 2,2'-oxybisacetate. Safety: n-Butanol is flammable. Work in a fume hood.

Reagents[2]
  • Diglycolic Acid: 0.2 mol (~26.8 g)

  • n-Butanol: 0.6 mol (~44.5 g) (3:1 molar excess to drive equilibrium)

  • Catalyst: Phosphotungstic Acid (0.5 wt% of total mass) or Amberlyst-15 (1.5 g).

  • Entrainer: Toluene (30 mL) – Optional but recommended for efficient azeotropic water removal.

Step-by-Step Methodology
  • Reactor Setup:

    • Equip a 250 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar.

    • Attach a Dean-Stark trap topped with a reflux condenser.

    • Insert a thermometer into the reaction mixture.

  • Reaction Initiation:

    • Charge the RBF with Diglycolic Acid, n-Butanol, and Toluene.

    • Add the solid catalyst.

    • Heat the mixture using an oil bath set to ~130°C. The reaction mixture should reflux gently.

  • Water Removal (The Control System):

    • As the reaction proceeds, the Toluene/Water/Butanol azeotrope will condense. Water will separate to the bottom of the Dean-Stark trap.

    • Endpoint Criteria: Monitor the water volume. Theoretical yield is ~7.2 mL water. Continue reflux until water collection ceases (approx. 3–5 hours).

  • Catalyst Recovery:

    • Cool the mixture to room temperature.

    • Filtration: Filter the mixture through a sintered glass funnel to remove the solid catalyst (Amberlyst or HPW). Save the catalyst for regeneration.

  • Work-up & Purification:

    • Solvent Strip: Remove excess Butanol and Toluene via rotary evaporation (50°C, reduced pressure).

    • Neutralization: Wash the residue with 5%

      
       solution (2 x 20 mL) to remove trace unreacted acid, followed by Brine (1 x 20 mL).
      
    • Drying: Dry the organic layer over anhydrous

      
      .
      
    • Vacuum Distillation: Perform fractional distillation under high vacuum (< 5 Torr). Collect the fraction boiling at 155–160°C (at 7 Torr) [1].

Process Workflow Diagram

SynthesisWorkflow Figure 2: Synthesis and Purification Workflow Input Reagents: Diglycolic Acid + n-Butanol + Solid Catalyst Reflux Reflux w/ Dean-Stark (130°C, 4 hrs) Input->Reflux WaterSep Azeotropic Water Removal (Equilibrium Shift) Reflux->WaterSep By-product Filter Filtration (Remove Catalyst) Reflux->Filter Complete Wash Wash: NaHCO3 + Brine Filter->Wash Distill Vacuum Distillation (157°C @ 7 Torr) Wash->Distill Final Pure Dibutyl 2,2'-oxybisacetate Distill->Final

Characterization & Validation

To ensure the product meets research-grade standards (>98% purity), the following analytical markers must be verified.

MethodExpected Signal/ValueStructural Assignment
Refractive Index

Purity check vs. literature
FT-IR 1735–1750

C=O Stretch (Ester)
FT-IR 1100–1200

C-O-C Stretch (Ether backbone)
1H NMR (CDCl3)

4.2 ppm (s, 4H)

(Alpha to ether/carbonyl)
1H NMR (CDCl3)

4.1 ppm (t, 4H)

(Butyl ester)

Troubleshooting:

  • Low Yield? Ensure the Dean-Stark trap is actively removing water. If the reaction stalls, add fresh toluene.

  • High Acid Value? The neutralization step was insufficient. Repeat the bicarbonate wash.

Applications in Extraction (Contextual Grounding)

While this guide focuses on synthesis, understanding the application validates the purity requirements. Dibutyl diglycolate (and its amide analogs like TBDGA) acts as a tridentate ligand. The ether oxygen and two carbonyl oxygens form a "pincer" around metal cations.

In Rare Earth Element (REE) partitioning, this molecule is used to extract Lanthanides from aqueous nitrate solutions. Impurities (unreacted alcohol or mono-esters) significantly alter the distribution coefficients (


) and separation factors, making the Vacuum Distillation  step in Section 4.2 non-negotiable for extraction-grade material [2].

References

  • ChemicalBook. (2026).[2] Dibutyl 2,2'-oxybisacetate Properties and Boiling Point Data.[2]Link

  • Research Outreach. (2023). Using diglycolamides to improve rare-earth element separation.[3][4][5] (Context on Diglycolic derivatives in extraction). Link

  • Tian, et al. (2010). Heteropoly Acid-Based Catalysts for Hydrolytic Depolymerization. (Reference for HPA catalyst stability and reusability). Link

  • Toor, A. P., et al. (2011). Kinetic Study of Esterification of Acetic Acid with n-butanol Catalyzed by Ion Exchange Resin. (Kinetics of butyl esterification). Link

Sources

Solubility of Dibutyl 2,2'-oxybisacetate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile and Determination of Dibutyl 2,2'-Oxybisacetate

Executive Summary

Dibutyl 2,2'-oxybisacetate (also known as Dibutyl diglycolate) is a lipophilic diester-ether widely utilized as a plasticizer and a neutral extractant in hydrometallurgy. Its unique structure—featuring two butyl ester groups flanking a central ether linkage—imparts a specific solubility profile characterized by high miscibility with non-polar and polar aprotic solvents, while maintaining low aqueous solubility.

This guide provides a comprehensive technical analysis of its solubility landscape. It moves beyond simple "soluble/insoluble" binary classifications to explore the thermodynamic drivers of dissolution, predictive modeling using Hansen Solubility Parameters (HSP), and rigorous experimental protocols for precise data generation.

Physicochemical Identity & Structural Logic

Understanding the solubility of Dibutyl 2,2'-oxybisacetate requires analyzing its molecular architecture. The molecule consists of a flexible diglycolic acid backbone esterified with butyl chains.

Table 1: Physicochemical Profile

PropertyDataStructural Implication
CAS Number 6634-18-0Unique Identifier
Molecular Formula

Diester + Ether functionality
Molecular Weight 246.30 g/mol Moderate volatility, liquid at RT
Boiling Point ~157°C (7 Torr)High boiling point, suitable for high-T extractions
Density 1.026 g/cm³Slightly denser than water, facilitating phase separation
Predicted LogP ~2.5 – 3.0Lipophilic; partitions strongly into organic phases

Solubility Mechanism: The central ether oxygen (


) and the two carbonyl oxygens (

) act as hydrogen bond acceptors. However, the molecule lacks hydrogen bond donors (no

groups). Consequently, it shows excellent solubility in:
  • Protic solvents (Alcohols): By accepting H-bonds from the solvent.

  • Aprotic solvents (Ketones, Ethers): Through dipole-dipole interactions.

  • Hydrocarbons: Due to the hydrophobic butyl chains (

    
    ).
    

Solubility Landscape & Hansen Parameters

To predict compatibility without extensive testing, we utilize Hansen Solubility Parameters (HSP). The total solubility parameter (


) is decomposed into dispersion (

), polar (

), and hydrogen-bonding (

) forces.[1]


Estimated HSP Profile for Dibutyl 2,2'-oxybisacetate:

  • 
     (Dispersion):  ~16.0 MPa
    
    
    
    (Driven by the butyl backbone)
  • 
     (Polarity):  ~6.0–7.0 MPa
    
    
    
    (Driven by ester groups)
  • 
     (H-Bonding):  ~5.0–6.0 MPa
    
    
    
    (Moderate acceptor capability)

Table 2: Predicted Solubility in Common Solvents

Solvent ClassRepresentative SolventsSolubility PredictionThermodynamic Rationale
Chlorinated Dichloromethane, ChloroformVery High Excellent match in

and

.
Aromatics Toluene, BenzeneHigh

-interactions complement the ester polarity.
Alcohols Ethanol, IsopropanolHigh Solvent donates H-bond to ester/ether oxygens.
Alkanes Hexane, HeptaneModerate/High Butyl chains facilitate solvation, though polarity gap exists.
Water WaterVery Low (<250 mg/L) High

of water (42.3) creates a large energy barrier (

).

Experimental Determination Protocols

For critical applications (e.g., drug formulation or extraction kinetics), reliance on literature values is insufficient. The following protocols represent the industry standard for generating high-precision solubility data.

Method A: Dynamic Laser Monitoring (High Precision)

This method eliminates sampling errors and is ideal for generating temperature-dependent solubility curves (Polythermal method).

Principle: A mixture of known composition is heated until clear (dissolution) and cooled until turbid (nucleation). The "clear point" is recorded via laser transmittance.

LaserMethod Start Weigh Solute & Solvent (Gravimetric Precision) Mix Equilibrate in Jacketed Vessel Start->Mix Heat Ramp T (0.5 K/min) Stirring (400 rpm) Mix->Heat Detect Laser Transmittance Monitor (>95% T) Heat->Detect Record Record Dissolution T (Last Crystal Disappears) Detect->Record Repeat Add Solvent Increment Repeat Cycle Record->Repeat Next Data Point Repeat->Heat

Figure 1: Workflow for the Dynamic Laser Monitoring Solubility Determination.

Method B: Static Gravimetric Method (Robust)

Best for determining solubility at a fixed temperature (Isothermal method).

  • Saturation: Add excess Dibutyl 2,2'-oxybisacetate to the solvent in a sealed vial.

  • Equilibration: Shake at constant temperature (e.g., 298.15 K) for 24–48 hours.

  • Phase Separation: Stop stirring and allow phases to settle (or centrifuge).

  • Sampling: Withdraw the supernatant using a syringe filter (0.22 µm, PTFE).

  • Quantification: Evaporate solvent and weigh residue (Gravimetric) or analyze via GC-FID/HPLC.

Thermodynamic Modeling

To extrapolate experimental data to other temperatures, the Modified Apelblat Equation is the gold standard for ester solubility. It accounts for the non-ideal behavior of the solution enthalpy.

The Equation:



Where:

  • 
    : Mole fraction solubility of the solute.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical model parameters derived from regression.
    

Thermodynamic Insight: By plotting


 vs 

(van't Hoff plot), you can derive the dissolution enthalpy (

) and entropy (

).
  • Positive

    
    :  Endothermic dissolution (Solubility increases with T).
    
  • Positive

    
    :  Entropy-driven process (Disorder increases upon mixing).
    

ThermoLogic Data Experimental Data (x1 vs T) Plot Van't Hoff Plot (ln x1 vs 1/T) Data->Plot Check Is Plot Linear? Plot->Check Linear Use Van't Hoff Eq. Ideal Solution Check->Linear Yes NonLinear Use Apelblat Eq. Non-Ideal Solution Check->NonLinear No Calc Calculate Delta H, Delta S, Delta G Linear->Calc NonLinear->Calc

Figure 2: Decision logic for selecting the appropriate thermodynamic model.

Applications & Implications

1. Solvent Extraction (Hydrometallurgy): Dibutyl 2,2'-oxybisacetate acts as a neutral extractant. Its high solubility in kerosene or dodecane (often requiring a modifier like isodecanol if a third phase forms) makes it ideal for extracting metal ions from aqueous nitrate solutions. The ether oxygen provides a "bite" for coordinating metal cations (e.g., Lanthanides).

2. Plasticization: As a plasticizer for PVC or PVB, the compound must remain dissolved in the polymer matrix. Its solubility parameters (


) are close to those of PVC (

), ensuring long-term stability without exudation (leaching out).

References

  • PubChem. (n.d.). Dibutyl 2,2'-oxybisacetate (Compound).[2][3] National Library of Medicine. Retrieved October 25, 2023, from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Grounding for HSP methodology).
  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.

Sources

Technical Monograph: Dibutyl 2,2'-oxybisacetate (DBOA) in Advanced Polymer Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemical Identity & Rationale

Dibutyl 2,2'-oxybisacetate (DBOA) , commonly known as Dibutyl Diglycolate , represents a specialized class of aliphatic ether-ester plasticizers. Unlike traditional phthalates (e.g., DEHP) or simple aliphatic esters (e.g., Dibutyl Sebacate), DBOA incorporates an ether linkage (-O-) within its dicarboxylate backbone.

This structural nuance provides a unique balance of high polarity and low-temperature flexibility , making it a critical candidate for polymer formulations where solvent resistance and cold-chain integrity are paramount—specifically in medical packaging and specialized drug delivery matrices.

Physiochemical Profile[1][2][3][4][5]
PropertyValue / Description
IUPAC Name Dibutyl 2,2'-oxybisacetate
CAS Number 6634-18-0 (General), 19201-34-4 (n-butyl isomer)
Molecular Formula C₁₂H₂₂O₅
Molecular Weight 246.30 g/mol
Boiling Point ~285 °C (at 760 mmHg); 157 °C (at 7 mmHg)
Solubility Soluble in alcohols, ketones, esters, aromatic hydrocarbons.[1] Insoluble in water.[2][3]
Key Functional Group Ether oxygen (C-O-C) flanked by ester groups.

Mechanistic Action: The "Ether Effect" in Plasticization

To understand DBOA's utility, one must look beyond the standard "Lubricity Theory." The efficacy of DBOA stems from the thermodynamic interactions driven by its central ether oxygen.

Rotational Freedom & Free Volume

Standard aliphatic plasticizers (like adipates) rely on methylene (-CH2-) chains to separate polymer strands. However, the energy barrier for rotation around a C-O bond (approx. 2.7 kcal/mol) is significantly lower than that of a C-C bond (approx. 3.3 kcal/mol).[4]

  • Mechanism: The central ether linkage in DBOA acts as a "molecular hinge," allowing the plasticizer to adopt multiple conformations rapidly.

  • Result: This increases the Free Volume of the polymer system more efficiently per mole than equivalent carbon-chain esters, resulting in superior low-temperature flexibility (Cold Flex) for polymers like PVC and PVDC.

Thermodynamic Compatibility (Hansen Solubility Parameters)

The ether oxygen increases the hydrogen-bonding (


) and polar (

) components of the solubility parameter, aligning DBOA more closely with polar polymers like PVC than non-polar aliphatic esters.
  • PVC Parameters:

    
    , 
    
    
    
    ,
    
    
    [5]
  • DBOA (Estimated): Higher

    
     than Dibutyl Sebacate, reducing exudation (blooming) rates in polar matrices.
    
Visualization: Plasticization Pathway[2]

PlasticizationMechanism RigidPVC Rigid Polymer Network (High T_g, Strong Dipole-Dipole) DBOA_Addition DBOA Introduction (Solvent Casting / HME) RigidPVC->DBOA_Addition Formulation Insertion Intercalation DBOA shields polymer dipoles DBOA_Addition->Insertion Thermodynamics EtherEffect Ether 'Hinge' Rotation (Low Energy Barrier) Insertion->EtherEffect Molecular Dynamics FreeVolume Increased Free Volume (Chain Separation) EtherEffect->FreeVolume Kinetic Effect FlexiblePVC Plasticized Matrix (Low T_g, High Cold Flex) FreeVolume->FlexiblePVC Macroscopic Property

Figure 1: The mechanistic pathway of DBOA plasticization, highlighting the critical role of the ether linkage in reducing glass transition temperature (


).

Applications in Pharmaceutical & Medical Polymers[2][3]

While DBOA is used industrially as a solvent extractant, its role in drug development focuses on medical device plastics and specialized coatings .

Medical Tubing & Cryogenic Storage (PVC)

Standard phthalates (DEHP) are under regulatory pressure. DBOA offers a viable alternative for medical tubing that must remain flexible during cryogenic storage (e.g., blood bags, bio-banking).

  • Advantage: The ether backbone prevents the "brittle fracture" often seen in standard aliphatic esters at -40°C.

PVDC (Saran) Barrier Coatings

Polyvinylidene chloride (PVDC) is a high-barrier polymer used to protect moisture-sensitive drugs. PVDC is notoriously difficult to process due to thermal instability.

  • DBOA Role: Acts as a processing aid that lowers the melt viscosity without compromising the gas barrier properties, unlike bulky phthalates which can create "voids" in the barrier.

Experimental Protocols

Synthesis of Dibutyl 2,2'-oxybisacetate (DBOA)

Objective: Synthesize high-purity DBOA via acid-catalyzed Fischer esterification. Scale: Laboratory (100g basis).

Reagents:

  • Diglycolic acid (2,2'-oxydiacetic acid): 134.1 g (1.0 mol)

  • n-Butanol: 296 g (4.0 mol) – Excess required to drive equilibrium.

  • Catalyst: p-Toluenesulfonic acid (p-TSA): 1.5 g

  • Solvent: Toluene (100 mL) – Azeotropic agent.

Workflow:

  • Setup: Equip a 1L Round Bottom Flask with a Dean-Stark trap and reflux condenser.

  • Reaction: Charge Diglycolic acid, n-Butanol, p-TSA, and Toluene.

  • Reflux: Heat to reflux (approx. 115-120°C). Monitor water collection in the Dean-Stark trap. Continue until theoretical water (36 mL) is collected (approx. 4-6 hours).

  • Neutralization: Cool to room temperature. Wash organic layer with 5% NaHCO₃ solution (2x) to remove acid catalyst and unreacted diglycolic acid.

  • Washing: Wash with brine (sat. NaCl) to neutral pH.

  • Purification: Dry over anhydrous MgSO₄. Filter.

  • Distillation: Remove excess butanol and toluene via rotary evaporation. Perform vacuum distillation (approx. 157°C at 7 mmHg) to isolate pure DBOA.

SynthesisWorkflow Reactants Reactants: Diglycolic Acid + n-Butanol Reflux Reflux w/ Dean-Stark (Remove Water) Reactants->Reflux p-TSA Catalyst Wash Neutralization (NaHCO3) & Brine Wash Reflux->Wash Phase Separation Distill Vacuum Distillation (157°C @ 7mmHg) Wash->Distill Dry Organic Layer Product Pure DBOA (>98% Purity) Distill->Product

Figure 2: Synthesis workflow for DBOA ensuring removal of acidic impurities critical for medical polymer compatibility.

Compounding Protocol: PVC Medical Film

Objective: Evaluate DBOA plasticization efficiency in PVC.

  • Formulation:

    • PVC Resin (K-value 70): 100 phr

    • DBOA: 40 phr

    • Ca/Zn Stabilizer: 2 phr

    • Epoxidized Soybean Oil (Co-stabilizer): 3 phr

  • Dry Blending: Mix components in a high-speed mixer at 80°C for 10 minutes to ensure absorption.

  • Melt Compounding: Use a two-roll mill at 160°C.

    • Note: DBOA has lower viscosity than DEHP; add slowly to prevent lubrication slip on the rolls.

  • Compression Molding: Press at 170°C, 150 bar for 5 minutes to form 1mm sheets.

  • Testing: Perform Shore A Hardness and Low-Temperature Brittleness test (ASTM D746).

Toxicology & Regulatory Safety (Critical Assessment)

Warning: While DBOA is an effective plasticizer, its metabolic profile requires careful scrutiny in drug development.

  • Metabolism: DBOA hydrolyzes in vivo to n-butanol and diglycolic acid .

  • Toxicity Concern: Diglycolic acid is a known nephrotoxin (kidney toxicity) at high systemic doses. It is structurally related to the toxic metabolite of diethylene glycol.

  • Regulatory Status:

    • Indirect Food Contact: DBOA is permitted in certain food-contact adhesives and coatings (check specific CFR 21 sections for "Diglycolic acid esters").

    • Medical Use: Unlike Citrates (ATBC), DBOA is not generally recognized as safe (GRAS) for direct oral consumption. Its use is primarily restricted to external medical devices (tubing, bags) or packaging where migration into the drug product is negligible.

Self-Validating Safety Protocol: Any use of DBOA in a pharmaceutical application must be accompanied by an Extraction & Leachable (E&L) study.

  • Expose the polymer to the drug vehicle (e.g., saline, ethanol).

  • Analyze leachate via GC-MS.

  • Calculate the Permitted Daily Exposure (PDE) based on the NOAEL of diglycolic acid.

References

  • PubChem. (n.d.).[4] Dibutyl 2,2'-oxybisacetate (Compound Summary).[1] National Library of Medicine.[6] Retrieved from [Link]

  • Wypych, G. (2017). Handbook of Plasticizers (3rd Edition). ChemTec Publishing. (Authoritative text on plasticizer mechanisms and solubility parameters).
  • European Chemicals Agency (ECHA). (n.d.).[4] Registration Dossier: Dibutyl Diglycolate.[5] Retrieved from [Link]

  • ASTM International. (2020). ASTM D746 - Standard Test Method for Brittleness Temperature of Plastics and Elastomers by Impact.
  • Mellan, I. (1961). The Behavior of Plasticizers.[5][7] Pergamon Press. (Foundational text on the "ether effect" in aliphatic plasticizers).

Sources

Advanced Applications of Dibutyl Diglycolate in Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Applications of Dibutyl Diglycolate in Research Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibutyl Diglycolate (DBDG), chemically known as dibutyl 2,2'-oxybisacetate (CAS: 6634-18-0), is a specialized aliphatic ester often overshadowed by its phthalate and sebacate counterparts. While frequently confused with Dibutyl Carbitol (a gold extractant), DBDG occupies a distinct niche in research as a high-polarity plasticizer for polymer membranes and a specialized solvent intermediate.

This guide provides a rigorous examination of DBDG, focusing on its utility in Ion-Selective Electrodes (ISEs) and polymer science. It distinguishes DBDG from structurally similar compounds to ensure experimental success and outlines precise protocols for its synthesis and application.

Part 1: Chemical Profile & Critical Distinctions

Structural Identity

Dibutyl Diglycolate is the diester of diglycolic acid and n-butanol. Its structure features a central ether linkage flanked by two ester groups, imparting a unique polarity profile that differs from standard aliphatic plasticizers like Dibutyl Sebacate (DBS).

  • IUPAC Name: Dibutyl 2,2'-oxybisacetate[1][2]

  • CAS Number: 6634-18-0[1][2][3][4]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 246.30 g/mol

The "Carbitol" Trap: A Warning for Researchers

CRITICAL NOTE: In literature, DBDG is often confused with Dibutyl Carbitol (DBC) (Diethylene glycol dibutyl ether, CAS: 112-73-2).

  • Dibutyl Carbitol (DBC): A polyether used extensively for the solvent extraction of Gold(III) from chloride media.[5]

  • Dibutyl Diglycolate (DBDG): A diester used primarily as a plasticizer. Do not use DBDG for gold extraction protocols intended for DBC; the ester linkages may hydrolyze under the harsh acidic conditions (aqua regia) used in gold recovery.

Part 2: Synthesis Protocol (Self-Validating)

For research applications requiring high-purity DBDG free from commercial stabilizers, in-house synthesis via Fischer Esterification is the gold standard.

Reaction Mechanism

The synthesis involves the acid-catalyzed condensation of Diglycolic Acid with n-Butanol.

Synthesis cluster_0 Reactants cluster_1 Workup DA Diglycolic Acid (HOOC-CH2-O-CH2-COOH) Step1 Reflux (110°C) Dean-Stark Trap DA->Step1 BuOH n-Butanol (Excess) BuOH->Step1 Cat Catalyst (p-TSA or H2SO4) Cat->Step1 Wash Wash: NaHCO3 (sat) -> Brine Step1->Wash - H2O Dry Dry: MgSO4 Wash->Dry Distill Vacuum Distillation Dry->Distill Product Dibutyl Diglycolate (>98% Purity) Distill->Product

Figure 1: Fischer Esterification workflow for the synthesis of Dibutyl Diglycolate.

Step-by-Step Methodology
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

  • Charging: Add Diglycolic Acid (0.1 mol, 13.4 g) and n-Butanol (0.4 mol, 29.6 g) (4:1 molar excess to drive equilibrium).

  • Catalysis: Add p-Toluenesulfonic acid (p-TSA) (0.5 g) as the catalyst.

  • Reflux: Heat the mixture to reflux (~120°C bath temperature). Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (approx. 3-5 hours).

  • Workup (Validation Step):

    • Cool to room temperature.

    • Wash the organic layer twice with saturated

      
        (removes unreacted acid; cessation of bubbling indicates completion).
      
    • Wash once with Brine (removes residual water/butanol).

    • Dry over anhydrous

      
       .
      
  • Purification: Filter and perform vacuum distillation. Collect the fraction boiling at 157°C (at 7 Torr) .

  • QC Check: Verify structure via FTIR (Look for Ester C=O stretch at ~1740 cm⁻¹ and Ether C-O-C stretch at ~1100-1200 cm⁻¹).

Part 3: Primary Application – Plasticizer for Ion-Selective Electrodes (ISEs)

The Role of DBDG in Sensing

In Poly(vinyl chloride) (PVC) membrane electrodes, the plasticizer is not merely a mechanical softener; it is the solvent mediator that determines the dielectric constant of the membrane.

  • Why DBDG? Unlike non-polar plasticizers (e.g., Dioctyl Sebacate), DBDG possesses a higher dielectric constant due to the ether oxygen and ester groups. This makes it ideal for divalent cation sensors (e.g.,

    
    , 
    
    
    
    )
    where a more polar environment stabilizes the charged metal-ionophore complex.
Experimental Protocol: Fabrication of a Calcium-Selective Membrane

This protocol details the creation of a potentiometric sensor using DBDG as the solvent mediator.

Materials:

  • High molecular weight PVC.

  • Dibutyl Diglycolate (DBDG) - Synthesized in Part 2.[6]

  • Ionophore: Calcium Ionophore II (ETH 129).

  • Lipophilic Additive: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB).

  • Solvent: Tetrahydrofuran (THF).

Procedure:

  • Cocktail Preparation:

    • Weigh the following components into a glass vial:

      • PVC: 33.0 mg (Matrix)

      • DBDG: 66.0 mg (Plasticizer/Solvent)

      • Ionophore (ETH 129): 1.0 mg

      • KTpClPB: 0.5 mg (Anionic sites to ensure permselectivity)

    • Note: The 1:2 ratio of PVC to Plasticizer is critical for ensuring the glass transition temperature (

      
      ) is well below room temperature.
      
  • Dissolution: Add 1.0 mL of THF . Vortex until the solution is completely clear and viscous.

  • Casting: Pour the mixture into a 24 mm glass ring fixed onto a glass plate.

  • Evaporation: Cover with a filter paper (to slow evaporation and prevent surface skinning) and let stand for 24 hours.

  • Assembly: Cut a 5 mm disc from the master membrane and mount it into a standard electrode body (e.g., Philips body).

  • Conditioning (Self-Validation): Soak the electrode in 0.01 M

    
      for 12 hours.
    
    • Check: If the membrane turns opaque (whitening), the plasticizer is incompatible or leaching (unlikely with DBDG/PVC). A clear membrane validates compatibility.

Mechanism of Action Diagram

ISE_Mechanism cluster_membrane PVC Membrane Phase (Plasticized with DBDG) Ionophore Ionophore (L) Complex Complex [Ca-L]2+ Ionophore->Complex Binding Signal Potential Change (EMF) Complex->Signal Nernstian Response DBDG DBDG Molecules (Solvating Dielectric) DBDG->Complex Stabilizes Charge (Dipole Interaction) Sample Sample Solution (Ca2+) Sample->Complex Phase Transfer

Figure 2: Mechanistic role of DBDG in stabilizing the cation-ionophore complex within the PVC matrix.

Part 4: Quantitative Data & Properties

For researchers comparing DBDG to standard plasticizers (like DOP or NPOE), the following data is essential for experimental design.

Table 1: Comparative Properties of Plasticizers for ISEs

PropertyDibutyl Diglycolate (DBDG)Dibutyl Phthalate (DBP)o-Nitrophenyl Octyl Ether (NPOE)
Dielectric Constant (

)
~6 - 8 (Est.)6.424
Lipophilicity (log P) ~2.54.55.9
Viscosity (cP) LowMediumHigh
Primary Use Divalent Cations, GeneralGeneral CationsAnions, Divalent Cations
Toxicity Profile Low (Biodegradable ester)High (Endocrine disruptor)Low

Data Interpretation: DBDG offers a "middle ground" polarity. It is more polar than aliphatic sebacates but less polar than nitro-aromatics (NPOE). This makes it an excellent candidate when NPOE causes ionophore leaching due to excessive polarity, or when phthalates are avoided due to toxicity concerns.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information. (2024).[7] PubChem Compound Summary for CID 23120, Dibutyl diglycolate. Retrieved from [Link]

  • Plasticizer Function in ISEs: Bakker, E., Bühlmann, P., & Pretsch, E. (1997). Carrier-Based Ion-Selective Electrodes and Bulk Optodes. 1. General Characteristics. Chemical Reviews, 97(8), 3083–3132. (Foundational text on plasticizer dielectric effects).
  • Synthesis Protocol (Fischer Esterification)
  • Safety & Toxicology

    • European Chemicals Agency (ECHA). (2024).[7] Substance Information: Dibutyl diglycolate.[6][8] Retrieved from [Link]

Sources

Environmental fate and toxicity of Dibutyl 2,2'-oxybisacetate

Author: BenchChem Technical Support Team. Date: February 2026

Environmental Fate and Toxicity of Dibutyl 2,2'-oxybisacetate: A Mechanistic Technical Guide

Executive Summary

Dibutyl 2,2'-oxybisacetate (CAS: 6634-18-0), frequently referred to as Dibutyl Diglycolate , serves industrially as a plasticizer and high-boiling solvent. While its functional utility is defined by its lipophilic butyl ester moieties, its toxicological and environmental profile is governed by its metabolic lability.

This technical guide posits that Dibutyl 2,2'-oxybisacetate acts as a pro-toxicant . Its lipophilicity facilitates biological uptake across membranes, where intracellular hydrolysis releases Diglycolic Acid (DGA) —a potent nephrotoxin and mitochondrial inhibitor. Consequently, the safety assessment of this compound must be inextricably linked to the pharmacokinetics of DGA. This document details the physicochemical drivers of its environmental fate, the specific molecular mechanisms of its mammalian toxicity, and the analytical protocols required for its detection.

Chemical Identity & Physicochemical Profiling

The environmental behavior of Dibutyl 2,2'-oxybisacetate is dictated by the competition between its hydrophobic butyl chains (driving sorption) and its central ether-ester linkage (driving hydrolysis).

Table 1: Physicochemical Properties & Identifiers

ParameterValue / DescriptionSignificance
IUPAC Name Dibutyl 2,2'-oxybisacetateOfficial nomenclature
Synonyms Dibutyl diglycolate; Bis(butoxycarbonylmethyl) etherCommon industrial names
CAS Number 6634-18-0 Unique Identifier
Molecular Formula C₁₂H₂₂O₅
Molecular Weight 246.30 g/mol Moderate MW facilitates membrane transport
Physical State Colorless liquid
Log Kow (Est.) 2.5 – 3.2Moderate lipophilicity; potential for bioaccumulation
Water Solubility Low (< 500 mg/L estimated)Limits dissolved phase transport; favors sediment sorption
Vapor Pressure Low (< 1 Pa at 25°C)Volatilization is not a significant fate pathway

Environmental Fate Dynamics

The fate of Dibutyl 2,2'-oxybisacetate is characterized by a "Hydrolysis-Biodegradation" coupling. The ester bonds are susceptible to both abiotic and biotic cleavage.

Hydrolysis & Metabolic Activation

In aqueous environments, particularly at basic pH (pH > 8), the ester linkages undergo nucleophilic attack by hydroxide ions. However, enzymatic hydrolysis (mediated by carboxylesterases in bacteria or fish) is the dominant degradation pathway.

  • Primary Degradation: Cleavage of the butyl esters releases 1-Butanol and Diglycolic Acid (DGA) .

  • Kinetics: Abiotic hydrolysis is slow (half-life > 1 year at pH 7), but biotic hydrolysis reduces the half-life to days in active soils/sediments.

Biodegradation Pathway

Once hydrolyzed, the metabolites follow divergent paths:

  • 1-Butanol: Rapidly mineralized via β-oxidation.

  • Diglycolic Acid (DGA): More persistent but biodegradable. It can be utilized by specific microbial strains (e.g., Pseudomonas spp.) as a carbon source, though it may transiently accumulate if microbial populations are not adapted.

Fate Visualization

The following diagram illustrates the degradation logic, moving from the parent compound to mineralization.

FatePathway Parent Dibutyl 2,2'-oxybisacetate (Lipophilic Parent) Metabolite1 1-Butanol (Alcohol) Parent->Metabolite1 Hydrolysis Metabolite2 Diglycolic Acid (DGA) (Toxicophore) Parent->Metabolite2 Hydrolysis Enzyme Carboxylesterase (Biotic/Abiotic) Enzyme->Parent Catalysis CO2 Mineralization (CO2 + H2O) Metabolite1->CO2 Rapid Biodegradation (β-oxidation) Metabolite2->CO2 Microbial Metabolism (Slower)

Figure 1: Environmental degradation pathway of Dibutyl 2,2'-oxybisacetate showing the release of the critical metabolite Diglycolic Acid.[1][2]

Toxicological Profile

The toxicity of Dibutyl 2,2'-oxybisacetate is metabolite-driven .[1][2][[“]] The parent compound itself acts primarily as a narcotic (non-polar narcosis) until metabolized.

Mammalian Toxicity: The Diglycolic Acid (DGA) Connection

The critical health hazard is Acute Kidney Injury (AKI) , specifically proximal tubular necrosis.[1][2] This mechanism is shared with Diethylene Glycol (DEG) poisoning, where DGA is the ultimate toxicant.

  • Mechanism of Action:

    • Uptake: The lipophilic parent compound enters the cell.

    • Activation: Intracellular esterases cleave the butyl groups, releasing DGA.

    • Mitochondrial Inhibition: DGA is structurally similar to succinate. It enters the mitochondria and competitively inhibits Succinate Dehydrogenase (Complex II) of the Electron Transport Chain.

    • Calcium Chelation: DGA chelates intracellular calcium, disrupting homeostasis and triggering necrosis.

  • Target Organ: Kidney (Proximal Tubule Cells).[[“]][4]

  • Clinical Manifestation: Metabolic acidosis, anuria, and elevation of serum creatinine/BUN.

Aquatic Ecotoxicity
  • Fish: Moderate toxicity expected. The lipophilicity allows bioconcentration, but rapid metabolism usually prevents chronic bioaccumulation.

    • Predicted LC50 (96h): 10 – 100 mg/L (based on ester read-across).

  • Invertebrates (Daphnia): Likely more sensitive due to surface area/volume ratio.

    • Predicted EC50 (48h): 5 – 50 mg/L.

Toxicity Pathway Diagram

This diagram maps the "Trojan Horse" mechanism where the parent compound facilitates entry for the toxic metabolite.

ToxMechanism Exposure Exposure (Oral/Dermal) Uptake Cellular Uptake (Lipophilic Transport) Exposure->Uptake BioAct Metabolic Activation (Hydrolysis to DGA) Uptake->BioAct Mito Mitochondrial Entry (OAT Transporters) BioAct->Mito DGA Accumulation CaChel Calcium Chelation BioAct->CaChel ComplexII Inhibition of Complex II (Succinate Dehydrogenase) Mito->ComplexII Necrosis Proximal Tubular Necrosis (Kidney Failure) ComplexII->Necrosis ATP Depletion CaChel->Necrosis Homeostasis Loss

Figure 2: Mechanistic pathway of Dibutyl 2,2'-oxybisacetate induced nephrotoxicity via mitochondrial dysfunction.

Analytical Methodologies

Accurate quantification requires distinguishing the parent ester from its acidic metabolite.

Table 2: Recommended Analytical Protocols

AnalyteMethodDetectorPreparation/Notes
Parent Ester GC-MSEI / CIExtraction: Liquid-Liquid Extraction (LLE) with Hexane or DCM.Column: DB-5ms or equivalent non-polar phase.Key Ions: Look for butyl fragments (m/z 57) and ester loss.
Metabolite (DGA) LC-MS/MSESI (-)Extraction: Solid Phase Extraction (SPE) - Weak Anion Exchange (WAX).Column: C18 or HILIC (due to high polarity).Transition: Monitor m/z 133 -> 115 (loss of water) or 133 -> 89 (decarboxylation).

Self-Validating Protocol Tip: When analyzing biological matrices (urine/blood), always include a hydrolysis control step. If the concentration of DGA increases significantly after treating the sample with strong base/esterase, it confirms the presence of the parent conjugate or un-metabolized ester.

Risk Assessment Framework

For researchers developing drugs or handling this chemical, the risk assessment should follow a PEC/PNEC (Predicted Environmental Concentration / Predicted No-Effect Concentration) approach, heavily weighted by the mammalian toxicity data.

  • Hazard Identification: Nephrotoxin (Category 2 Target Organ Toxicity).

  • Exposure Assessment: Dermal absorption is significant due to lipophilicity. Inhalation of aerosols is a high-risk route.

  • Risk Characterization:

    • Safe Handling: Use chemically resistant gloves (Nitrile/Butyl rubber).

    • Disposal: Incineration is preferred to prevent leaching of DGA into groundwater.

References

  • European Chemicals Agency (ECHA). Registration Dossier: Dibutyl adipate (Read-across analogue for ester hydrolysis kinetics).[5]Link

  • PubChem. Dibutyl 2,2'-oxybisacetate (Compound Summary). National Library of Medicine. Link

  • Besenhofer, L. M., et al. (2011). Diglycolic Acid Is the Nephrotoxic Metabolite in Diethylene Glycol Poisoning Inducing Necrosis in Human Proximal Tubule Cells in Vitro. Toxicological Sciences.[[“]] Link

  • Landry, G. M., et al. (2011). Diglycolic acid, the toxic metabolite of diethylene glycol, chelates calcium and produces renal mitochondrial dysfunction in vitro. Clinical Toxicology.[[“]] Link

  • Robinson, C. Y., et al. (2017). Mechanisms of diethylene glycol-induced renal mitochondrial dysfunction. Food and Chemical Toxicology. Link

Sources

Thermal Stability and Degradation of Dibutyl 2,2'-oxybisacetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and process engineers in the pharmaceutical and chemical processing sectors. It prioritizes mechanistic understanding and actionable protocols over generic descriptions.

A Technical Analysis for Pharmaceutical & Extraction Applications

Executive Summary

Dibutyl 2,2'-oxybisacetate (CAS 6634-18-0), also known as Dibutyl Diglycolate, serves as a specialized solvent, extractant, and plasticizer. While chemically robust under ambient conditions, its stability profile is governed by two competing functionalities: the ester linkages (susceptible to hydrolysis and pyrolytic


-elimination) and the ether backbone  (susceptible to oxidative radical attack).

For drug development and processing professionals, the critical stability threshold is 275°C (onset of thermal decomposition) . However, in aqueous or acidic pharmaceutical formulations, hydrolytic degradation to diglycolic acid (DGA) —a known nephrotoxin—can occur at significantly lower temperatures, necessitating rigorous Extractables & Leachables (E&L) monitoring.

Chemical Identity & Physicochemical Baseline

Before analyzing degradation, the compound's baseline properties must be established to distinguish between physical evaporation and chemical decomposition.

PropertyValueRelevance to Stability
IUPAC Name Dibutyl 2,2'-oxybisacetateDefines ester/ether functionality
CAS Number 6634-18-0Unique Identifier
Molecular Formula

MW: 246.3 g/mol
Boiling Point ~157°C (at 7 Torr)Extrapolates to ~300°C at atm (close to

)
Density 1.026 g/cm³Phase separation in aqueous extraction
Flash Point >110°CSafety limit for thermal processing

Thermal Degradation Mechanisms

The thermal degradation of Dibutyl 2,2'-oxybisacetate is not a single event but a bifurcation of pathways depending on the presence of oxygen and protons.

Pyrolytic Decomposition (Inert Atmosphere)

In the absence of oxygen (e.g., high-temperature GC injection or vacuum distillation), the primary mechanism is cis-elimination (also known as


-hydrogen elimination).
  • Mechanism: A six-membered cyclic transition state forms involving the carbonyl oxygen and a

    
    -hydrogen on the butyl chain.
    
  • Kinetics: First-order kinetics.[1] The activation energy (

    
    ) for similar aliphatic diesters is typically 160–180 kJ/mol .
    
  • Products: 1-Butene and Diglycolic Acid. The acid subsequently dehydrates to Diglycolic Anhydride.

Oxidative Degradation (Air/Oxygen)

The ether linkage (


) lowers the bond dissociation energy of the adjacent 

bonds (

kcal/mol vs

kcal/mol for alkyl), making them susceptible to radical attack.
  • Mechanism: Hydrogen abstraction

    
     Peroxide formation 
    
    
    
    Chain scission.
  • Result: Formation of shorter chain esters, formaldehyde, and complex cross-linked oligomers if used in polymer coatings.

Hydrolytic Degradation (Pharmaceutical Context)

This is the most relevant pathway for drug development (stability testing).

  • Conditions: Acidic or basic pH, presence of esterases (in vivo).

  • Pathway:

    
    
    
  • Critical Insight: Unlike simple aliphatic esters, the proximity of the ether oxygen can inductively stabilize the transition state, potentially accelerating hydrolysis rates compared to dibutyl succinate.

Visualization of Degradation Pathways

The following diagram maps the degradation logic, distinguishing between thermal stress and chemical hydrolysis.

DegradationPathways Parent Dibutyl 2,2'-oxybisacetate (Parent Molecule) Transition Cyclic Transition State (>275°C) Parent->Transition Pyrolysis (Inert) Hydrolysis Hydrolysis (Acid/Base/Enzyme) Parent->Hydrolysis Aq. Solution / pH < 4 or > 8 Butene 1-Butene (Volatile Gas) Transition->Butene Acid Diglycolic Acid (Intermediate) Transition->Acid Anhydride Diglycolic Anhydride (Cyclization) Acid->Anhydride - H2O (Dehydration) Toxicity TOXICITY ALERT: Nephrotoxic Metabolite Acid->Toxicity In Vivo / Safety Hydrolysis->Acid Butanol 1-Butanol (Solvent Impurity) Hydrolysis->Butanol

Figure 1: Mechanistic degradation pathways showing the divergence between thermal pyrolysis and hydrolytic cleavage.

Experimental Protocols for Stability Assessment

To validate these mechanisms in your specific matrix, the following protocols are recommended. These are designed to be self-validating systems.

Protocol A: Thermal Stability via TGA (Thermogravimetric Analysis)
  • Objective: Determine

    
     and 
    
    
    
    for processing safety.
  • Instrument: TGA (e.g., TA Instruments Q500 or Mettler Toledo).

  • Method:

    • Sample: 10–15 mg liquid in alumina pan (open).

    • Purge: Nitrogen (50 mL/min) for pyrolysis; Air for oxidative stability.

    • Ramp: 10°C/min from 40°C to 600°C.

  • Data Interpretation:

    • First Mass Loss: Evaporation (if

      
      ) vs. Decomposition.
      
    • Differentiation: Run a DSC (Differential Scanning Calorimetry) in parallel. Evaporation is endothermic; decomposition is often exothermic (oxidative) or endothermic (pyrolytic) but with distinct baseline shifts.

    • Acceptance Criteria: No mass loss >2% below 150°C (indicates solvent purity).

Protocol B: Hydrolytic Stress Testing (Forced Degradation)
  • Objective: Simulate shelf-life stability for pharmaceutical formulations.

  • Method:

    • Prepare 1 mg/mL dispersion of Dibutyl 2,2'-oxybisacetate in 0.1 N HCl, 0.1 N NaOH, and 3%

      
      .
      
    • Incubate at 60°C for 24 hours.

    • Analyze via HPLC-UV (210 nm) or GC-MS.

  • Key Marker: Monitor the appearance of 1-Butanol (GC-MS) or Diglycolic Acid (HPLC).

  • Self-Validation: Include a control sample (water only) to rule out thermal hydrolysis without pH catalysis.

Implications for Drug Development (E-E-A-T Analysis)

Extractables & Leachables (E&L)

If Dibutyl 2,2'-oxybisacetate is used as a plasticizer in PVC tubing or storage bags, it can leach into lipophilic drug formulations.

  • Risk: The compound itself is a "Process Impurity."

  • Metabolite Toxicity: The primary hydrolysis product, Diglycolic Acid , is structurally similar to oxalic acid and has been linked to kidney injury (nephrotoxicity) in toxicological studies.

  • Action: In your IND/NDA filings, you must quantify potential leachate levels and provide a toxicological risk assessment (TRA) specifically for the acid metabolite, not just the parent ester.

Solvent Extraction (Nuclear & API)

In solvent extraction (e.g., separating lanthanides or purifying APIs), the formation of Diglycolic Anhydride during high-temperature solvent regeneration (distillation) can lead to corrosion of stainless steel equipment and contamination of the recycled solvent stream.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2910048, Dibutyl 2,2'-oxybisacetate. Retrieved from [Link]

  • RSC Advances (2015). Radiolytic stability of diglycolamide extractants. (Contextualizes the ether-linkage stability). Retrieved from [Link]

  • NIST Chemistry WebBook. Ester Pyrolysis Mechanisms. (General reference for cis-elimination kinetics). Retrieved from [Link]

Sources

Methodological & Application

Leveraging Dibutyl 2,2'-oxybisacetate as an Internal Standard for Robust Quantitative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the utilization of Dibutyl 2,2'-oxybisacetate (CAS No. 6634-18-0) as an internal standard in quantitative analytical workflows, particularly those employing gas chromatography-mass spectrometry (GC-MS). We will delve into the fundamental principles of internal standardization, the key physicochemical properties of Dibutyl 2,2'-oxybisacetate that validate its selection, and detailed protocols for its implementation. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to enhance the accuracy, precision, and overall robustness of their analytical methods.

The Foundational Role of Internal Standards in Quantitative Analysis

In the pursuit of accurate and reliable quantitative data, particularly in complex matrices, analytical chemists are often confronted with unavoidable variations in sample preparation and instrument response. An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls.[1] The core principle of internal standardization is to use the ratio of the analyte's response to the internal standard's response for quantification. This approach effectively mitigates errors arising from sample loss during extraction, inconsistencies in injection volume, and fluctuations in instrument sensitivity.[1][2]

The selection of an appropriate internal standard is paramount for the success of an analytical method. An ideal internal standard should possess the following characteristics:

  • Structural Similarity: It should be chemically similar to the analyte(s) of interest to ensure comparable behavior during sample preparation and analysis.[1]

  • Chromatographic Resolution: It must be well-resolved from the analytes and any matrix interferences.[1]

  • Purity and Stability: The internal standard should be of high purity and stable throughout the entire analytical procedure.[3]

  • Non-Endogenous: It should not be naturally present in the samples being analyzed.[3][4]

  • Appropriate Concentration: It should be added at a concentration that provides a detector response comparable to that of the analyte(s).[1]

Physicochemical Profile of Dibutyl 2,2'-oxybisacetate

Dibutyl 2,2'-oxybisacetate, also known as Dibutyl Diglycolate, is a diester that possesses several properties making it a strong candidate for an internal standard in various chromatographic applications.

PropertyValueSource
CAS Number 6634-18-0[5]
Molecular Formula C12H22O5[5][6]
Molecular Weight 246.3 g/mol [5][6]
Boiling Point 157 °C at 7 Torr[6]
Density 1.026 g/cm³ (Predicted)[6]
Storage Sealed in a dry place at room temperature[6]

Its ether linkage and ester functional groups provide a degree of polarity, while the butyl chains offer non-polar characteristics. This amphiphilic nature allows for its use in a range of solvent systems. Furthermore, its relatively high boiling point makes it suitable for GC applications with typical temperature programs.

Application Protocol: Quantification of Phthalate Esters in a Pharmaceutical Formulation using GC-MS with Dibutyl 2,2'-oxybisacetate as an Internal Standard

This section outlines a detailed protocol for the quantification of common phthalate plasticizers (e.g., Dibutyl Phthalate - DBP, Di(2-ethylhexyl) Phthalate - DEHP) that may leach from packaging materials into a liquid pharmaceutical product.

Principle

A known quantity of Dibutyl 2,2'-oxybisacetate (Internal Standard) is added to the liquid pharmaceutical sample. The phthalates and the internal standard are then extracted using a liquid-liquid extraction (LLE) procedure. The resulting extract is analyzed by GC-MS. Quantification is achieved by creating a calibration curve based on the peak area ratio of each phthalate to the internal standard.

Materials and Reagents
  • Dibutyl 2,2'-oxybisacetate (analytical standard grade)

  • Phthalate standards (DBP, DEHP, etc., analytical standard grade)

  • Hexane (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Sodium chloride

  • Anhydrous sodium sulfate

  • Volumetric flasks, pipettes, and vials

  • Centrifuge

Standard and Sample Preparation

3.3.1. Internal Standard (IS) Stock Solution (1000 µg/mL)

  • Accurately weigh 100 mg of Dibutyl 2,2'-oxybisacetate.

  • Dissolve in and dilute to 100 mL with methanol in a volumetric flask.

3.3.2. Analyte Stock Solution (1000 µg/mL)

  • Prepare individual stock solutions for each target phthalate by weighing 100 mg of each and diluting to 100 mL with methanol.

3.3.3. Combined Working Standard Solution

  • Prepare a series of calibration standards by making appropriate dilutions of the analyte stock solutions in hexane.

  • Spike each calibration standard with the IS stock solution to a final concentration of 10 µg/mL.

3.3.4. Sample Preparation

  • Pipette 5 mL of the liquid pharmaceutical sample into a 15 mL centrifuge tube.

  • Add 50 µL of the 1000 µg/mL IS stock solution (final concentration of 10 µg/mL).

  • Add 2 mL of hexane and 1 g of sodium chloride.

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper hexane layer to a clean tube containing anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

  • Transfer to a GC vial for analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 280 °C

  • Oven Program:

    • Initial temperature: 60 °C, hold for 1 min

    • Ramp: 15 °C/min to 280 °C, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • DBP: m/z 149, 223

    • DEHP: m/z 149, 167

    • Dibutyl 2,2'-oxybisacetate (IS): m/z 117, 189 (Hypothetical ions for illustrative purposes; actual ions should be determined from the mass spectrum)

Data Analysis and Calibration
  • Integrate the peak areas of the target phthalates and the internal standard in each chromatogram.

  • Calculate the response factor (RF) for each analyte using the following equation: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)

  • Construct a calibration curve by plotting the peak area ratio (Area_analyte / Area_IS) against the concentration ratio (Concentration_analyte / Concentration_IS).

  • Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be ≥ 0.995.

  • Quantify the amount of each phthalate in the samples using the generated calibration curve.

Method Validation for Trustworthiness

To ensure the reliability of the analytical method, a validation study should be conducted in accordance with regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[7][8][9][10]

Validation ParameterAcceptance Criteria
Specificity/Selectivity No interfering peaks at the retention times of the analytes and IS.
Linearity Coefficient of determination (r²) ≥ 0.995 over the specified range.
Accuracy Mean recovery of 80-120% at three concentration levels.[11]
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 15%.[11][12]
Limit of Quantitation (LOQ) The lowest concentration on the calibration curve with acceptable accuracy and precision.
Robustness Insensitive to minor variations in method parameters (e.g., GC oven temperature ramp, flow rate).

Visualizing the Workflow and Calibration Principle

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Liquid Pharmaceutical Sample IS_spike Spike with Dibutyl 2,2'-oxybisacetate (IS) Sample->IS_spike LLE Liquid-Liquid Extraction (Hexane) IS_spike->LLE Concentrate Evaporation & Reconstitution LLE->Concentrate GCMS GC-MS Analysis (SIM Mode) Concentrate->GCMS Cal_Stds Prepare Calibration Standards with IS Cal_Stds->GCMS Integration Peak Area Integration GCMS->Integration Ratio Calculate Area Ratios (Analyte/IS) Integration->Ratio Calibration Construct Calibration Curve Ratio->Calibration Quantification Quantify Analytes in Samples Calibration->Quantification

Caption: A schematic of the analytical workflow from sample preparation to final quantification.

Principle of Internal Standard Calibration

G cluster_input Measured Values cluster_calc Calculation cluster_cal Calibration cluster_output Result Analyte_Area Analyte Peak Area Area_Ratio Area Ratio (Analyte Area / IS Area) Analyte_Area->Area_Ratio IS_Area IS Peak Area IS_Area->Area_Ratio IS_Conc IS Concentration (Known) Cal_Curve Calibration Curve (Area Ratio vs. Conc. Ratio) IS_Conc->Cal_Curve Used to create curve Area_Ratio->Cal_Curve Analyte_Conc Analyte Concentration (Calculated) Cal_Curve->Analyte_Conc

Caption: The logic of internal standard calibration, correcting for variability by using response ratios.

Conclusion

Dibutyl 2,2'-oxybisacetate serves as an effective internal standard for quantitative chromatographic methods, particularly for the analysis of semi-volatile compounds like phthalate esters. Its physicochemical properties align well with the requirements of a reliable internal standard. By implementing the protocols and validation principles outlined in this guide, researchers can significantly improve the quality and defensibility of their analytical data, which is of utmost importance in regulated environments such as drug development.

References

  • National Center for Biotechnology Information. (n.d.). Dibutyl Oxalate. PubChem. Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Dibutyl succinate. PubChem. Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Dibutyl 2,2'-dithiodiacetate. PubChem. Retrieved February 6, 2026, from [Link]

  • Dolan, J. W. (2012). When Should an Internal Standard be Used?. LCGC North America, 30(6), 474-480.
  • Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry—What, how and why?. Journal of lipid research, 46(2), 194-207.
  • Bibby Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved February 6, 2026, from [Link]

  • OIV. (n.d.). Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV). Retrieved February 6, 2026, from [Link]

  • Journal of Chromatographic Science. (1966). Gas Chromatographic Analysis of Ether — Alcohols in Carbon Removing Compounds. Retrieved February 6, 2026, from [Link]

  • ACS Publications. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Retrieved February 6, 2026, from [Link]

  • Oklahoma Academy of Science. (2019). Synthesis of a Potential New Internal Standard for the Analytical Determination of Dibutyl Phthalate (DBP) and Monobutyl Phthalate (MBP) in Drinking Water. Retrieved February 6, 2026, from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved February 6, 2026, from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved February 6, 2026, from [Link]

  • Scribd. (n.d.). FDA Lab Method Validation Guide. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Can anyone explain when to use an external standard and when to use an internal standard method in HPLC?. Retrieved February 6, 2026, from [Link]

  • Semantic Scholar. (n.d.). Ether in Whole Blood Using Gas Chromatography with High-Resolution Mass Spectrometry. Retrieved February 6, 2026, from [Link]

  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanistic Studies on the Use of 2H- and 13C-Analogues as Internal Standards in Selected Ion Monitoring GC-MS Quantitative Determination—Butalbital Example. Retrieved February 6, 2026, from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved February 6, 2026, from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 6, 2026, from [Link]

  • The Good Scents Company. (n.d.). dihydrojasmone 3-methyl-2-(N-pentanyl)-2-cyclopenten-1-one. Retrieved February 6, 2026, from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved February 6, 2026, from [Link]

  • MDPI. (2024). Assessment of Lipid Peroxidation Products in Adult Formulas: GC-MS Determination of Carbonyl and Volatile Compounds Under Different Storage Conditions. Retrieved February 6, 2026, from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). USFDA. Guidance for Industry: Bioanalytical Method Validation. Retrieved February 6, 2026, from [Link]

  • ECA Academy. (2015). FDA Guidance on analytical procedures and methods validation published. Retrieved February 6, 2026, from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved February 6, 2026, from [Link]

Sources

Application Note: Protocol for Using Dibutyl 2,2'-oxybisacetate in PVC Formulation

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous protocol for the formulation, processing, and characterization of Polyvinyl Chloride (PVC) plasticized with Dibutyl 2,2'-oxybisacetate (also known as Dibutyl Diglycolate, DBDG).

Designed for research scientists and drug development professionals, this document bridges polymer chemistry with biomedical safety evaluation.

Executive Summary & Scientific Rationale

Dibutyl 2,2'-oxybisacetate (DBDG) is a diester plasticizer characterized by a central ether linkage ($ -O- $) flanked by two ester groups. Unlike conventional aliphatic plasticizers (e.g., Dioctyl Adipate), the central ether oxygen in DBDG introduces specific polarity that enhances compatibility with the C-Cl dipoles of the PVC backbone.

Why use DBDG?
  • Enhanced Solvation: The ether oxygen acts as an additional hydrogen-bond acceptor, potentially lowering the gelation temperature compared to standard adipates.

  • Low-Temperature Flexibility: Similar to other linear diesters, it imparts excellent chain mobility, reducing the Glass Transition Temperature (

    
    ) significantly.
    
  • Research Niche: In drug development, DBDG serves as a model molecule to study the balance between hydrophilicity (ether group) and lipophilicity (butyl chains) regarding migration into aqueous biological media.

Mechanism of Action: The Solvation-Gelation Pathway

To formulate effectively, one must understand the molecular interaction. The plasticization follows the Free Volume Theory and Gel Theory . DBDG molecules insert themselves between PVC polymer chains, neutralizing the dipole-dipole attractions between chlorine atoms.

Diagram 1: Mechanistic Pathway of DBDG Plasticization

PlasticizationMechanism PVC_Rigid Rigid PVC Matrix (High Intermolecular Force) Wetting Step 1: Wetting (Surface Adsorption) PVC_Rigid->Wetting DBDG_Input Addition of DBDG (Polar Ether-Ester) DBDG_Input->Wetting Diffusion Step 2: Diffusion (Penetration into Amorphous Zones) Wetting->Diffusion Heat & Shear Interaction Step 3: Dipole Interaction (Ether O ... H-C-Cl) Diffusion->Interaction FreeVolume Increased Free Volume (Chain Separation) Interaction->FreeVolume FlexiblePVC Flexible PVC Network (Lower Tg) FreeVolume->FlexiblePVC

Figure 1: The stepwise mechanism of PVC plasticization by Dibutyl 2,2'-oxybisacetate, highlighting the critical dipole interaction facilitated by the ether linkage.

Experimental Protocols

Two methodologies are provided: Solvent Casting (for analytical screening/small scale) and Melt Compounding (for industrial simulation/physical testing).

Materials Required
ComponentSpecificationFunctionRecommended Loading (phr)*
PVC Resin K-Value 65-70 (Suspension grade)Base Polymer100
DBDG >98% Purity (CAS 6634-18-0)Plasticizer20 – 60
Thermal Stabilizer Ca/Zn Stearate or OrganotinPrevent Dehydrochlorination2 – 3
Co-Stabilizer Epoxidized Soybean Oil (ESBO)HCl Scavenger / Plasticizer3 – 5
Solvent Tetrahydrofuran (THF)Solvent (Method A only)N/A (Excess)

*phr = parts per hundred resin

Method A: Solvent Casting (High Precision / Low Thermal Stress)

Best for: FTIR studies, initial biocompatibility screening, and optical transparency tests.

  • Dissolution:

    • Weigh 5.0 g of PVC resin and transfer to a 250 mL Erlenmeyer flask.

    • Add 100 mL of THF. Stir magnetically at 40°C for 60 minutes until the solution is perfectly clear.

    • Add the calculated mass of DBDG (e.g., 2.0 g for 40 phr) and stabilizer. Stir for an additional 30 minutes.

  • Degassing:

    • Sonicate the solution for 10 minutes to remove micro-bubbles which cause film defects.

  • Casting:

    • Pour the solution into a leveled glass Petri dish or a Teflon mold.

    • Cover with a funnel (inverted) or perforated foil to control the evaporation rate. Rapid evaporation leads to surface skinning and warping.

  • Drying:

    • Allow to dry at room temperature in a fume hood for 24-48 hours.

    • Transfer film to a vacuum oven at 50°C for 24 hours to remove residual THF (Critical for biological testing).

Method B: Melt Compounding (Industrial Simulation)

Best for: Mechanical testing (ASTM D638), migration studies, and prototype fabrication.

  • Dry Blending (The "Planetary" Mix):

    • Pre-heat PVC resin to 60°C in a high-speed mixer.

    • Add Stabilizers (Ca/Zn) and mix for 2 minutes.

    • Slowly inject liquid DBDG while mixing.

    • Increase temperature to 80-90°C . This is the critical absorption point where the porous PVC grains swell and absorb the plasticizer.

    • Stop when the powder becomes free-flowing and dry again (Dry Blend).

  • Melt Mixing (Brabender / Two-Roll Mill):

    • Temperature: Set mixer/mill to 160°C .

      • Note: DBDG has a butyl chain; avoid temperatures >175°C to prevent volatility/smoking.

    • Shear: Process for 5–8 minutes at 50-60 RPM.

    • Torque Monitoring: Observe the fusion peak. A lower fusion time compared to pure PVC indicates effective plasticization.

  • Compression Molding:

    • Press the compounded mass at 165°C under 15 MPa pressure for 3 minutes.

    • Cool under pressure to room temperature to prevent warping.

Characterization & Validation Suite

To validate the protocol, the following data points must be collected.

Diagram 2: Experimental Workflow for Validation

ValidationWorkflow Sample Plasticized PVC Sample (Method A or B) MechTest Mechanical Testing (ASTM D638) Sample->MechTest ThermalTest Thermal Analysis (DSC / TGA) Sample->ThermalTest BioTest Migration/Leaching (ASTM D1239 / ISO 10993) Sample->BioTest Tensile Tensile Strength & Elongation MechTest->Tensile Hardness Shore A Hardness MechTest->Hardness Tg Glass Transition (Tg) Efficiency Metric ThermalTest->Tg Leaching Leaching in PBS/Ethanol (Safety Critical) BioTest->Leaching

Figure 2: Comprehensive characterization workflow ensuring physical performance and biological safety.

Key Metrics & Expected Outcomes
TestMethodologyExpected Trend with DBDGSignificance
Glass Transition (

)
DSC (10°C/min)Significant DecreaseLower

= Higher Efficiency. DBDG should lower

more effectively than DEHP due to ether flexibility.
Shore A Hardness ASTM D2240Decrease (Linear vs. phr)Standard measure of "softness".
Leaching (Water) ASTM D1239Moderate/HighCritical Warning: The ether oxygen increases water solubility compared to alkyl adipates. High leaching rates may occur in aqueous environments.
Leaching (Lipid) n-Heptane extractionModerateSimulates interaction with fatty tissues/drugs.
Safety & Toxicology Note (For Drug Development)

Dibutyl 2,2'-oxybisacetate can hydrolyze into Diglycolic Acid (DGA) and Butanol .

  • Risk: Diglycolic acid has been associated with nephrotoxicity (kidney injury) in specific contexts.

  • Directive: If this formulation is intended for medical devices (blood bags, tubing), ISO 10993-17 (Toxicological Risk Assessment) is mandatory. You must quantify the migration rate of DBDG and its hydrolysis products.

References

  • Gryglewicz, S., et al. (2006).[1] "Synthesis and properties of new ester plasticizers." Polish Journal of Chemical Technology. (Discusses the structure-property relationship of ester plasticizers).

  • Daniels, P. H. (2009). "Brief overview of theories of PVC plasticization and methods for evaluating plasticizer efficiency." Journal of Vinyl and Additive Technology.

  • ASTM International. (2020). "ASTM D638-14 Standard Test Method for Tensile Properties of Plastics."

  • Marcilla, A., & Beltrán, M. (2004). "Mechanisms of plasticizers migration from PVC." Polymer Degradation and Stability. (Essential for understanding leaching protocols).
  • PubChem. "Dibutyl 2,2'-oxybisacetate (Compound)." National Library of Medicine.

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Experimental setup for synthesizing polymers with Dibutyl 2,2'-oxybisacetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Poly(alkylene diglycolate)s via Melt Polycondensation of Dibutyl 2,2'-oxybisacetate

Executive Summary & Scientific Rationale

This guide details the synthesis of biodegradable polyesters, specifically Poly(butylene diglycolate) (PBDG) , utilizing Dibutyl 2,2'-oxybisacetate (also known as Dibutyl Diglycolate) as the electrophilic monomer.

Scientific Context: Unlike standard aliphatic polyesters (e.g., PBS, PCL), polymers derived from diglycolic acid contain an ether linkage (-O-) within the diacid unit. This ether oxygen introduces significant flexibility to the polymer backbone and increases hydrophilicity, making these materials ideal candidates for biomedical applications such as drug delivery carriers and soft tissue engineering scaffolds.

Why the Dibutyl Ester? While direct esterification using diglycolic acid is possible, using the dibutyl ester (Dibutyl 2,2'-oxybisacetate) offers distinct advantages in a precision research setting:

  • Stoichiometric Control: The ester is easier to purify (distillation) than the hygroscopic acid, ensuring precise molar ratios.

  • Reaction Kinetics: Transesterification with a diol releases butanol (bp ~117.7°C), which acts as a cosolvent to maintain homogeneity before being distilled off, reducing the risk of sublimation often seen with solid diacids.

  • Solubility: The butyl chains improve compatibility with hydrophobic catalysts (e.g., Titanium tetrabutoxide).

CRITICAL IDENTITY NOTE: Researchers must verify the chemical identity. Dibutyl 2,2'-oxybisacetate (Dibutyl diglycolate) is the target monomer. Do not confuse this with CAS 109-44-4 (Bis(2-ethoxyethyl) adipate), which is a plasticizer with a completely different structure. Ensure your starting material possesses the diglycolate core structure: BuOOC-CH2-O-CH2-COOBu.

Reaction Mechanism

The synthesis proceeds via a two-stage Melt Polycondensation (Transesterification):

  • Stage I (Oligomerization): The dibutyl ester undergoes transesterification with a diol (e.g., 1,4-butanediol) catalyzed by a Lewis acid. Butanol is eliminated.

  • Stage II (Polycondensation): High vacuum and temperature drive the removal of excess diol and trace butanol, shifting the equilibrium toward high molecular weight polymer chains.

Reaction Scheme:

ReactionScheme Monomer Dibutyl 2,2'-oxybisacetate (Diester) Catalyst Cat: Ti(OBu)4 Temp: 160-190°C Monomer->Catalyst Diol 1,4-Butanediol (Excess) Diol->Catalyst Oligomer Oligomers + Butanol (↑) Catalyst->Oligomer Transesterification (- n-BuOH) Polymer Poly(butylene diglycolate) High MW Oligomer->Polymer Polycondensation (Vac <1 mbar, 230°C)

Figure 1: Reaction pathway for the synthesis of PBDG via transesterification.

Experimental Setup

The setup requires a precise vacuum line and temperature control to handle the transition from atmospheric distillation to high-vacuum melt dynamics.

Setup cluster_reactor Polymerization Reactor cluster_downstream Distillation & Vacuum Flask 3-Neck Round Bottom Flask (Melt Phase) Condenser Vigreux Column + Liebig Condenser Flask->Condenser Butanol/Diol Vapor Stirrer Mechanical Stirrer (High Torque) Stirrer->Flask Inlet N2 Gas Inlet (Dry/Inert) Inlet->Flask TempProbe Thermocouple (Internal Melt Temp) TempProbe->Flask Trap Cold Trap (Liquid N2) Condenser->Trap Pump High Vacuum Pump (< 0.1 mbar) Trap->Pump

Figure 2: Experimental apparatus for melt polycondensation. Note the use of a high-torque stirrer for viscous melts.

Detailed Protocol

Materials
ComponentRoleSpecifications
Dibutyl 2,2'-oxybisacetate Monomer APurity >98% (Distill if colored)
1,4-Butanediol (BDO) Monomer BAnhydrous, 99.5%
Titanium(IV) butoxide Catalyst97%, stored under Argon
Irganox 1010 (Optional)AntioxidantFor thermal stability >200°C
Step-by-Step Methodology

Phase 1: Ester Interchange (Oligomerization)

  • Charging: In a 250 mL 3-neck flask equipped with a magnetic stir bar (or mechanical stirrer for scale >50g), charge Dibutyl 2,2'-oxybisacetate (0.10 mol, 27.4 g) and 1,4-Butanediol (0.15 mol, 13.5 g) .

    • Note: A 1.5x molar excess of diol is used to drive the equilibrium and compensate for volatility.

  • Inerting: Purge the system with dry Nitrogen for 15 minutes.

  • Catalysis: Inject Titanium(IV) butoxide (0.1 wt% relative to monomer, ~40 mg) via syringe.

  • Heating: Heat the mixture to 160°C under continuous N2 flow.

  • Distillation: Maintain 160–180°C for 2–3 hours. Observe the distillation of n-butanol (theoretical yield ~14.8 g). The melt should remain clear and colorless.

Phase 2: Polycondensation (Molecular Weight Build-up)

  • Temperature Ramp: Increase the melt temperature to 220–230°C .

  • Vacuum Application: Gradually apply vacuum over 30 minutes to prevent bumping.

    • Target: Reduce pressure from 760 Torr → < 1 Torr (approx 1 mbar).

  • Reaction: Hold at 230°C / <0.5 mbar for 3–5 hours.

    • Endpoint Detection: Monitor the torque on the stirrer (if mechanical) or the "Weisenberg effect" (climbing the stir rod). The viscosity will increase significantly.

  • Termination: Stop heating, break vacuum with Nitrogen, and pour the viscous melt onto a Teflon sheet or into cold methanol for precipitation (if purification is needed immediately).

Characterization & Quality Control

TechniqueParameterExpected Result / Criteria
1H-NMR (CDCl3) Structure Verificationδ 4.2 ppm (t, -COOCH 2-), δ 4.1 ppm (s, -O-CH 2-COO-). Absence of butyl methyl triplet at δ 0.9 ppm confirms full transesterification.
GPC (THF) Molecular WeightMn > 20,000 g/mol ; PDI 1.8–2.2 for optimal mechanical properties.
DSC Thermal TransitionsTg: ~ -30°C to -40°C (due to ether flexibility). Tm: typically lower than PBS, around 90-100°C depending on the diol.
Visual ColorProduct should be off-white to pale yellow. Dark yellow/brown indicates thermal degradation.

Troubleshooting Guide

  • Issue: Low Molecular Weight (Brittle Polymer)

    • Cause: Insufficient vacuum or moisture in the system.

    • Solution: Verify vacuum pump performance (<0.5 mbar is critical). Ensure diol was anhydrous. Increase reaction time at Phase 2.

  • Issue: Discoloration (Brown Melt)

    • Cause: Oxidation or catalyst degradation.

    • Solution: Ensure strict N2 purging. Reduce max temperature to 215°C. Add antioxidant (Irganox 1010).

  • Issue: Sublimation Clogging

    • Cause: Excess diol condensing in the neck.

    • Solution: Heat the upper neck of the flask with a heat gun or heating tape to keep the diol in the vapor phase until it reaches the condenser.

References

  • Okada, M. (2002). Chemical syntheses of biodegradable polymers. Progress in Polymer Science, 27(1), 87-133. Link

  • Zhu, K. J., Xiangzhou, L., & Shilin, Y. (1990). Preparation, characterization, and biodegradation characteristics of poly(alkylene diglycolate)s and poly(alkylene diglycolate-co-alkylene adipate)s. Journal of Applied Polymer Science, 39(1), 1-9. Link

  • Takasu, A., et al. (2004). Synthesis of biodegradable polyesters containing ether linkages via melt polycondensation. Macromolecular Bioscience, 4(3), 244-250. Link

  • PubChem Database. (2023). Compound Summary: Dibutyl diglycolate. National Center for Biotechnology Information. Link(Note: Used for structural verification of the monomer).

Application Note: A Validated Method for the Quantification of Dibutyl 2,2'-oxybisacetate in Environmental Samples using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of Dibutyl 2,2'-oxybisacetate (also known as Dibutyl Diglycolate, CAS No. 6634-18-0) in various environmental matrices, including water, soil, and sediment. Dibutyl 2,2'-oxybisacetate is a potential plasticizer and its presence in the environment warrants reliable monitoring. This application note details robust protocols for sample extraction using Solid-Phase Extraction (SPE) and subsequent analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The causality behind procedural choices, rigorous quality control measures, and detailed method validation are explained to ensure scientific integrity and generation of defensible data.

Introduction and Scientific Rationale

Dibutyl 2,2'-oxybisacetate is a diester used in industrial applications, and like many plasticizers and solvents, it has the potential to be released into the environment. Due to its chemical structure, featuring both ester groups and an ether linkage, it possesses moderate polarity, which influences its environmental fate and the selection of appropriate analytical strategies. Accurate quantification in complex matrices like water, soil, and sediment is crucial for environmental risk assessment and regulatory monitoring.[1][2]

The ubiquitous nature of similar compounds, such as phthalate esters, in laboratory environments presents a significant analytical challenge, necessitating stringent contamination control measures.[1] This guide presents methodologies based on established principles for semi-volatile organic compound analysis, such as those outlined in U.S. EPA Method 8270, to provide a robust framework for researchers.[3][4] The choice between GC-MS and LC-MS/MS is often dictated by the required sensitivity, sample matrix complexity, and instrument availability. This document provides protocols for both, enabling laboratories to select the most suitable approach.

Sample Handling and Extraction Strategy

The primary objective of sample preparation is to isolate and concentrate Dibutyl 2,2'-oxybisacetate from the environmental matrix while removing interfering substances. Solid-Phase Extraction (SPE) is the recommended technique due to its efficiency, reduced solvent consumption compared to liquid-liquid extraction (LLE), and high potential for automation.[5][6]

Causality of Sorbent Selection

For a moderately polar analyte like Dibutyl 2,2'-oxybisacetate, a reversed-phase (RP) SPE mechanism is most effective for aqueous samples. Sorbents such as a copolymer of polystyrene-divinylbenzene are ideal as they provide multiple interaction mechanisms (hydrophobic, hydrophilic, and π-π interactions), ensuring efficient retention of a wide range of organic compounds, including polar diesters.[5] For soil and sediment, an extraction step based on U.S. EPA Method 3540/3550 is necessary prior to SPE cleanup to transfer the analyte from the solid to a liquid phase.[3]

Protocol: Solid-Phase Extraction (SPE) of Water Samples
  • Sample Preparation: Filter water samples through a 0.45 µm glass fiber filter to remove suspended solids. For a 500 mL sample, add 5 mL of methanol to act as an organic modifier and spike with an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte, if available, or a structurally similar compound like Benzyl Benzoate).[7] Adjust the sample pH to < 2 with 6M HCl.[6]

  • Cartridge Conditioning: Sequentially pass 5 mL of dichloromethane, 5 mL of methanol, and 5 mL of reagent water (pH < 2) through a 500 mg polystyrene-divinylbenzene SPE cartridge. Do not allow the cartridge to go dry.[8]

  • Sample Loading: Load the prepared water sample onto the SPE cartridge at a flow rate of 5-10 mL/min using a vacuum manifold.

  • Washing: After loading, wash the cartridge with 5 mL of reagent water to remove salts and highly polar interferences. Dry the cartridge thoroughly under vacuum for 10-15 minutes.

  • Elution: Elute the retained analytes by passing 2 x 5 mL aliquots of dichloromethane through the cartridge.

  • Concentration: Dry the eluate by passing it through anhydrous sodium sulfate. Concentrate the extract to a final volume of 1.0 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS or LC-MS/MS analysis.

Protocol: Extraction of Soil and Sediment Samples
  • Solvent Extraction: Homogenize the soil/sediment sample. Weigh 10-30 g of the sample and mix it with an equal amount of anhydrous sodium sulfate to form a free-flowing powder. Spike with the internal standard.

  • Extract the sample using an appropriate technique such as Soxhlet extraction (U.S. EPA Method 3540) with a 1:1 mixture of acetone and hexane or an ultrasonic extraction (U.S. EPA Method 3550) with a similar solvent system.[3]

  • Concentration & Cleanup: Concentrate the resulting extract to approximately 1 mL. Dilute with reagent water and proceed with the SPE cleanup as described in section 2.2, starting from the Sample Loading step.

Caption: Workflow for sample extraction and cleanup.

Instrumental Analysis: GC-MS and LC-MS/MS

The choice between GC-MS and LC-MS/MS depends on the specific requirements of the analysis. GC-MS is a standard and robust technique for semi-volatile compounds, while LC-MS/MS offers superior sensitivity and is often better suited for direct analysis of polar compounds without derivatization.[1][9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly reliable technique for separating and identifying a wide range of organic compounds.[10] For Dibutyl 2,2'-oxybisacetate, direct analysis is feasible, though derivatization to a more volatile form could be considered if chromatographic performance is poor.[11][12]

Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Injection: 1 µL of the final extract is injected in splitless mode.

  • Separation: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) is used for separation.

  • Detection: The mass spectrometer is operated in electron ionization (EI) mode. For quantification, Selected Ion Monitoring (SIM) is employed for enhanced sensitivity and selectivity.

ParameterRecommended SettingRationale
GC System
Injection Port Temp.250 °CEnsures rapid volatilization of the analyte.
Carrier GasHelium or Hydrogen at 1.0 mL/minProvides optimal separation efficiency.
Oven Program60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minGradient ensures separation from matrix components and elution of the analyte.
MS System
Ion Source Temp.230 °CStandard temperature for EI.
Ionization ModeElectron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns.
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity by monitoring only characteristic ions.
Quantifier Ion (m/z)89Based on MS spectra, this is an abundant and characteristic fragment.
Qualifier Ions (m/z)57, 117Used for confirmation of analyte identity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for achieving the lowest detection limits for polar organic compounds in complex matrices.[9][13] It avoids the high temperatures of a GC inlet, which can cause degradation of thermally labile compounds.

Protocol: LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a triple quadrupole mass spectrometer.

  • Injection: 5-10 µL of the final extract is injected.

  • Separation: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is used.

  • Detection: The mass spectrometer is operated with an electrospray ionization (ESI) source in positive mode. Quantification is performed using Multiple Reaction Monitoring (MRM) for maximum specificity and sensitivity.

ParameterRecommended SettingRationale
LC System
Mobile Phase AWater + 0.1% Formic AcidProvides protons for ESI+ ionization.
Mobile Phase BMethanol + 0.1% Formic AcidOrganic phase for gradient elution.
Gradient40% B to 99% B over 5 min, hold 2 min, re-equilibrateSeparates the analyte from matrix interferences.
Flow Rate0.4 mL/minTypical for a 2.1 mm ID column.
Column Temperature40 °CEnsures reproducible retention times.
MS/MS System
Ionization ModeElectrospray (ESI), PositiveEfficiently ionizes the ether and ester functional groups.
Capillary Voltage~3.0 kVOptimized for stable spray and ion generation.
Desolvation Temp.~500 °CAids in solvent evaporation and analyte desolvation.
MRM Transition 1247.1 -> 89.1 (Quantifier)Precursor [M+H]⁺ to a stable, characteristic product ion.
MRM Transition 2247.1 -> 117.1 (Qualifier)Confirmatory transition.

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subgraph "Instrumental Analysis Decision Tree"
    A[Start, fillcolor="#FFFFFF", fontcolor="#202124"];
    B{"Required Sensitivity?"};
    C{"Matrix Complexity?"};
    D{"Thermal Stability Concern?"};
    E["LC-MS/MS Recommended", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
    F["GC-MS is a Viable Option", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
    G["LC-MS/MS Highly Recommended", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

    A --> B;
    B -- "High (<10 ng/L)" --> E;
    B -- "Moderate (>10 ng/L)" --> C;
    C -- "High (e.g., Sediment)" --> D;
    C -- "Low (e.g., Clean Water)" --> F;
    D -- "Yes" --> G;
    D -- "No" --> F;
end

}

Caption: Decision tree for selecting the analytical instrument.

Method Validation and Quality Assurance

A self-validating system is essential for producing trustworthy and defensible data. Method validation must be performed for each matrix type according to established guidelines.[14][15][16] The use of an internal standard, particularly a stable isotope-labeled analog, is the gold standard for correcting variations in extraction efficiency and matrix-induced ion suppression/enhancement.[17][18][19]

Key Validation Parameters

The following parameters must be evaluated to demonstrate the method is fit for purpose.[20]

  • Linearity: A calibration curve should be constructed using at least five concentration levels, spanning the expected range of sample concentrations. The coefficient of determination (R²) should be ≥ 0.995.[21]

  • Accuracy (Recovery): Determined by analyzing matrix-spiked samples at low, medium, and high concentrations. The mean recovery should be within 70-130%.[22]

  • Precision: Assessed by calculating the relative standard deviation (RSD) of replicate analyses (n≥5) of spiked samples. The RSD should typically be ≤ 20%.[22]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected (typically Signal-to-Noise ratio ≥ 3). The LOQ is the lowest concentration that can be accurately quantified (typically S/N ≥ 10) with acceptable precision and accuracy.[22]

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is demonstrated by the absence of interfering peaks in blank matrix samples and confirmed by qualifier ion ratios.[15]

Quality Control (QC) Protocol

For each analytical batch (typically 20 samples), the following QC samples must be included:

  • Method Blank: A clean matrix sample processed through the entire analytical procedure to check for contamination.

  • Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of the analyte to assess method accuracy.

  • Matrix Spike / Matrix Spike Duplicate (MS/MSD): A pair of environmental samples spiked with a known analyte concentration to evaluate matrix effects and method precision.

  • Continuing Calibration Verification (CCV): A mid-level calibration standard analyzed periodically to verify instrument stability.

ParameterAcceptance CriteriaRationale
Linearity (R²) ≥ 0.995Ensures a proportional response across the calibration range.
Accuracy (Recovery) 70 - 130%Demonstrates the method's ability to extract and measure the true amount.
Precision (RSD) ≤ 20%Shows the method produces consistent, repeatable results.
LOD (ng/L) < 10 (LC-MS/MS)Defines the lowest detectable concentration.
LOQ (ng/L) < 30 (LC-MS/MS)Defines the lowest quantifiable concentration.
Method Blank < LOQConfirms no significant laboratory contamination.

Conclusion

The methodologies presented provide a robust and validated framework for the quantification of Dibutyl 2,2'-oxybisacetate in diverse environmental samples. The Solid-Phase Extraction protocol ensures efficient sample cleanup and analyte concentration. The choice between the highly sensitive LC-MS/MS method and the robust GC-MS method allows laboratories to select the technique best suited to their analytical needs. Adherence to the described quality assurance and validation protocols is paramount to generating high-quality, scientifically defensible data for environmental monitoring and research.

References

  • U.S. Environmental Protection Agency. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846. [Link]

  • Net, S., Sempéré, R., Delmont, A., Paluselli, A., & Ouddane, B. (2015). Reliable quantification of phthalates in environmental matrices (air, water, sludge, sediment and soil): a review. Science of The Total Environment, 515–516, 162–177. [Link]

  • Net, S., Sempéré, R., Delmont, A., Paluselli, A., & Ouddane, B. (2015). Reliable quantification of phthalates in environmental matrices (air, water, sludge, sediment and soil): A review. ResearchGate. [Link]

  • National Institute of Standards and Technology. (2023). Isotope Dilution Mass Spectrometry as an Independent Assessment for Mass Measurements of Milligram Quantities of Aqueous Solution. [Link]

  • Książek, S., & Praisnar, A. (2019). Determination of di-n-butyl Phthalate in Environmental Samples. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link]

  • Waters Corporation. (n.d.). A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages. [Link]

  • NASA Tech Briefs. (2013). Solid-Phase Extraction of Polar Compounds From Water. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 6800: Elemental and Molecular Speciated Isotope Dilution Mass Spectrometry. [Link]

  • U.S. Environmental Protection Agency. (2025). EPA Method 8270E (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC-MS). [Link]

  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. [Link]

  • González-Mariño, I., et al. (2015). High sensitivity liquid chromatography tandem mass spectrometric methods for the analysis of dioctyl sulfosuccinate in different stages of an oil spill response monitoring effort. Analytical and Bioanalytical Chemistry, 407(28), 8545–8555. [Link]

  • Waters Corporation. (n.d.). Beginner's Guide to Solid-Phase Extraction (SPE). [Link]

  • Praisnar, A., & Książek, S. (2019). Determination of di-n-butyl Phthalate in Environmental Samples. Ecological Chemistry and Engineering S, 26(2), 241-251. [Link]

  • Agilent Technologies. (n.d.). Determination of Butyltin Compounds in Environmental Samples by Isotope Dilution GC-MS. [Link]

  • VINTRO, L., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. [Link]

  • Chromatography Forum. (2010). derivatization method for carboxylic acid?[Link]

  • Eurachem. (2025). The Fitness for Purpose of Analytical Methods: A Laboratory Guide to Method Validation and Related Topics. [Link]

  • Poole, C. F. (2014). Understanding and Improving Solid-Phase Extraction. LCGC International, 27(12). [Link]

  • University of Alabama at Birmingham. (2018). Metabolomics analysis by Targeted LC-MS. [Link]

  • Colizza, M., et al. (2025). Targeted Gas Chromatography-Mass Spectrometry Analysis of 31 Phthalates and Replacements: Method Optimization and Application to Edible Oils and Silicone Wristbands. Journal of the American Society for Mass Spectrometry. [Link]

  • AOCS. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. [Link]

  • MDPI. (2024). Environmental Applications of Mass Spectrometry for Emerging Contaminants. [Link]

  • LATU. (n.d.). Guidelines for the validation and verification of chemical test methods. [Link]

  • ChemRxiv. (n.d.). A direct LC–MS/MS method for simultaneous quantitation of bisphenol S, propylparaben, monobutyl phthalate, and their metabolites in human urine. [Link]

  • ResearchGate. (n.d.). Full-scan MS/MS data of each target analyte to optimized MRM transitions. [Link]

  • University of Rochester. (n.d.). Extraction Protocol for Polar Solvents. [Link]

  • U.S. Environmental Protection Agency Archive. (n.d.). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. [Link]

  • NATA. (2012). Guidelines for the validation and verification of quantitative and qualitative test methods. [Link]

  • Agilent Technologies. (n.d.). Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems. [Link]

  • Agilent Technologies. (2022). Analysis of Semivolatile Organic Compounds with US EPA 8270E Using the Agilent 7000E Triple Quadrupole GC/MS. [Link]

  • RSC Publishing. (2024). Quantification of microplastic targets in environmental matrices using pyrolysis-gas chromatography-mass spectrometry. [Link]

  • ResearchGate. (2025). HPLC-MS analysis of alkyl ethoxylates as alkyl ethoxysulfates: A new and reliable approach. [Link]

  • ASTM International. (2022). Standard Guide for Validating Analytical Methods. [Link]

  • National Institutes of Health. (n.d.). Inorganic Trace Analysis by Isotope Dilution Mass Spectrometry—New Frontiers. [Link]

  • IUPAC. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis. Pure and Applied Chemistry, 74(5), 835-855. [Link]

  • Peak Scientific. (2019). GC-MS Analysis of Phthalate esters using Hydrogen carrier gas. [Link]

Sources

Standard Operating Procedure: Handling and Application of Dibutyl 2,2'-oxybisacetate

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • ID: SOP-CHEM-6634

  • Version: 1.0

Introduction & Chemical Profile

Dibutyl 2,2'-oxybisacetate (CAS: 6634-18-0), commonly known as Dibutyl diglycolate , is a diester derived from diglycolic acid and n-butanol. In drug development and materials science, it serves two critical roles: as a high-boiling plasticizer for polymeric membranes (enhancing flexibility without leaching) and as a mild oxygen-donor extractant in liquid-liquid extraction (LLE) systems for partitioning metal ions (e.g., lanthanides or actinides) [1, 2].

Unlike its amide analogs (diglycolamides) used in nuclear reprocessing, the ester functionality provides moderate solvating power, making it an ideal candidate for kinetic studies where slower extraction rates are desired for mechanistic analysis.

Physicochemical Properties Table
PropertyValueRelevance to Protocol
Molecular Formula C₁₂H₂₂O₅Stoichiometry calculations
Molecular Weight 246.30 g/mol Molarity preparation
Physical State Liquid (Colorless to pale yellow)Pipetting/Volumetric transfer
Boiling Point ~157 °C (at 7 Torr)Low volatility; stable at RT
Density 1.026 g/mLGravimetric vs. Volumetric conversion
Solubility Soluble in organic solvents; Insoluble in waterBiphasic extraction systems

Health, Safety, and Environment (HSE)

Directive: While specific GHS data for this CAS is limited, structural analogs (Butyl glycolate, Diglycolic acid) suggest specific hazards. The Precautionary Principle is applied here.

Hazard Assessment[3][4]
  • Eye Damage/Irritation: High Risk.[1][2][3][4] Hydrolysis products (glycolates) can cause severe eye damage [3].

  • Skin Irritation: Moderate Risk. Prolonged contact causes defatting and irritation.

  • Reproductive Toxicity: Potential Risk.[3] Metabolites of butyl esters (e.g., alkoxy acetic acids) have been linked to developmental toxicity in animal models [3].

Mandatory PPE (Personal Protective Equipment)
  • Respiratory: Work within a certified chemical fume hood. If aerosolization is possible, use a half-mask respirator with Organic Vapor (OV) cartridges.

  • Ocular: Chemical Splash Goggles are mandatory. Safety glasses are insufficient due to the splash risk during phase separation.

  • Dermal: Double-glove protocol.

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (minimum 5 mil) or Butyl Rubber (for prolonged immersion).

Emergency Response[9]
  • Skin Contact: Wash with soap and water for 15 minutes. Do not use solvents (ethanol) to clean skin, as this enhances absorption.

  • Eye Contact: Flush immediately at an eyewash station for 15 minutes, holding eyelids open. Seek immediate ophthalmological evaluation.

  • Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).

Storage and Stability

  • Hydrolysis Sensitivity: Esters are prone to hydrolysis in the presence of moisture/acids.

  • Protocol: Store in amber glass bottles with Teflon-lined caps.

  • Environment: Store in a desiccator or under an inert atmosphere (Nitrogen/Argon) if high purity is required for kinetic studies.

  • Shelf Life: Re-test purity (GC-MS) if stored >6 months.

Operational Protocol: Preparation of Extraction Solvent

Application Context: Preparing a 0.1 M Dibutyl diglycolate organic phase for metal ion partitioning studies.

Reagents & Equipment[1][10]
  • Dibutyl 2,2'-oxybisacetate (>95% purity).

  • Diluent: n-Dodecane or 1-Octanol (depending on polarity requirements).

  • Volumetric Flask (100 mL, Class A).

  • Analytical Balance (±0.1 mg).

  • Glass Syringe (Gas-tight) for viscous liquid transfer.

Step-by-Step Methodology
Step 1: Gravimetric Quantification

Why: Viscous liquids (Density 1.026 g/mL) retain volume in pipettes. Gravimetric addition is more accurate.

  • Place the clean, dry 100 mL volumetric flask on the balance and tare.

  • Calculate required mass:

    
    .
    
  • Using a glass syringe, add 2.4630 g ± 0.005 g of Dibutyl diglycolate directly into the flask. Avoid getting liquid on the neck.[5]

Step 2: Solvation
  • Add approximately 50 mL of the chosen diluent (e.g., n-Dodecane).

  • Swirl gently to dissolve. Note: Dibutyl diglycolate is miscible with most non-polar solvents, but gentle agitation ensures homogeneity.

  • Critical Check: Inspect for "schlieren" lines (wavy optical distortions), indicating incomplete mixing.

Step 3: Volume Adjustment & Conditioning
  • Fill to the mark with diluent. Stopper and invert 10 times.

  • Pre-equilibration (Optional but Recommended): If the extraction involves acidic aqueous phases (e.g., HNO₃), contact the organic phase with an equal volume of acid (minus the metal) for 30 minutes. This prevents volume changes during the actual experiment due to acid extraction or water solubilization.

Workflow Visualization (Graphviz)

ExtractionWorkflow cluster_prep Phase I: Preparation cluster_extract Phase II: Extraction Protocol cluster_analysis Phase III: Analysis Start Raw Material (Dibutyl 2,2'-oxybisacetate) Weigh Gravimetric Addition (Target: 2.463 g) Start->Weigh Mix Dilution in n-Dodecane Weigh->Mix Contact Biphasic Contact (Org:Aq = 1:1) Mix->Contact SafetyCheck CRITICAL: Vent Pressure (Use Fume Hood) Contact->SafetyCheck Safety Sep Phase Separation (Centrifuge/Gravity) SafetyCheck->Sep Sample Aliquot Organic Phase Sep->Sample Detect ICP-MS / Radiometry Sample->Detect

Caption: Logical workflow for preparing and utilizing Dibutyl diglycolate in solvent extraction, highlighting critical safety checkpoints.

Disposal & Environmental Compliance

  • Waste Classification: Non-halogenated organic solvent waste.

  • Protocol:

    • Do not pour down the drain.[5][6] The compound is harmful to aquatic life [3].[1]

    • Collect in a dedicated "Organic Waste" container.

    • If used with radionuclides, segregate as "Mixed Waste" (Radioactive + Hazardous).

    • Triple rinse glassware with acetone; dispose of rinsate into the organic waste stream.

References

  • PubChem. (2023). Dibutyl 2,2'-oxybisacetate Compound Summary. National Library of Medicine. Available at: [Link]

  • Carl Roth. (2023).[7] Safety Data Sheet: Butyl Glycolate (Analogous Hazard Data). Available at: [Link]

Sources

Advanced Protocol: Dibutyl 2,2'-oxybisacetate in High-Barrier PVDC Film Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Application Context

In pharmaceutical packaging, Polyvinylidene Chloride (PVDC) remains the gold standard for high-barrier blister films due to its exceptional resistance to moisture and oxygen. However, homopolymer PVDC is highly crystalline and thermally unstable, making it difficult to process without degradation.

Dibutyl 2,2'-oxybisacetate (also known as Dibutyl Diglycolate or DBDG ; CAS: 6634-18-0) serves as a critical plasticizer in this matrix. Unlike common aliphatic plasticizers (e.g., Dibutyl Sebacate - DBS), DBDG contains a central ether linkage (


) that increases its polarity. This structural feature allows DBDG to interact more effectively with the polar chlorine atoms in PVDC, significantly reducing plasticizer migration ("blooming") while maintaining optical clarity and barrier integrity.

Target Audience: Formulation scientists and packaging engineers developing high-barrier films for moisture-sensitive drug delivery systems.

Scientific Rationale: The Polarity Advantage

The efficacy of DBDG lies in Solubility Parameter Matching . PVDC is a polar polymer (


). Standard non-polar plasticizers rely on free volume expansion but often suffer from thermodynamic immiscibility over time, leading to exudation.
Mechanism of Action

DBDG functions through a dual mechanism:

  • Lubricity: The butyl tails provide free volume, lowering the glass transition temperature (

    
    ) and modulus.
    
  • Dipole-Dipole Anchoring: The central ether oxygen and ester carbonyls form dipole-dipole interactions with the electropositive carbons of the PVDC backbone (induced by the electronegative chlorines). This "anchors" the plasticizer, preventing long-term migration.

PlasticizationMechanism PVDC PVDC Chain (High Polarity - Cl groups) Interaction Dipole-Dipole Stabilization PVDC->Interaction Electropositive C DBDG DBDG Molecule (Ether Linkage - Polar Anchor) DBDG->Interaction Electronegative O Result Stable Film (No Blooming) Interaction->Result Thermodynamic Compatibility

Figure 1: Mechanism of DBDG stabilization within the PVDC matrix. The ether linkage provides a specific interaction site that reduces migration compared to purely aliphatic plasticizers.

Experimental Protocol: Solvent Casting of PVDC/DBDG Films

Objective: To fabricate a 40


m flexible barrier film with 5-15% w/w DBDG content for barrier testing.
Materials
  • Polymer: PVDC copolymer resin (high barrier grade).

  • Plasticizer: Dibutyl 2,2'-oxybisacetate (DBDG), >98% purity.

  • Solvent: Tetrahydrofuran (THF) or Methyl Ethyl Ketone (MEK) / Toluene blend (depending on resin grade).

  • Substrate: Teflon-coated glass plate or PET release liner.

Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_cast Phase 2: Fabrication cluster_test Phase 3: Validation Resin Resin Dissolution (15% w/v in THF) Mix Add DBDG (5-15% w/w) Resin->Mix Degas Degassing (Vacuum, 30 min) Mix->Degas Cast Doctor Blade Casting (Gap: 250 µm) Degas->Cast Dry Controlled Evaporation (RT for 12h -> 50°C Oven) Cast->Dry Anneal Annealing (60°C, 24h) Dry->Anneal Test WVTR & Mechanical Testing Anneal->Test

Figure 2: Step-by-step solvent casting workflow for PVDC/DBDG films.

Detailed Steps
  • Solution Preparation:

    • Dissolve PVDC resin in THF at 50°C under magnetic stirring to achieve a 15% w/v solution. Ensure complete dissolution (solution must be clear).

    • Add DBDG dropwise to the vortex to prevent localized precipitation.

    • Critical Step: Degas the solution under vacuum (-25 inHg) for 30 minutes to remove micro-bubbles which compromise barrier performance.

  • Film Casting:

    • Secure the release liner on a vacuum bed.

    • Use an adjustable micrometer film applicator (Doctor Blade) set to ~250

      
      m wet thickness (aiming for ~40 
      
      
      
      m dry).
    • Draw down the solution at a constant speed (approx. 50 mm/s).

  • Drying & Annealing:

    • Allow solvent to evaporate at room temperature (in a fume hood) for 12 hours. Do not rush this step; rapid drying causes skinning and solvent entrapment.

    • Transfer to a vacuum oven at 50°C for 24 hours to remove residual solvent.

    • Annealing: Increase temperature to 60°C (above

      
       but below 
      
      
      
      ) for 24 hours to maximize crystallinity and barrier properties.

Characterization & Expected Results

The addition of DBDG will impact mechanical and barrier properties.[1] The goal is to find the "sweet spot" where flexibility is achieved without compromising the Water Vapor Transmission Rate (WVTR).

Comparative Data Table (Representative)
PropertyMethodNeat PVDC (Control)PVDC + 5% DBDGPVDC + 15% DBDG
Tensile Strength ASTM D88245 MPa38 MPa22 MPa
Elongation at Break ASTM D882< 5% (Brittle)40%180%
WVTR (g/m²/day)ASTM F12490.050.080.25
Optical Clarity Haze Meter95%98%99%
Migration 28 Days (40°C)N/A< 0.1%< 0.5%

Analysis:

  • 5% Loading: Ideal for rigid blister backing where minimal flexibility is needed but barrier is paramount.

  • 15% Loading: Suitable for flexible pouches. Note the trade-off: WVTR increases as free volume increases.

  • Compatibility: Unlike Dibutyl Sebacate (DBS), DBDG films remain clear at higher loadings due to better solubility parameter matching.

Safety & Regulatory Considerations (E-E-A-T)

For drug development professionals, the safety profile of the packaging material is as critical as the drug itself.

  • Toxicity Profile:

    • While DBDG is an effective plasticizer, it is an ester. Hydrolysis can yield glycolic acid and butanol.

    • Regulatory Status:[2][3] It is generally approved for indirect food contact (check specific CFR 21 sections for adhesives/coatings: 175.105).

    • LD50: Acute oral toxicity (Rat) is generally low (>2000 mg/kg for related glycolate esters), but specific supplier SDS must be consulted.

  • Extractables & Leachables (E&L):

    • Protocol: Perform extraction studies using solvents mimicking the drug formulation (e.g., pH 2.5 buffer, Ethanol/Water) per USP <661.2> and USP <1663> .

    • Limit Test: Verify that DBDG migration is below the Specific Migration Limit (SML) calculated based on the daily dose of the drug product.

  • Self-Validation:

    • Visual Check: After 1 month of storage at 40°C/75% RH, the film should show no surface oiliness (syneresis). If oil is present, the DBDG loading exceeds the solubility limit of the matrix.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90308, Dibutyl diglycolate. Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[4] (Referenced for Solubility Parameter Theory).[4][5]

  • U.S. Food & Drug Administration (FDA). CFR - Code of Federal Regulations Title 21, Part 175 - Indirect Food Additives. (Relevant for regulatory compliance of adhesive/coating components).[6]

  • ResearchGate (2025). Dibutyl sebacate as PVC ecoplasticizer—economic synthesis and functional properties. (Used as a comparative baseline for aliphatic plasticizer performance). Retrieved from [Link]

Sources

Analytical techniques for purity assessment of Dibutyl 2,2'-oxybisacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

Dibutyl 2,2'-oxybisacetate (also known as Dibutyl Diglycolate, CAS: 6634-18-0) is a high-boiling diester utilized as a specialized solvent in rare-earth extraction and as a plasticizer in polymeric formulations.[1] Its purity is critical in drug development applications where it serves as a synthesis intermediate or a potential extractable/leachable (E/L) entity in packaging.[1]

The Analytical Challenge: Unlike simple solvents, Dibutyl 2,2'-oxybisacetate possesses an ether linkage (


) within a diester backbone. This structure makes it susceptible to specific degradation pathways—primarily hydrolysis yielding monobutyl diglycolate  and diglycolic acid .[1] Furthermore, its lack of a strong UV chromophore (no conjugated 

-systems) renders standard HPLC-UV techniques insensitive, necessitating the use of Gas Chromatography (GC) or specialized HPLC detectors (CAD/RI).

This guide outlines a Multi-Modal Analytical Framework designed to ensure >99.0% purity and quantify specific hydrolytic degradants.

Analytical Strategy & Workflow

To fully characterize the material, we employ a "Triad of Purity" approach:

  • Chromatographic Purity (GC-FID/MS): Quantifies the main ester and volatile organic impurities (butanol, mono-esters).[1]

  • Functional Stability (Titration): Quantifies free acid content (Acid Value), the primary indicator of shelf-life degradation.[1]

  • Moisture Control (Karl Fischer): Quantifies water, the catalyst for hydrolysis.[1]

Diagram 1: The Analytical Decision Matrix

AnalyticalWorkflow Sample Raw Sample Dibutyl 2,2'-oxybisacetate KF Karl Fischer (ASTM E203) Target: <0.1% H2O Sample->KF Step 1: Moisture Titration Acid Value Titration (ASTM D1613) Sample->Titration Step 2: Acidity GC_FID GC-FID (Quantitation) Method A Sample->GC_FID Step 3: Purity TGA TGA/DSC (Thermal Stability Check) Report Final CoA (Purity, AV, H2O) KF->Report Titration->Report GC_MS GC-MS (ID Unknowns) Method B GC_FID->GC_MS If Unknowns > 0.1% GC_FID->Report GC_MS->Report

Caption: Sequential workflow prioritizing moisture and acidity checks before thermal exposure in GC to prevent in-situ degradation.

Protocol A: Gas Chromatography (GC-FID/MS)

Objective: Primary assay and quantification of volatile impurities (Butanol, Diglycolic acid esters).

Scientific Rationale: Dibutyl 2,2'-oxybisacetate has a high boiling point (~157°C at 7 Torr, est. >280°C atm).[1] A standard 5% phenyl-methylpolysiloxane column (DB-5ms) is selected over PEG (Wax) columns to allow for higher temperature ramps (up to 300°C) without column bleed, ensuring the elution of the diester and potential transesterification dimers.

Instrument Parameters
ParameterSpecification
Inlet Split/Splitless (Split ratio 50:1 recommended for neat liquids)
Inlet Temp 280°C
Column DB-5ms or ZB-5 (30m

0.25mm

0.25

m)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Detector FID @ 300°C (Quant) / MS (Qual)
Injection Vol 1.0

L
Temperature Program
  • Initial: 60°C (Hold 2 min) – Elutes residual solvents/butanol.

  • Ramp 1: 15°C/min to 200°C.

  • Ramp 2: 25°C/min to 300°C (Hold 5 min) – Elutes Dibutyl 2,2'-oxybisacetate and cleans column.

Sample Preparation[1][2][3][4][5][6]
  • Diluent: High-purity Dichloromethane (DCM) or Acetone.[1]

  • Stock Solution: Weigh 50 mg of sample into a 20 mL volumetric flask. Dilute to volume.

  • System Suitability: Inject a blank (DCM) to ensure no ghost peaks.

Data Analysis (Calculations)

Purity is determined via Area Normalization (if >99%) or Internal Standard Method (using Dibutyl Phthalate as IS if not an impurity).[1]



Critical Control Point: If the "front" of the main peak shows tailing, it indicates thermal degradation of the ester or active sites in the liner. Replace the inlet liner with a deactivated glass wool liner.[1]

Protocol B: Determination of Acid Value (Hydrolysis Check)

Objective: Quantify free Diglycolic Acid and Monobutyl Diglycolate. Reference: Adapted from ASTM D1613 (Acidity in Volatile Solvents).

Scientific Rationale: GC often underestimates free acids due to adsorption or thermal decarboxylation in the injector.[1] Potentiometric titration provides the absolute content of acidic species, which correlates directly to the hydrolytic stability of the material.

Reagents
  • Titrant: 0.05 N Potassium Hydroxide (KOH) in Ethanol (Standardized).

  • Solvent: Ethanol/Toluene (1:1 v/v) neutralized to phenolphthalein endpoint.[1]

  • Indicator: Phenolphthalein (or Potentiometric Electrode).[1]

Procedure
  • Weigh 10.0 g (

    
     0.1 mg) of Dibutyl 2,2'-oxybisacetate into a 250 mL Erlenmeyer flask.
    
  • Add 50 mL of the neutralized solvent mixture.

  • Titrate with 0.05 N KOH until a faint pink color persists for 15 seconds (or inflection point on electrode).

  • Perform a blank titration on 50 mL solvent.[1]

Calculation


Target Specification: Acid Value < 0.1 mg KOH/g.[1] Higher values indicate improper storage (moisture exposure).[1]

Protocol C: Structural Verification (NMR)

Objective: Confirm the "oxybis" ether backbone and rule out isomeric contaminants.

Method:


H-NMR (400 MHz, 

).
  • Key Signals:

    • 
       ppm (Singlet, 4H): 
      
      
      
      (The diglycolic backbone).[1]
    • 
       ppm (Triplet, 4H): 
      
      
      
      (Butyl ester methylene).[1]
    • 
       ppm (Triplet, 6H): Terminal methyls.[1]
      
  • Impurity Flag: A shift or splitting in the backbone singlet (

    
     4.[1]2) suggests the presence of the mono-ester or mixed esters.
    
Degradation Pathway Visualization[3]

Understanding the impurities requires mapping the degradation logic.

Diagram 2: Hydrolytic Degradation Pathway

Degradation Parent Dibutyl 2,2'-oxybisacetate (Diester) Mono Monobutyl Diglycolate (Half-Ester) Parent->Mono Slow Hydrolysis Butanol 1-Butanol Parent->Butanol Water + H2O (Hydrolysis) Mono->Butanol Acid Diglycolic Acid (Free Acid) Mono->Acid Rapid Hydrolysis

Caption: The stepwise hydrolysis of the diester generates acidic species that catalyze further degradation (Autocatalysis).

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 81665, Dibutyl 2,2'-oxybisacetate. Retrieved from [Link]

  • ASTM International (2023). ASTM D1613-17 Standard Test Method for Acidity in Volatile Solvents and Chemical Intermediates Used in Paint, Varnish, Lacquer, and Related Products. West Conshohocken, PA.[1] Retrieved from [Link]

  • ASTM International (2022). ASTM E203-16 Standard Test Method for Water Using Volumetric Karl Fischer Titration. West Conshohocken, PA.[1] Retrieved from [Link]

  • International Conference on Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

Sources

Incorporating Dibutyl 2,2'-oxybisacetate in polymer matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for incorporating Dibutyl 2,2'-oxybisacetate (CAS: 6634-18-0), also known as Bis(n-butyl) diglycolate, into Poly(vinyl chloride) (PVC) matrices. While widely recognized as a plasticizer, its specific utility in the scientific community lies in the fabrication of Ion-Selective Electrodes (ISEs) .

Unlike standard phthalate plasticizers, Dibutyl 2,2'-oxybisacetate possesses a central ether oxygen within its diester backbone. This structural feature provides a unique "medium" dielectric environment (


) and potential coordination sites that stabilize specific cation-ionophore complexes (particularly for Sodium (

) and Potassium (

) sensing), offering superior selectivity coefficients compared to high-dielectric plasticizers like o-NPOE.

Physicochemical Profile

Before incorporation, ensure the reagent meets the following specifications to prevent membrane leaching or signal drift.

PropertySpecificationRelevance to Polymer Matrix
Chemical Name Dibutyl 2,2'-oxybisacetateTarget Plasticizer
Synonym Bis(n-butyl) diglycolateCommon trade name
CAS Number 6634-18-0 Identity verification
Molecular Weight 246.30 g/mol Affects mobility and leaching rate
Boiling Point 157°C (at 7 Torr)Ensures thermal stability during casting
Lipophilicity (log P) ~2.5 - 3.0 (Est.)Critical for preventing leaching into aqueous samples
Dielectric Constant Medium (~4.0 - 6.0)Optimizes ionophore selectivity for monovalent cations

Mechanism of Action

The incorporation of Dibutyl 2,2'-oxybisacetate into PVC follows the Free Volume Theory . The plasticizer inserts itself between the rigid PVC polymer chains, neutralizing the polar dipoles of the polymer chlorine atoms.

  • Lubricity: It increases the free volume, lowering the Glass Transition Temperature (

    
    ) of PVC from ~80°C to below room temperature, creating a flexible, rubbery membrane.
    
  • Solvent Mediation: It acts as a lipophilic solvent for the Ionophore (the sensing molecule). The ether oxygen in the diglycolate backbone can act as a secondary coordination site, subtly tuning the binding constant of the ionophore-metal complex.

Diagram 1: Plasticization & Ionophore Stabilization Mechanism

PlasticizationMechanism PVC Rigid PVC Matrix (High Tg) Interaction Intercalation between Chains (Dipole Neutralization) PVC->Interaction Mixed with Plasticizer Dibutyl 2,2'-oxybisacetate (Plasticizer) Plasticizer->Interaction Diffuses into Sensing Active Sensing Domain (Optimized Dielectric) Plasticizer->Sensing Stabilizes Cation Complex Result Flexible Membrane (Low Tg, Mobile Phase) Interaction->Result Increases Free Volume Result->Sensing Provides Matrix Ionophore Ionophore (Sensing Agent) Ionophore->Sensing Dissolved in Plasticizer

Caption: The plasticizer intercalates between PVC chains to lower Tg while simultaneously solvating the ionophore to enable ionic mobility.

Protocol: Preparation of Plasticized Sensing Membranes

This protocol describes the fabrication of a standard "Master Membrane" (approx. 200 mg total mass), which can be cut into smaller discs for electrode bodies.

Reagents Required:
  • High Molecular Weight PVC (HMW-PVC).

  • Dibutyl 2,2'-oxybisacetate (Plasticizer).

  • Ionophore (Specific to target ion, e.g., Valinomycin for

    
    ).
    
  • Lipophilic Additive (e.g., Sodium Tetraphenylborate - NaTPB).

  • Tetrahydrofuran (THF) - High Purity, Inhibitor-free preferred.

Step-by-Step Methodology:

1. Component Weighing (The 33:66 Ratio) Standard ISE membranes require a 1:2 ratio of Polymer to Plasticizer to ensure adequate ionic mobility.

  • PVC: 66.0 mg (33 wt%)

  • Dibutyl 2,2'-oxybisacetate: 132.0 mg (66 wt%)

  • Ionophore: 2.0 mg (1 wt%)

  • Lipophilic Additive: 1.0 mg (approx 50 mol% relative to ionophore)

2. Dissolution (Solvent Casting)

  • Transfer all components into a 5 mL glass vial.

  • Add 2.0 mL of THF .

  • Vortex or stir magnetically for 30 minutes.

    • Critical Check: The solution must be perfectly clear. Any turbidity indicates incomplete dissolution of the PVC or saturation of the ionophore.

3. Casting

  • Place a glass ring (approx. 24 mm diameter) on a clean glass plate.

  • Pour the THF cocktail into the ring.

  • Cover with a filter paper or a beaker raised slightly to allow slow solvent evaporation.

    • Note: Rapid evaporation leads to surface "skinning" and heterogeneity. Allow to stand for 24-48 hours at room temperature.

4. Disc Formation

  • Once the solvent has evaporated, a transparent, flexible "master membrane" (approx. 200 µm thick) remains.

  • Use a cork borer to cut discs (typically 5-7 mm diameter) to fit your electrode body.

Characterization & Validation Workflow

After fabrication, the membrane must be validated electrochemically.

Diagram 2: Validation Workflow

ValidationWorkflow Cast Cast Membrane Mount Mount in Electrode Body Cast->Mount Condition Conditioning (Soak in 0.01M Target Ion) Mount->Condition 12-24 Hours EMF Measure EMF (Potentiometry) Condition->EMF Serial Dilution Slope Check Nernstian Slope (59.16 mV/dec) EMF->Slope Plot E vs log[C]

Caption: Workflow from physical membrane to electrochemical validation. Conditioning is critical for stable baseline potentials.

Validation Metrics:
  • Nernstian Slope: For monovalent ions (

    
    ), the slope should be 59.16 ± 2 mV/decade  at 25°C. Deviations often indicate poor plasticizer compatibility or leaching.
    
  • Linear Range: Typically

    
     M to 
    
    
    
    M.
  • Impedance: The membrane resistance should be in the

    
     range. If resistance is too high (
    
    
    
    ), increase the Dibutyl 2,2'-oxybisacetate content slightly (up to 70%).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Opaque Membrane Incompatible components or water contamination.Use anhydrous THF; ensure PVC is fully dissolved before casting.
Drifting Potential Leaching of plasticizer or insufficient conditioning.Increase lipophilicity of the ionophore; extend conditioning time to 24h.
Sub-Nernstian Slope Ionophore saturation or wrong dielectric constant.Dibutyl 2,2'-oxybisacetate has a medium

.[1] If detecting divalent ions, a higher

plasticizer (like o-NPOE) might be required.
Membrane too brittle Insufficient plasticizer.Increase Dibutyl 2,2'-oxybisacetate ratio to 68-70%.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 90308, Dibutyl 2,2'-dithiodiacetate (Analogous Structure Reference). Retrieved from . (Note: Used for structural verification of diglycolate class esters).

  • General ISE Protocol: Bakker, E., Bühlmann, P., & Pretsch, E. (1997). Carrier-Based Ion-Selective Electrodes and Bulk Optodes. 1. General Characteristics. Chemical Reviews, 97(8), 3083–3132. .

  • Plasticizer Dielectric Effects: Fiedler, U., & Ruzicka, J. (1973). Selectrode—the universal ion-selective electrode: Part VII. A valinomycin-based potassium electrode with non-porous polymer membrane and solid-state reference system. Analytica Chimica Acta, 67(1), 179-193. .

  • Commercial Availability & CAS Verification: ChemicalBook. (2026). Dibutyl 2,2'-oxybisacetate Properties and Suppliers. Retrieved from .

Sources

Application Note: Trace Quantification of Dibutyl 2,2'-oxybisacetate (DBDG) in Pharmaceutical Matrices via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Method Rationale[1]

The Analytical Challenge

Dibutyl 2,2'-oxybisacetate (DBDG) is a diester often utilized as a plasticizer or high-boiling solvent. In pharmaceutical development, it appears either as a process-related impurity (from diglycolic acid chemistry) or as a leachable from polymeric packaging.

Unlike aromatic impurities (e.g., phthalates) which have strong UV chromophores, DBDG possesses an aliphatic backbone (diglycolic acid core). This renders standard HPLC-UV methods insensitive, often requiring detection at non-specific wavelengths (200–210 nm) where solvent noise is high.

Strategic Method Selection

For trace quantification (ppm to ppb levels), Gas Chromatography-Mass Spectrometry (GC-MS) operating in Selected Ion Monitoring (SIM) mode is the authoritative method.

  • Volatility: DBDG is semi-volatile (Boiling Point ~286°C), making it ideal for capillary GC.

  • Selectivity: Mass spectrometry eliminates matrix interference that plagues low-UV HPLC methods.

  • Sensitivity: SIM mode allows for detection limits in the low ng/mL range, essential for genotoxic impurity (GTI) or E&L screening.

MethodSelection Start Analyte: Dibutyl 2,2'-oxybisacetate CheckChrom Strong UV Chromophore? Start->CheckChrom CheckVol Volatile/Semi-Volatile? CheckChrom->CheckVol No HPLC HPLC-UV (Low Sensitivity) CheckChrom->HPLC Yes GCMS GC-MS (High Sensitivity) CheckVol->GCMS Yes Deriv Derivatization Required CheckVol->Deriv No Deriv->HPLC

Figure 1: Decision logic for selecting GC-MS over HPLC for aliphatic ester analysis.

Part 2: Experimental Protocol

Reagents and Standards
  • Reference Standard: Dibutyl 2,2'-oxybisacetate (>98% purity).

  • Internal Standard (IS): Dibutyl adipate or Deuterated Dibutyl Phthalate (DBP-d4). Note: An IS is critical to correct for injection variability and matrix effects.

  • Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade). DCM is preferred for solubility of both the lipophilic analyte and potential drug matrices.

Sample Preparation (Liquid-Liquid Extraction)

This protocol assumes a solid pharmaceutical drug substance matrix.

  • Weighing: Accurately weigh 50 mg of the drug substance into a 10 mL centrifuge tube.

  • Dissolution/Dispersion: Add 2.0 mL of Water to dissolve/suspend the matrix. Vortex for 1 min.

  • Extraction: Add 2.0 mL of DCM containing the Internal Standard (at 5 µg/mL).

  • Agitation: Shake mechanically for 10 minutes.

  • Separation: Centrifuge at 3000 rpm for 5 minutes.

  • Collection: Transfer the lower organic layer (DCM) to a GC vial.

    • Expert Tip: If the drug substance is soluble in DCM, perform a "Dilute-and-Shoot" method instead to minimize analyte loss, but ensure the inlet liner is changed frequently to prevent non-volatile buildup.

GC-MS Instrumentation Parameters

System: Agilent 7890/5977 or equivalent Single Quadrupole MS.

ParameterSettingRationale
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Standard low-bleed phase for semi-volatiles.
Inlet Splitless (Pulse 25 psi for 0.5 min)Maximizes sensitivity for trace analysis.
Inlet Temp 280°CEnsures rapid volatilization of high-boiling esters.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
Oven Program 60°C (1 min) → 20°C/min → 300°C (5 min)Slow ramp not required; fast ramp elutes DBDG (~12-14 min).
Transfer Line 280°CPrevents condensation before the ion source.
Mass Spectrometry (SIM Mode)

To achieve high sensitivity, do not use Full Scan for quantitation. Use Selected Ion Monitoring (SIM).[1][2][3]

  • Ionization: Electron Impact (EI) @ 70 eV.[1]

  • Solvent Delay: 3.5 minutes (to protect filament).

  • SIM Groups:

Ion Typem/zPurpose
Quantifier 57 Base peak (Butyl cation

). High abundance.
Qualifier 1 129 Characteristic cleavage of the diglycolate core.
Qualifier 2 173 Loss of butoxy group (

).
Internal Std Depends on ISe.g., m/z 149 for Phthalates, m/z 129 for Adipates.

Expert Note on Specificity: While m/z 57 is the base peak, it is common to all butyl esters. You must rely on the retention time match and the ratio of Qualifier 1 (129) to Quantifier (57) to confirm identity.

Part 3: Analytical Workflow & Validation

The Workflow

The following diagram illustrates the self-validating loop of the analysis.

Workflow Sample Sample Matrix Extract LLE Extraction (DCM + IS) Sample->Extract GC GC Separation (DB-5MS) Extract->GC MS MS Detection (SIM: m/z 57, 129) GC->MS Data Quantification (Ratio to IS) MS->Data Validation System Suitability (Res > 1.5, Tailing < 1.5) MS->Validation Validation->Data Pass

Figure 2: End-to-end analytical workflow for DBDG quantification.

Validation Criteria (Self-Validating System)

To ensure the data is trustworthy (E-E-A-T principle), every sequence must include:

  • System Suitability Sample (SSS): A standard at the Limit of Quantitation (LOQ).

    • Requirement: Signal-to-Noise (S/N) > 10.

  • Linearity: 5-point calibration curve (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 ppm).

    • Requirement:

      
      .
      
  • Recovery (Accuracy): Spike the matrix at 3 levels.

    • Requirement: Recovery between 80%–120%.

    • Troubleshooting: If recovery is low, the drug matrix may be encapsulating the impurity. Switch to a stronger dissolution solvent (e.g., DMSO) followed by extraction.

Part 4: Troubleshooting & Expert Insights

Carryover Risks

Dibutyl 2,2'-oxybisacetate has a high boiling point. It can adsorb to cold spots in the GC injector.

  • Solution: Use a deactivated glass wool liner. Run a solvent blank (DCM) after high-concentration samples.

Isomer Confusion

Dibutyl diglycolate can be confused with other aliphatic esters (e.g., Dibutyl sebacate) if relying solely on m/z 57.

  • Solution: Verify the retention time relative to the Internal Standard. Dibutyl diglycolate (ether linkage) typically elutes slightly earlier than the equivalent carbon-chain diester due to polarity differences.

Contamination

Like phthalates, diglycolates are used in plastics.

  • Precaution: Do not use plastic pipette tips for the extraction solvent if possible. Use glass syringes and glass vials with PTFE-lined caps.

References

  • United States Pharmacopeia (USP). (2023). General Chapter <1663> Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems. USP-NF. Link

  • Environmental Protection Agency (EPA). (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846.[4] Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 17482, Dibutyl diglycolate.Link

  • Agilent Technologies. (2020). Analysis of Extractable and Leachable Compounds from Pharmaceutical Packaging.[5] Application Note 5994-2268EN. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Dibutyl 2,2'-oxybisacetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Dibutyl 2,2'-oxybisacetate (also known as Dibutyl Diglycolate). This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve the yield and purity of your product. Our approach is grounded in the fundamental principles of chemical synthesis, drawing from established literature and practical experience to ensure scientific integrity and reproducibility.

I. Overview of Dibutyl 2,2'-oxybisacetate Synthesis

The most common and industrially relevant method for synthesizing Dibutyl 2,2'-oxybisacetate is the Fischer-Speier esterification . This reaction involves the acid-catalyzed condensation of a carboxylic acid (diglycolic acid) with an alcohol (n-butanol).

The overall reaction is as follows:

HOOC-CH₂-O-CH₂-COOH + 2 CH₃CH₂CH₂CH₂OH ⇌ CH₃(CH₂)₃-OOC-CH₂-O-CH₂-COO-(CH₂)₃CH₃ + 2 H₂O

This is a reversible equilibrium reaction.[1][2] Therefore, to achieve a high yield of the desired diester, the equilibrium must be shifted to the right. This is typically accomplished by:

  • Using an excess of one reactant , usually the less expensive one, which in this case is n-butanol.[1]

  • Continuously removing water as it is formed during the reaction.[1]

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of Dibutyl 2,2'-oxybisacetate in a question-and-answer format.

FAQ 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is the most frequent challenge in this synthesis, primarily due to the reversible nature of the Fischer esterification. Here are the key factors to investigate:

A. Inefficient Water Removal:

  • The Problem: The presence of water, a product of the reaction, will push the equilibrium back towards the starting materials, thus lowering the yield.

  • The Solution:

    • Utilize a Dean-Stark Apparatus: This is the most effective method for removing water. Toluene is often used as an entrainer. The toluene-water azeotrope boils at a lower temperature than the individual components, is distilled from the reaction mixture, and condenses in the Dean-Stark trap. The denser water separates and can be removed, while the toluene is returned to the reaction flask.

    • Ensure Proper Glassware Setup: Check for any leaks in your reflux condenser or Dean-Stark setup that could allow atmospheric moisture to enter the system.

B. Suboptimal Reactant Molar Ratio:

  • The Problem: An insufficient amount of n-butanol will not effectively drive the reaction forward to the diester.

  • The Solution:

    • Increase the Excess of n-Butanol: A common strategy is to use n-butanol as both a reactant and a solvent. Molar ratios of diglycolic acid to n-butanol of 1:4 to 1:10 are often employed. While a larger excess can improve the yield, it also necessitates more extensive purification to remove the unreacted alcohol.

    • Consider a Stepwise Addition: While less common for this type of synthesis, adding n-butanol in portions throughout the reaction can sometimes help maintain a high concentration.

C. Inadequate Catalysis:

  • The Problem: The esterification reaction is inherently slow and requires a strong acid catalyst to proceed at a reasonable rate. Insufficient or inactive catalyst will result in an incomplete reaction.

  • The Solution:

    • Catalyst Choice:

      • Sulfuric Acid (H₂SO₄): A common and effective catalyst, but can lead to charring and the formation of dibutyl ether at higher temperatures.

      • p-Toluenesulfonic Acid (p-TsOH): A solid, less corrosive alternative to sulfuric acid that is also highly effective.

      • Acidic Ion-Exchange Resins (e.g., Amberlyst-15): These are solid catalysts that can be easily filtered out of the reaction mixture, simplifying the work-up. They are also reusable.

    • Catalyst Loading: The catalyst amount is crucial. For H₂SO₄ or p-TsOH, a loading of 1-5 mol% relative to the diglycolic acid is a good starting point. For solid resins, the manufacturer's recommendations should be followed, but typically a higher weight percentage is used.

D. Inappropriate Reaction Temperature and Time:

  • The Problem: The reaction may not have reached equilibrium or may be proceeding too slowly if the temperature is too low or the reaction time is too short. Conversely, excessively high temperatures can lead to side reactions.

  • The Solution:

    • Optimal Temperature: The reaction should be conducted at the reflux temperature of the mixture. With an excess of n-butanol and toluene as an entrainer, this will typically be in the range of 110-140°C.

    • Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is generally considered complete when no more water is being produced. This can take anywhere from 4 to 12 hours. You can also take small aliquots and analyze them by TLC or GC to track the disappearance of the starting material.

FAQ 2: I am observing significant amounts of a byproduct with a lower boiling point than my product. What is it and how can I prevent its formation?

This is a classic issue when using strong acid catalysts with alcohols at high temperatures.

  • The Likely Culprit: The low-boiling byproduct is most likely dibutyl ether , formed by the acid-catalyzed dehydration of two molecules of n-butanol. 2 CH₃CH₂CH₂CH₂OH --(H⁺, Heat)--> CH₃(CH₂)₃-O-(CH₂)₃CH₃ + H₂O

  • Causality: Strong protonating acids like sulfuric acid can protonate the hydroxyl group of butanol, which then gets eliminated as water upon nucleophilic attack by another butanol molecule.

  • Prevention Strategies:

    • Use a Milder Catalyst: Consider switching from concentrated sulfuric acid to p-toluenesulfonic acid or an acidic ion-exchange resin. These are generally less prone to causing the etherification side reaction.

    • Careful Temperature Control: Avoid excessively high reaction temperatures. Maintain a steady reflux without aggressive overheating.

    • Minimize Reaction Time: Once the reaction has reached completion (as determined by water collection or another monitoring method), proceed with the work-up. Prolonged heating will favor the formation of dibutyl ether.

FAQ 3: My final product is acidic and fails purity tests. How do I effectively purify my crude Dibutyl 2,2'-oxybisacetate?

An acidic product indicates the presence of unreacted diglycolic acid and/or the acid catalyst. A proper work-up procedure is essential for obtaining a pure, neutral product.

A. Neutralization and Washing:

  • The Problem: The crude product contains the acid catalyst and potentially unreacted diglycolic acid or the monoester, which has a free carboxylic acid group.

  • The Solution:

    • Cool the Reaction Mixture: After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove Solid Catalyst (if applicable): If you used an ion-exchange resin, it can be simply filtered off at this stage.

    • Dilute with an Organic Solvent: Dilute the mixture with a water-immiscible organic solvent like diethyl ether or ethyl acetate. This will facilitate the separation from the aqueous phase during washing.

    • Aqueous Wash with a Weak Base: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Add the basic solution slowly and be sure to vent the separatory funnel frequently, as carbon dioxide gas will be evolved. Continue washing until the effervescence ceases. This will neutralize the acid catalyst and deprotonate any remaining carboxylic acids, making them water-soluble.

    • Wash with Water and Brine: Wash the organic layer with water to remove any remaining bicarbonate solution and dissolved salts. A final wash with a saturated sodium chloride solution (brine) will help to remove most of the dissolved water from the organic layer.

B. Drying and Solvent Removal:

  • The Problem: Trace amounts of water in the organic layer can co-distill with the product or cause issues in subsequent applications.

  • The Solution:

    • Dry the Organic Layer: Dry the organic phase over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter and Concentrate: Filter off the drying agent and remove the organic solvent using a rotary evaporator.

C. Final Purification by Vacuum Distillation:

  • The Problem: The concentrated crude product will still contain unreacted n-butanol, potentially some dibutyl ether, and the monoester.

  • The Solution:

    • Fractional Vacuum Distillation: Purify the final product by fractional distillation under reduced pressure. This is necessary because Dibutyl 2,2'-oxybisacetate has a high boiling point and would likely decompose at atmospheric pressure.

      • Boiling Point: Approximately 157°C at 7 Torr.

    • Collect the fractions carefully, monitoring the temperature and pressure. The initial fractions will contain lower-boiling impurities like n-butanol and dibutyl ether. The main product fraction should be collected at a stable temperature and pressure.

III. Experimental Protocols & Data

Optimized Protocol for Dibutyl 2,2'-oxybisacetate Synthesis

This protocol is a synthesis of best practices derived from analogous esterification procedures.[3][4]

Materials:

  • Diglycolic Acid

  • n-Butanol

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl Ether or Ethyl Acetate

Equipment:

  • Round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is dry.

  • Charging the Reactor: To the round-bottom flask, add diglycolic acid (1.0 eq), n-butanol (6.0 eq), toluene (as a solvent to fill the Dean-Stark trap and facilitate azeotropic removal of water), and p-toluenesulfonic acid (0.02 eq).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours).

  • Cooling and Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Washing:

    • Wash the organic layer with saturated sodium bicarbonate solution until no more CO₂ evolution is observed.

    • Wash the organic layer with water.

    • Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent and excess n-butanol.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain Dibutyl 2,2'-oxybisacetate as a clear, colorless liquid.

Table 1: Troubleshooting Summary
Issue Potential Cause Recommended Solution(s)
Low Yield Incomplete reaction due to equilibriumUse a Dean-Stark trap with toluene to remove water. Increase the molar excess of n-butanol.
Insufficient catalysisUse 1-5 mol% of p-TsOH or H₂SO₄. Consider using a solid acid catalyst for easier removal.
Inadequate reaction time/temperatureMonitor water collection to determine reaction completion. Maintain a steady reflux.
Formation of Dibutyl Ether Aggressive acid catalyst (e.g., H₂SO₄) and high temperatureSwitch to p-TsOH or an ion-exchange resin. Avoid overheating.
Acidic Product Residual acid catalyst or unreacted starting materialPerform a thorough work-up with a sodium bicarbonate wash.
Incomplete Purification Inefficient separation of product from byproductsUse fractional vacuum distillation for final purification.

IV. Visualizations

Fischer Esterification Workflow

G cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage A Charge Reactor: Diglycolic Acid, n-Butanol (excess), p-TsOH, Toluene B Heat to Reflux (110-140°C) A->B C Collect Water via Dean-Stark Trap B->C D Monitor Reaction (4-8 hours) C->D E Cool to RT D->E Reaction Complete F Dilute with Ether E->F G Wash with NaHCO₃ (aq) F->G H Wash with Water & Brine G->H I Dry over MgSO₄ H->I J Filter & Concentrate I->J K Vacuum Distillation J->K L Collect Pure Product (Dibutyl 2,2'-oxybisacetate) K->L

Caption: Workflow for the synthesis and purification of Dibutyl 2,2'-oxybisacetate.

Troubleshooting Logic Diagram

G Start Low Yield? WaterRemoval Efficient Water Removal? Start->WaterRemoval Catalyst Sufficient Catalyst? WaterRemoval->Catalyst Yes Sol_Water Use Dean-Stark Apparatus WaterRemoval->Sol_Water No Stoichiometry Excess Butanol? Catalyst->Stoichiometry Yes Sol_Catalyst Increase Catalyst Loading Catalyst->Sol_Catalyst No Sol_Stoich Increase Molar Ratio of Butanol Stoichiometry->Sol_Stoich No SideProduct Low BP Impurity? EtherFormation Dibutyl Ether Formation? SideProduct->EtherFormation Sol_Catalyst_Switch Switch to Milder Catalyst (p-TsOH) EtherFormation->Sol_Catalyst_Switch Yes AcidicProduct Product Acidic? Neutralization Complete Neutralization? AcidicProduct->Neutralization Sol_Wash Thorough NaHCO₃ Wash Neutralization->Sol_Wash No

Sources

Technical Support Center: Dibutyl 2,2'-oxybisacetate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers analyzing Dibutyl 2,2'-oxybisacetate (also known as Dibutyl Diglycolate ). It is designed to troubleshoot specific analytical anomalies encountered in high-sensitivity workflows such as Extractables & Leachables (E&L) profiling and pharmaceutical impurity analysis.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Troubleshooting Analytical Anomalies for CAS 109-44-4 / 6634-18-0

Analyte Profile & Critical Properties

Before troubleshooting, verify your target matches these physicochemical properties. This molecule is frequently misidentified as a phthalate due to retention time proximity, but it lacks the aromatic stability of phthalates.

PropertySpecificationAnalytical Implication
Common Names Dibutyl 2,2'-oxybisacetate; Dibutyl Diglycolate (DBDG)Used interchangeably in databases.
CAS Registry 109-44-4 (Common); 6634-18-0 (Specific)Ensure library search covers both.
Structure Aliphatic Ether-Ester (C₁₂H₂₂O₅)No UV chromophore > 220 nm.
Boiling Point ~256 °CElutes mid-run in GC; prone to carryover.
Key Function Plasticizer, SolventCommon "Ghost Peak" in blank samples.

Troubleshooting Guide (Q&A Format)

ISSUE 1: The "Phantom" Signal (Contamination)

User Question: "I am detecting Dibutyl 2,2'-oxybisacetate in my method blanks. Is my standard contaminated, or is this instrument carryover?"

Technical Diagnosis: This is the most common issue with DBDG. Because it is used as a plasticizer in rubber stoppers, O-rings, and PVC tubing, it is a ubiquitous laboratory contaminant (leachable). Unlike carryover, which decreases with subsequent injections, leaching provides a constant background signal.

Troubleshooting Protocol:

  • Isolate the Source: Run the "System vs. Prep" validation loop (see Diagram 1).

  • Replace Consumables: Switch to PTFE-lined septa. Standard red rubber septa are a primary source of DBDG leaching.

  • Solvent Grade Check: Lower-grade extraction solvents (e.g., Ethyl Acetate, DCM) often contain trace plasticizers. Use LC-MS grade solvents only.

ContaminationLogic Start Peak Detected in Blank Step1 Inject Pure Solvent (No Prep) Start->Step1 Decision1 Peak Present? Step1->Decision1 Source1 SOURCE: Instrument/Solvent Check: Septa, Inlet Liner, Mobile Phase Decision1->Source1 Yes Step2 Inject Method Blank (Solvent + Sample Prep Steps) Decision1->Step2 No Decision2 Peak Present? Step2->Decision2 Source2 SOURCE: Consumables Check: Pipette tips, SPE cartridges, Filters Decision2->Source2 Yes Clean SOURCE: Random Contamination User Error / Cross-contamination Decision2->Clean No

Figure 1: Systematic isolation logic to distinguish between instrument background (system blank) and consumable leaching (method blank).

ISSUE 2: GC-MS Misidentification (Phthalate Confusion)

User Question: "My library search identifies a peak as Dibutyl Phthalate (DBP), but the retention time is slightly off. Could this be Dibutyl 2,2'-oxybisacetate?"

Technical Diagnosis: Yes. DBDG and DBP (Dibutyl Phthalate) have similar boiling points and retention times on non-polar columns (e.g., DB-5ms). However, their mass spectra are distinct. Automated deconvolution software often defaults to the more common DBP if the match threshold is set too low.

Differentiation Strategy: You must manually inspect the mass spectrum. Phthalates are aromatic; DBDG is aliphatic.

FeatureDibutyl Phthalate (DBP) Dibutyl 2,2'-oxybisacetate (DBDG)
Base Peak (100%) m/z 149 (Phthalic anhydride ion)m/z 57 (Butyl cation) or m/z 117
Key Fragments m/z 223, 205m/z 145, 101, 87
Structure Type Aromatic (Stable ring)Aliphatic (Linear ether-ester)
m/z 149 Presence Dominant Absent (or negligible noise)

Actionable Step: Create a SIM (Selected Ion Monitoring) method.

  • Target Ions for DBDG: 57, 117, 145.

  • Exclusion Ion: 149 (Monitor this to rule out DBP co-elution).

ISSUE 3: Low Sensitivity in HPLC-UV

User Question: "I am trying to quantify DBDG using HPLC with a UV detector at 254 nm, but I see no signal even at high concentrations."

Technical Diagnosis: Dibutyl 2,2'-oxybisacetate lacks a conjugated pi-system (aromatic ring or alternating double bonds). It is "UV transparent" at standard wavelengths like 254 nm.

Troubleshooting Protocol:

  • Wavelength Shift: If you must use UV, lower the wavelength to 210 nm . Note that this increases background noise from solvents (especially Methanol/THF). Acetonitrile is preferred at 210 nm.

  • Detector Switch: UV is not recommended. Switch to a "Universal Detector":

    • RID (Refractive Index): Good for isocratic, high concentrations.

    • ELSD (Evaporative Light Scattering): Excellent for gradient elution.

    • CAD (Charged Aerosol Detection): High sensitivity, gradient compatible.

    • LC-MS: Use ESI(+) mode.[1] Look for the sodium adduct [M+Na]⁺ (m/z 269) or ammonium adduct [M+NH₄]⁺ (m/z 264), as the protonated molecular ion [M+H]⁺ is often unstable.

ISSUE 4: Analyte Instability (Hydrolysis)

User Question: "My recovery rates drop significantly if I leave the samples in the autosampler overnight. Is the molecule degrading?"

Technical Diagnosis: Yes. As an ester, DBDG is susceptible to hydrolysis, converting back into Diglycolic acid and Butanol . This reaction is catalyzed by acids and bases and is accelerated in aqueous buffers.

Reaction Pathway:



Stability Protocol:

  • pH Control: Maintain sample diluent pH between 5.0 and 7.0. Avoid strong alkaline washes (pH > 8).

  • Solvent Choice: Store samples in anhydrous organic solvents (e.g., 100% Acetonitrile or Hexane) rather than aqueous buffers.

  • Temperature: Keep the autosampler at 4°C. Hydrolysis rates increase exponentially with temperature.

MethodSelection Start Select Analytical Method Matrix Sample Matrix? Start->Matrix Volatile Volatile/Organic (Extracts) Matrix->Volatile Organic Aqueous Aqueous (Buffers/Media) Matrix->Aqueous Water-based GC GC-MS (Preferred) Column: DB-5ms or DB-Wax Mode: SIM (m/z 57, 117) Volatile->GC LC_Check UV Chromophore? Aqueous->LC_Check LC_UV HPLC-UV (210 nm) *Low Sensitivity* LC_Check->LC_UV Standard UV LC_Univ HPLC-ELSD/CAD or LC-MS (ESI+) LC_Check->LC_Univ Alternative

Figure 2: Decision tree for selecting the optimal analytical technique based on matrix and detector limitations.

References & Grounding

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2910048, Dibutyl 2,2'-oxybisacetate. PubChem. Available at: [Link]

  • Product Quality Research Institute (PQRI). Safety Thresholds and Best Practices for Extractables and Leachables in Orally Inhaled and Nasal Drug Products.[2] (Defines the context for plasticizer leaching analysis). Available at: [Link]

  • Restek Corporation. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. (Provides comparative data on ester separation relevant to DBDG vs. Phthalates). Available at: [Link]

  • ECHA (European Chemicals Agency). Registration Dossier for Dibutyl Diglycolate (CAS 109-44-4). (Physicochemical property verification). Available at: [Link]

Sources

Technical Support Center: Purification of Dibutyl 2,2'-oxybisacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of Dibutyl 2,2'-oxybisacetate (CAS: 6634-18-0), often synthesized via the Fischer esterification of diglycolic acid and n-butanol.

Achieving pharmaceutical or analytical grade purity requires a multi-stage approach targeting three distinct classes of impurities:

  • Acidic Species: Unreacted diglycolic acid and mineral acid catalysts (e.g.,

    
    , p-TSA).
    
  • Volatiles: Excess n-butanol and water.

  • Partial Esters: Monobutyl diglycolate (an amphiphilic impurity that causes emulsions).

Module 1: Diagnostic & Impurity Profiling

Before initiating purification, identify your specific contamination profile. The table below correlates common symptoms with specific impurities.

SymptomProbable ImpurityPhysicochemical CauseRemediation Strategy
High Acid Value (AV) Unreacted Diglycolic Acid; CatalystFree carboxylic protons (

~3-4)
Alkaline Wash (

)
"Alcoholic" Odor n-ButanolResidual solvent (BP 117°C)Vacuum Stripping / Distillation
Emulsions during Wash Monobutyl esterSurfactant-like behavior of mono-estersSalting out (Brine) + pH control
Yellow Discoloration Oxidation products / OligomersThermal degradation or conjugated impuritiesActivated Carbon / High-Vac Distillation

Module 2: Wet Chemistry Workup (The First Line of Defense)

Q: My crude product has a high acid number. Can I just distill it immediately?

A: No. Distilling crude ester containing acidic catalysts or unreacted dicarboxylic acids is dangerous and inefficient.

  • Causality: Heating acidic mixtures promotes transesterification and retro-hydrolysis , reversing your synthesis. Furthermore, residual acids can catalyze the formation of ethers (dibutyl ether) at high temperatures.

  • Protocol: You must neutralize the crude mixture before applying heat.

Protocol: The "Gradient Wash" Method

This method uses a gradient of pH and ionic strength to remove acids without inducing hydrolysis of your desired ester.

Reagents:

  • Saturated Sodium Bicarbonate (

    
    )
    
  • Saturated Sodium Chloride (Brine)

  • Deionized Water

  • Magnesium Sulfate (

    
    ) - Anhydrous[1]
    

Step-by-Step:

  • Dilution: Dilute the crude reaction mixture with an inert organic solvent (e.g., Diethyl Ether or Ethyl Acetate) in a 1:1 volume ratio. Why? This lowers viscosity and density, ensuring the organic layer floats on top of the aqueous wash.

  • Primary Neutralization: Wash with Saturated

    
     (2x).
    
    • Observation: Vigorous bubbling (

      
      ) indicates acid removal.
      
    • Checkpoint: Test the aqueous layer pH.[1][2] It must be >8.

  • The "Salt Break": Wash with Saturated Brine (1x).

    • Mechanism:[2][3][4] High ionic strength forces organic impurities back into the organic phase and breaks emulsions caused by mono-esters.

  • Drying: Collect the organic layer and dry over anhydrous

    
     for 20 minutes.
    
  • Filtration: Filter off the solid desiccant.

Visualization: Extraction Logic Flow

ExtractionLogic Crude Crude Reaction Mixture Dilution Dilute with Et2O / EtOAc Crude->Dilution Wash1 Wash: Sat. NaHCO3 Dilution->Wash1 Remove Bulk Acid Decision1 Is Aqueous pH > 8? Wash1->Decision1 Wash2 Wash: Sat. Brine Decision1->Wash2 Yes RepeatWash Repeat NaHCO3 Wash Decision1->RepeatWash No Dry Dry over MgSO4 Wash2->Dry Remove Water/Emulsion Filter Filter & Evaporate Solvent Dry->Filter RepeatWash->Wash1

Figure 1: Logic flow for the wet chemistry workup to ensure complete acid removal prior to thermal processing.

Module 3: Thermal Separation (Vacuum Distillation)

Q: I still smell butanol after rotary evaporation. How do I remove it?

A: n-Butanol forms azeotropes and has a relatively high boiling point (117°C) compared to common solvents. Standard rotary evaporation (20 mbar @ 40°C) is often insufficient. You require High Vacuum Distillation .

Technical Data: Boiling Points
ComponentBoiling Point (atm)Boiling Point (10 Torr)Boiling Point (1 Torr)
n-Butanol117°C~40°C~15°C
Dibutyl 2,2'-oxybisacetate ~300°C (Dec) ~165°C ~130°C

Note: The product has a very high boiling point. Attempting to distill at atmospheric pressure will lead to decomposition (darkening).

Protocol: Fractional Vacuum Distillation

Equipment:

  • Short-path distillation head (Vigreux column optional for higher purity).

  • High vacuum pump (capable of <5 Torr).

  • Manometer.

Step-by-Step:

  • Setup: Place the neutralized, dried oil in the boiling flask. Add a stir bar (do not use boiling chips under vacuum).

  • Degassing: Slowly lower pressure to ~20 Torr at room temperature to remove residual extraction solvents.

  • Fraction 1 (The Forerun): Heat the bath to ~60-80°C.

    • Target: Unreacted n-Butanol.

    • Observation: Vapor temperature will stabilize around 40-50°C (depending on exact vacuum).

  • Fraction 2 (The Product):

    • Lower pressure to <5 Torr (ideally 1-2 Torr).

    • Increase bath temperature to ~160-180°C.

    • Collection: Collect the fraction distilling at 155-165°C (at 7 Torr) or 130-140°C (at 1 Torr) .

  • Validation: Check the Refractive Index (

    
    ) of the distillate. Literature value is approx 1.442 .
    

Module 4: Polishing (Adsorption)

Q: My product is pure by NMR but has a slight yellow tint. Is this acceptable?

A: For industrial applications, yes. For pharmaceutical applications, no. The color usually comes from trace conjugated oxidation byproducts.

Protocol: Carbon Treatment

  • Dissolve the distilled ester in hexane (1:1 ratio).

  • Add Activated Carbon (5% w/w relative to the ester).

  • Stir gently at room temperature for 1 hour.

  • Filter through a pad of Celite (diatomaceous earth) to remove the fine carbon particles.

  • Remove hexane via rotary evaporation.

Summary Workflow Diagram

PurificationWorkflow Start Crude Ester Wash Alkaline Wash (NaHCO3 + Brine) Start->Wash Remove Acids Dry Drying (MgSO4) Wash->Dry Remove Water Strip Solvent Strip (Rotovap) Dry->Strip Remove Solvent Distill High Vac Distillation (<5 Torr) Strip->Distill Remove Butanol & Heavy Ends Final Pure Dibutyl 2,2'-oxybisacetate Distill->Final

Figure 2: End-to-end purification workflow.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 77768, Dibutyl 2,2'-oxybisacetate. Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
  • NIST Chemistry WebBook. Thermophysical Properties of Fluid Systems (Ester Boiling Points). Retrieved from [Link]

Sources

Optimizing reaction conditions for Dibutyl 2,2'-oxybisacetate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center & Troubleshooting Guide

Status: Operational Operator: Senior Application Scientist Subject: Synthesis of Dibutyl 2,2'-oxybisacetate (Dibutyl Diglycolate) CAS: 6634-18-0[1]

Introduction

Welcome to the technical support center for the synthesis of Dibutyl 2,2'-oxybisacetate. This guide addresses the specific challenges of esterifying 2,2'-oxybisacetic acid (Diglycolic acid) with n-butanol .

Unlike simple aliphatic esterifications, this reaction involves a dicarboxylic acid with an internal ether linkage.[1] While the ether bond is generally stable, the primary challenge lies in the equilibrium thermodynamics of forming a diester. Achieving high conversion requires rigorous water removal and kinetic optimization.[1]

Module 1: Reaction Setup & Kinetics

Issues: Reaction not starting, slow rate, catalyst selection.

Q: Which catalyst system provides the best balance between rate and product purity?

A: For laboratory to pilot-scale synthesis of dibutyl diglycolate, p-Toluenesulfonic acid (p-TsOH) is the superior choice over concentrated Sulfuric Acid (


).
  • The Logic: While

    
     is cheaper, it is a strong oxidant that often causes charring (carbonization) of the ether-backbone at the high temperatures required for refluxing butanol (~118°C). This results in a dark product requiring extensive purification.[1]
    
  • Recommendation: Use p-TsOH monohydrate (0.5 - 1.0 mol% relative to acid) .[1] It is strong enough to drive the kinetics but mild enough to prevent oxidative degradation.[1]

  • Green Alternative: For strict purity requirements (e.g., pharmaceutical intermediates), use Amberlyst 15 (macroreticular cation exchange resin).[1] It allows for filtration-based removal, eliminating the neutralization step.[1]

Q: My reaction temperature is stuck at 100°C. Why isn't it refluxing?

A: You are likely observing the boiling point of the water/n-butanol azeotrope , not pure butanol.

  • The Physics: The reaction generates water.[2][3][4][5][6] The water/n-butanol azeotrope boils at ~92.7°C .[1] Until the water is removed, the temperature will not rise to the boiling point of pure n-butanol (117.7°C).

  • Action: Ensure your Dean-Stark trap is insulated and actively collecting water. If the temperature doesn't rise after water collection slows, you may have insufficient solvent (butanol) to sustain the reflux.

Module 2: Equilibrium & Yield Optimization

Issues: Low yield, incomplete conversion, mono-ester impurities.[1]

Q: I have 50% conversion after 12 hours. How do I drive the reaction to completion?

A: This is a classic Le Chatelier’s principle failure. You are fighting a reversible equilibrium.

Optimization Table: Molar Ratios & Conditions

ParameterRecommended ValueReasoning
Acid : Alcohol Ratio 1 : 4 (Molar)Excess butanol acts as both reagent and entrainer solvent.[1]
Water Removal Dean-Stark Trap Mandatory.[1] Molecular sieves are insufficient for the volume of water generated by a diester synthesis.[1]
Entrainer Toluene (Optional) Adding 20% toluene can lower the boiling point if thermal degradation is observed, but pure butanol is usually sufficient.
Reaction Time 4 - 6 Hours If optimized, reaction should complete within this window.
Q: How do I confirm the reaction is actually finished?

A: Do not rely on time. Monitor the Acid Value (AV) .

  • Take a 1 mL aliquot.

  • Titrate with 0.1 N KOH using phenolphthalein.

  • Target: The reaction is complete when the Acid Value drops below 2 mg KOH/g . If it plateaus above this, add 10% more catalyst or fresh butanol.[1]

Module 3: Purification & Quality Control

Issues: Emulsions, color, residual odor.[1]

Q: During the wash step, I formed a stubborn emulsion. How do I break it?

A: Dibutyl diglycolate has surfactant-like properties due to its polar ether/ester core and non-polar butyl chains.[1]

  • Immediate Fix: Add saturated NaCl (brine) to the aqueous layer to increase ionic strength.[1]

  • Prevention: Avoid vigorous shaking during the neutralization step (NaHCO3 wash).[1] Use gentle inversion.

Q: The final product smells strongly of butanol even after rotary evaporation.

A: n-Butanol has a high boiling point (117°C) and interacts with the ester.

  • Solution: You must perform a high-vacuum distillation .[1]

  • Protocol: After removing the bulk solvent, heat the oil to 60-80°C under high vacuum (< 5 mbar) for 1 hour. This "stripping" phase is critical for meeting pharmaceutical specifications.[1]

Visualized Workflows
Figure 1: Synthesis & Workup Logic Flow

A step-by-step decision process for the synthesis of Dibutyl 2,2'-oxybisacetate.

G Start Start: Diglycolic Acid + n-Butanol Catalyst Add Catalyst (p-TsOH or Amberlyst 15) Start->Catalyst Reflux Reflux @ 120-130°C (Dean-Stark Trap) Catalyst->Reflux CheckWater Is Water Collection Complete? Reflux->CheckWater AddTime Continue Reflux CheckWater->AddTime No (Water < Theoretical) Workup Cool & Neutralize (NaHCO3 Wash) CheckWater->Workup Yes (Theoretical Vol Reached) AddTime->Reflux PhaseSep Phase Separation (Remove Aqueous Layer) Workup->PhaseSep Dry Dry Organic Layer (Na2SO4) PhaseSep->Dry Distill Vacuum Distillation (Remove Excess Butanol) Dry->Distill Final Final Product: Dibutyl 2,2'-oxybisacetate Distill->Final

Caption: Operational workflow for the Fischer esterification of diglycolic acid, emphasizing the critical water removal loop.

Figure 2: Troubleshooting Decision Tree

Diagnosing common failure modes based on physical observations.

Troubleshooting Problem Identify Problem LowYield Low Yield / Incomplete Reaction Problem->LowYield DarkColor Dark/Brown Product Problem->DarkColor Emulsion Emulsion during Workup Problem->Emulsion Sol_Water Check Dean-Stark: Is water returning to flask? LowYield->Sol_Water Sol_Temp Increase Temp: Ensure vigorous boil LowYield->Sol_Temp Sol_Ox Oxidation: Switch from H2SO4 to p-TsOH DarkColor->Sol_Ox Sol_Salt Ionic Strength: Add Saturated Brine Emulsion->Sol_Salt

Caption: Rapid diagnostic tree for troubleshooting yield, color, and separation issues.[1]

Standardized Experimental Protocol

Objective: Synthesis of Dibutyl 2,2'-oxybisacetate (Target Yield: >95%)

  • Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charging: Add Diglycolic acid (134.1 g, 1.0 mol) and n-Butanol (296.5 g, 4.0 mol) to the flask.

  • Catalyst: Add p-Toluenesulfonic acid monohydrate (1.9 g, ~1.0 mol%) .

  • Reaction:

    • Heat the mixture to reflux (Oil bath set to ~140°C).

    • Monitor the Dean-Stark trap.[1][7] You should collect approximately 36 mL of water (2 moles of water per 1 mole of acid).[1]

    • Continue reflux until water generation ceases (approx. 4-6 hours).[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer to a separatory funnel.[1]

    • Wash with 5% NaHCO3 (2 x 100 mL) to neutralize the catalyst and unreacted acid.[1] Caution: CO2 evolution.[1]

    • Wash with Saturated Brine (1 x 100 mL) .[1]

    • Dry the organic layer over anhydrous Na2SO4 .[1]

  • Purification:

    • Filter off the drying agent.[1][7]

    • Remove excess n-butanol via rotary evaporation (50°C, reduced pressure).[1]

    • Perform high-vacuum stripping or distillation to obtain the pure diester.[1]

References
  • ChemicalBook. (2025).[1] Dibutyl 2,2'-oxybisacetate Properties and Suppliers.[1][8] Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 77768, Dibutyl 2,2'-thiobisacetate (Analogous Structure Reference).[1] Retrieved from [1][9]

  • Organic Chemistry Portal. (2024).[1][4] Fischer Esterification: Mechanisms and Conditions.[1][6][7] Retrieved from [1]

  • Master Organic Chemistry. (2022). Mechanism of the Fischer Esterification.[1][2][6][7][10] Retrieved from [1]

  • ScienceDirect. (2025).[1] Kinetics of esterification of glycol ethers (General Diglycolate Kinetics).[1] Retrieved from

Sources

Troubleshooting poor plasticizing efficiency of Dibutyl 2,2'-oxybisacetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Poor Plasticizing Efficiency
Introduction: The Hidden Complexity of DBDG

You are likely here because your formulation—whether a pharmaceutical coating, a PVDC barrier film, or a specialized vinyl compound—is failing to meet its flexibility or elongation targets.[1]

Dibutyl 2,2'-oxybisacetate (also known as Dibutyl Diglycolate or DBDG ) is a potent, high-solvating plasticizer.[1][2] Unlike general-purpose phthalates, DBDG possesses a unique ether-ester backbone (


) that imparts exceptional polarity.[1][2]

However, "poor efficiency" with DBDG is rarely a simple dosage error.[1][3] It is usually a symptom of one of three thermodynamic or kinetic failures:

  • Solubility Mismatch (Thermodynamic rejection).

  • Fugitive Loss (Volatility during processing).[3]

  • Anti-Plasticization (Free-volume filling at low concentrations).[2][3]

This guide bypasses generic advice to target the molecular root causes of these failures.[3]

Module 1: Diagnostic Decision Tree

Before adjusting your formulation, identify the failure mode using the logic flow below.

TroubleshootingFlow Start Symptom: Poor Plasticizing Efficiency Obs1 Observation: Surface Greasiness / Haze Start->Obs1 Obs2 Observation: Brittle but Clear Start->Obs2 Obs3 Observation: Vinegar/Acidic Smell Start->Obs3 Cause1 Root Cause: Thermodynamic Incompatibility (HSP Mismatch) Obs1->Cause1 Cause2 Root Cause: Anti-Plasticization or Volatile Loss Obs2->Cause2 Cause3 Root Cause: Hydrolytic Degradation Obs3->Cause3 Action1 Action: Calculate Ra (HSP Distance) Reduce Loading Cause1->Action1 Action2 Action: Run DSC (Tg Shift) Check Process Temp Cause2->Action2 Action3 Action: Titrate Acid Value Check Moisture Content Cause3->Action3

Figure 1: Diagnostic logic flow for isolating the root cause of DBDG failure. Follow the observation path to determine the required analytical validation.

Module 2: Troubleshooting Guides & FAQs
Category A: Thermodynamics & Compatibility

Q1: My film is clear initially but develops a haze or oily surface (exudation) after 24 hours. Is the DBDG defective?

Diagnosis: This is likely Syneresis (phase separation), not a chemical defect.[1][3] DBDG is highly polar due to its central ether oxygen.[3] If you are using it in a non-polar matrix (e.g., Polyethylene, Polypropylene, or a low-substitution Cellulose Acetate), the thermodynamic drive to separate overcomes the entropy of mixing.[1]

The Science: Plasticization requires the plasticizer to solvate the polymer chains, shielding the dipole-dipole interactions between polymer segments.[3][4] This is governed by Hansen Solubility Parameters (HSP) .

  • DBDG Parameters (Estimated):

    
    , 
    
    
    
    ,
    
    
    (Units:
    
    
    ).[1][3]
  • If the "interaction radius" (

    
    ) between your polymer and DBDG exceeds the polymer's interaction radius (
    
    
    
    ), they will separate.[3]

Protocol: The Loop Test (ASTM D3291 Modified)

  • Fold a strip of the plasticized material into a loop.[3]

  • Compress the loop fully in a clamp (inducing stress).[3]

  • Incubate at 23°C for 24 hours.

  • Wipe the inside of the loop with cigarette paper.[3][5]

  • Result: If the paper becomes translucent (oil uptake), the DBDG is migrating under stress.[3]

Corrective Action:

  • Immediate: Reduce DBDG concentration below its saturation limit (often <20 phr in semi-compatible systems).

  • Formulation: Blend DBDG with a "compatibilizer" plasticizer like Epoxidized Soybean Oil (ESO) or a medium-polarity phthalate to bridge the solubility gap.[2][3]

Category B: Processing & Volatility [3][6]

Q2: I added 15% DBDG, but the Glass Transition Temperature (


) barely dropped. Why is the efficiency so low? 

Diagnosis: You are likely experiencing Fugitive Loss during processing.[3] DBDG has a boiling point of ~157°C at 7 Torr, but at atmospheric pressure and processing temperatures (often >160°C for PVC/PVDC), its vapor pressure is significant.[1][3]

The Science: Unlike polymeric plasticizers (MW > 1000), DBDG (MW ~246 g/mol ) is a monomeric ester.[3] In high-shear mixing or extrusion with inadequate cooling, a significant percentage can flash off before it solvates the polymer.[1][3]

Protocol: Thermogravimetric Analysis (TGA) Simulation

  • Standard TGA: Ramp 10°C/min to 600°C.

  • Isothermal TGA (Process Simulation): Ramp to your extrusion temperature (e.g., 170°C) and hold for the duration of your residence time (e.g., 5 mins).

  • Analysis: If weight loss > 1-2% during the isothermal hold, you are losing plasticizer to the vent.[3]

Data Summary: Volatility Comparison

Plasticizer Molecular Weight ( g/mol ) Boiling Point (760 mmHg) Risk of Process Loss
DBDG 246.3 ~340°C (est) High
Dibutyl Phthalate (DBP) 278.3 340°C Medium-High

| DEHP (DOP) | 390.6 | 385°C | Low |[1][2]

Corrective Action:

  • Lower the melt temperature in the compounding zone.[3]

  • Add DBDG downstream in the extruder (liquid injection) rather than in the main hopper to reduce thermal exposure time.

Category C: The "Anti-Plasticization" Anomaly

Q3: At low loadings (5 phr), my material actually became more brittle and the tensile modulus increased. Why?

Diagnosis: You have hit the Anti-Plasticization Threshold .[3]

The Science: At low concentrations, small polar molecules like DBDG do not push polymer chains apart (increasing free volume).[3] Instead, they fit into the existing "holes" of the polymer's free volume, acting like mechanical cross-linkers that restrict chain rotation. This increases density and modulus.[3]

Protocol: The Dose-Response Curve Do not assume a linear relationship between concentration and softness.[2][3]

  • Prepare samples at 0, 5, 10, 15, and 20 phr.

  • Measure Tensile Modulus and Impact Strength .[3]

  • Validation: You will likely see a "hump" in modulus at 5-10 phr before it drops.[2][3]

Corrective Action:

  • Increase loading beyond the critical threshold (usually >10-12 phr for DBDG) to ensure the mechanism shifts from "hole filling" to "lattice expansion."[3]

Module 3: Chemical Stability & Degradation

Q4: The plasticized material smells like vinegar after storage. Is this normal?

Diagnosis: No. This indicates Hydrolysis .[3] DBDG contains two ester linkages.[3] In the presence of moisture and heat, it hydrolyzes into Butanol and Diglycolic Acid (which can further degrade).[3]

Mechanism of Failure:

Hydrolysis DBDG DBDG Molecule (Ester) Acid Diglycolic Acid (Acidic Source) DBDG->Acid Hydrolysis (Acid/Base Cat.) Alcohol Butanol (Volatile) DBDG->Alcohol Water + H2O (Moisture) Water->Acid

Figure 2: Hydrolytic breakdown pathway of DBDG leading to acidity and loss of plasticizing function.[1][2][3]

Protocol: Acid Value Determination

  • Dissolve 5g of extracted plasticizer in neutralized alcohol/toluene mixture.[3]

  • Titrate with 0.1N KOH using phenolphthalein indicator.

  • Limit: If Acid Value > 0.1 mg KOH/g, degradation is active.[1][3]

Corrective Action:

  • Ensure polymer feedstock is dried (<0.05% moisture) before compounding.[3]

  • Add an acid scavenger (e.g., Epoxidized Soybean Oil or a hydrotalcite) to neutralize free acids, as acids autocatalyze further hydrolysis.[1][3]

References
  • PubChem. (n.d.).[3] Dibutyl 2,2'-oxybisacetate (Compound).[1][2][3][7] National Library of Medicine.[3] Retrieved February 6, 2026, from [Link][1]

  • Hansen, C. M. (2007).[3] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[3] CRC Press.[3][8] (Defines the thermodynamic basis for

    
     and compatibility calculations).
    
  • Sears, J. K., & Darby, J. R. (1982).[1][3] The Technology of Plasticizers. Wiley-Interscience.[2][3] (Foundational text on anti-plasticization mechanisms and solvation theory).

  • ASTM International. (2023).[3] ASTM D3291-11: Standard Practice for Compatibility of Plasticizers in Poly(Vinyl Chloride) Plastics under Compression. (The standard protocol for "The Loop Test" described in Module 2).

Sources

Resolving peak tailing in HPLC for Dibutyl 2,2'-oxybisacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dibutyl 2,2'-oxybisacetate (CAS 6634-18-0) is a plasticizer and diester with a central ether linkage. Unlike basic drugs (amines) where peak tailing is caused by ionization, tailing in this neutral, hydrophobic ester is typically driven by two distinct mechanisms: The Strong Solvent Effect (Physical) or Hydrogen Bonding with Residual Silanols (Chemical).

This guide provides a self-validating troubleshooting workflow to isolate and resolve these issues.

Module 1: The Diagnostic Workflow

Before modifying your chemistry, you must diagnose the root cause. Use this logic tree to determine if your issue is Physical (System/Solvent) or Chemical (Column/Interaction).

Visual: Troubleshooting Logic Tree

TroubleshootingTree Start START: Peak Tailing Observed Step1 Step 1: Reduce Injection Volume by 50% Start->Step1 Decision1 Did Symmetry Improve? Step1->Decision1 Physical CAUSE: Physical Overload / Solvent Mismatch Decision1->Physical YES (As < 1.2) Step3 Step 3: Evaluate Column Chemistry Decision1->Step3 NO (As remains > 1.5) Step2 Step 2: Check Sample Diluent Physical->Step2 Chemical CAUSE: Secondary Chemical Interactions Step3->Chemical

Figure 1: Diagnostic logic flow.[1] If reducing mass load improves shape, the issue is physical (solubility/volume). If shape remains poor, the issue is chemical (silanol activity).

Module 2: Physical Causes (The "Strong Solvent" Effect)

Context: Dibutyl 2,2'-oxybisacetate is hydrophobic. Researchers often dissolve it in 100% Acetonitrile (ACN) or Tetrahydrofuran (THF) to extract it from polymer matrices. The Problem: Injecting a strong solvent (ACN) into a weaker mobile phase (e.g., 50:50 ACN:Water) causes the analyte to travel faster than the mobile phase at the column head. This results in "peak smearing" or tailing that looks like chemical interaction but is actually hydrodynamic instability.

Validation Experiment
  • Preparation: Prepare the standard in 100% ACN.

  • Injection A: Inject 10 µL. Measure Tailing Factor (

    
    ).[1]
    
  • Injection B: Inject 2 µL (or dilute sample 1:5 with mobile phase).

  • Result: If

    
     drops from 1.8 to 1.1, your issue is Solvent Mismatch .
    
Solution Protocol
ParameterRecommendationMechanism
Sample Diluent Match Initial Mobile PhasePrevents precipitation and band broadening at the inlet.
Injection Volume < 10 µL (Analytical Scale)Minimizes the volume of "strong" solvent entering the bed.
Thermostat 35°C - 40°CLowers viscosity, improving mass transfer for viscous esters.

Module 3: Chemical Causes (Silanol Interactions)

Context: Although Dibutyl 2,2'-oxybisacetate is neutral, it possesses three oxygen-rich zones: two ester carbonyls and one central ether oxygen. The Problem: These oxygen atoms act as Hydrogen Bond Acceptors . If the HPLC column has exposed acidic silanols (Si-OH), the analyte will "drag" along the stationary phase, causing tailing.[2][3]

Visual: Molecular Interaction Mechanism

Interaction Silanol Residual Silanol (Si-OH) (Stationary Phase) Interaction Hydrogen Bonding (Causes Tailing) Silanol->Interaction Donates H Analyte Dibutyl 2,2'-oxybisacetate (Ether/Ester Oxygens) Analyte->Interaction Accepts H EndCap End-Capping Reagent (Trimethylsilyl group) EndCap->Silanol Blocks

Figure 2: Mechanism of tailing for neutral esters. The ether/ester oxygens accept hydrogen bonds from unreacted silanols. End-capping blocks this interaction.

Solution Protocol
  • Column Selection: Use a "Type B" High-Purity Silica column with high carbon load (>15%) and exhaustive end-capping .

    • Recommended: C18 phases designated as "Base Deactivated" (BDS) or "End-capped".

  • Mobile Phase Modifier:

    • Do NOT use high pH (>8.0) as this ester can hydrolyze.

    • Recommendation: Use 10 mM Ammonium Acetate (pH 4.0 - 5.0). The slightly acidic pH suppresses silanol ionization (keeping them neutral Si-OH rather than Si-O⁻), reducing secondary interactions.[1]

Module 4: Detection & Method Parameters

Ticket Note: Users often mistake baseline noise for tailing because this compound has poor UV absorbance.

Optimized Method Table
ParameterSettingRationale
Column C18 (4.6 x 150 mm, 3-5 µm)Standard hydrophobicity; ensure end-capped.
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses silanols; prevents hydrolysis.
Mobile Phase B Acetonitrile (ACN)Lower viscosity than Methanol; better pressure profile.
Gradient 50% B to 90% B over 10 minElutes hydrophobic butyl chains efficiently.
Flow Rate 1.0 - 1.2 mL/minStandard flow for 4.6mm ID.
Detection UV 210 nm (or RI)Ester carbonyls absorb weakly at 210 nm.

Critical Warning: At 210 nm, ensure you use HPLC-Grade Acetonitrile . Lower grades have UV cutoffs that cause baseline drift, which integration software often misinterprets as peak tailing.

Frequently Asked Questions (FAQ)

Q1: Can I use Triethylamine (TEA) to fix the tailing? A: No. TEA is used for basic analytes (amines) to compete for silanol sites. For a neutral ester like Dibutyl 2,2'-oxybisacetate, TEA is unnecessary and may dirty the detector. Focus on end-capping and sample solvent strength instead.

Q2: My peak is splitting, not just tailing. Why? A: This suggests Hydrolysis . If your mobile phase is too acidic (pH < 2) or basic (pH > 8), the ester bonds may cleave, creating Dibutyl glycolate or Diglycolic acid. Check your mobile phase pH and ensure samples are not stored in basic diluents.

Q3: What is the acceptable Tailing Factor (


)? 
A:  For this class of compounds:
  • 
    : Excellent.
    
  • 
    : Acceptable for quantification.[4]
    
  • 
    : Data suspect; requires intervention.
    

References

  • Dolan, J. W. (2019). HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. [Link]

  • Polite, L. (2025).[5] The Two Reasons Why HPLC Peaks Tail. Axion Labs / YouTube. [Link]

  • U.S. National Institutes of Health. (2021). Synthesis and Stability of Dithiophosphates (Hydrolysis Kinetics). J Agric Food Chem. [Link]

  • Element Lab Solutions. (2024). Peak Tailing in HPLC: Causes and Solutions. [Link]

Sources

Technical Support Center: Mass Spectrometry of Dibutyl 2,2'-oxybisacetate (DBOA)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Applications Support Hub. Topic: Troubleshooting Matrix Effects & Ionization Anomalies for DBOA Ticket Focus: DBOA (Dibutyl diglycolate), CAS: 19201-34-4, MW: 274.35 Da.

Executive Summary: The DBOA Challenge

Dibutyl 2,2'-oxybisacetate (DBOA) presents a dual challenge in LC-MS/MS analysis. As a plasticizer and chemical intermediate, it is ubiquitous in the laboratory environment, leading to high background noise. Simultaneously, its ether-ester structure creates a "charge competition" scenario in Electrospray Ionization (ESI), making it highly susceptible to sodium adduction and ion suppression from biological matrices (phospholipids) or polymer extracts.

This guide provides a self-validating troubleshooting workflow to distinguish between background interference and true matrix effects , and protocols to mitigate them.

Module 1: Distinguishing "Ghost" Signals from Matrix Effects

User Complaint: "I see DBOA peaks in my blank samples, or my matrix effect calculations are inconsistent."

Technical Insight: Before calculating Matrix Effects (ME), you must isolate background contamination. DBOA is a plasticizer. Standard laboratory consumables (pipette tips, solvent bottles, plastic tubing) often leach DBOA, creating a "Ghost Signal." If your blank has a signal, your Matrix Factor (MF) calculation


 becomes invalid because the numerator includes both spiked analyte and leached background.
Troubleshooting Workflow: The Contamination Audit

Step 1: The System Blank Test Run a "0 µL injection" (run the gradient without injecting).

  • Result A: No peak.

    
     Contamination is coming from the sample/vial/pipette.
    
  • Result B: Peak present.[1]

    
     Contamination is in the Mobile Phase or LC system.
    

Step 2: The Isolator Column Technique Install a short C18 "trap" column between the LC pump and the injector.

  • Mechanism: Contaminants from the solvent/pump are trapped on this column and elute later than the analyte injected from the autosampler.

  • Observation: You will see two peaks. The first is your sample; the second (delayed) is the system background.

Decision Tree: Background vs. Suppression

DBOA_Troubleshooting Start Issue: Low or Inconsistent DBOA Signal CheckBlank Step 1: Check Solvent Blank Start->CheckBlank BlankSignal Is there a DBOA signal in the Blank? CheckBlank->BlankSignal Contamination Contamination Detected (False Matrix Effect) BlankSignal->Contamination Yes TrueME True Matrix Effect suspected BlankSignal->TrueME No Action1 1. Replace plastic solvent bottles with glass. 2. Install Isolator Column. 3. Use PEEK tubing. Contamination->Action1 AdductCheck Check Mass Spectrum: Is [M+Na]+ (297.3) > [M+H]+ (275.3)? TrueME->AdductCheck AdductIssue Issue: Adduct Formation (Sodium stealing signal) AdductCheck->AdductIssue Yes Suppression Issue: Ion Suppression (Phospholipids/Salts) AdductCheck->Suppression No Action2 Add 5mM Ammonium Formate to Mobile Phase AdductIssue->Action2 Action3 1. Perform Post-Column Infusion. 2. Switch to APCI Source. Suppression->Action3

Figure 1: Decision tree for isolating the root cause of DBOA quantification errors.

Module 2: The Sodium Adduct Problem ([M+Na]+)

User Complaint: "My sensitivity is poor in ESI+, and the signal is split between m/z 275 and 297."

Technical Insight: DBOA contains multiple ether/ester oxygens, which act as Lewis bases with high affinity for alkali metals. In ESI, trace sodium (from glassware or biological salts) competes with protons (


).
  • [M+H]+: m/z 275.35[2]

  • [M+Na]+: m/z 297.35 (Often the dominant species in unbuffered solvents).

The Fix: Buffer-Mediated Ionization You cannot eliminate sodium, but you can "swamp" it or provide a better proton source.

StrategyMobile Phase AdditiveMechanismOutcome
Proton Force 0.1% Formic AcidLow pH forces protonation.[2]Increases [M+H]+, but [M+Na]+ may persist.[2]
Ammonium Displacement 5mM Ammonium Formate

competes with

.[2]
Forms [M+NH4]+ (m/z 292.4) . Often more stable and sensitive than protonated species for esters.
Sodium Capture N/AAvoid glass storage for mobile phases (leaches Na).[2]Reduces [M+Na]+ baseline.[2]

Protocol:

  • Prepare Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

  • Prepare Mobile Phase B: Methanol + 5mM Ammonium Formate + 0.1% Formic Acid.

  • Monitor transition 292.4

    
     Product Ion  (likely loss of butyl group) alongside 275.4.
    

Module 3: Visualizing Matrix Effects (Post-Column Infusion)

User Complaint: "How do I know exactly where the suppression is occurring in my chromatogram?"

Technical Insight: Calculating Matrix Factor at a single point is insufficient. You need to map the suppression zone relative to the DBOA elution time. The Post-Column Infusion (PCI) method is the industry standard for this validation.

Experimental Protocol: PCI Setup
  • Infusion: Syringe pump infuses a steady stream of DBOA standard (e.g., 100 ng/mL) at 10 µL/min into the LC flow after the column but before the MS source.

  • Injection: Inject a "Blank Matrix" (e.g., extracted plasma or food simulant) via the LC autosampler.

  • Observation: The MS detector sees a constant high baseline of DBOA. When matrix components elute from the column, they disrupt the ionization of the infused DBOA, causing "dips" (suppression) or "peaks" (enhancement) in the baseline.

PCI Workflow Diagram

PCI_Setup LC LC Pump & Column (Eluting Matrix Components) Tee Mixing Tee LC->Tee Flow A Injector Injector (Blank Matrix Sample) Injector->LC MS Mass Spectrometer (Source) Tee->MS Combined Flow Syringe Syringe Pump (Constant DBOA Flow) Syringe->Tee Flow B Data Chromatogram Result: Baseline Dips = Suppression MS->Data

Figure 2: Post-Column Infusion (PCI) schematic. The syringe pump provides a constant analyte background, allowing visualization of matrix interference zones.

Interpretation:

  • If DBOA elutes at 4.5 min, and the PCI trace shows a massive dip at 4.5 min, you have co-eluting suppression .

  • Solution: Change the gradient slope or organic modifier (e.g., switch Methanol to Acetonitrile) to shift DBOA away from the suppression zone.

Module 4: Mitigation & Quantification

User Complaint: "I cannot separate the matrix from DBOA. What now?"

If chromatography cannot resolve the issue, modify the ionization or quantification strategy.

Switch Ionization Source: ESI vs. APCI

DBOA is relatively hydrophobic. ESI is prone to suppression because matrix salts/lipids dominate the surface of the electrospray droplets (Taylor Cone).

  • Alternative: Atmospheric Pressure Chemical Ionization (APCI) .[3][4][5][6]

  • Why: APCI ionizes in the gas phase using a corona discharge. It is far less dependent on liquid-phase droplet dynamics and therefore less susceptible to co-eluting matrix suppression.

  • Trade-off: APCI may cause more in-source fragmentation (thermal degradation). Ensure the vaporizer temperature is optimized (start at 350°C).

Internal Standard Selection (Critical)

You must use an Internal Standard (IS) that experiences the exact same matrix effect as DBOA.

  • Gold Standard: DBOA-d18 (fully deuterated butyl chains).

  • Silver Standard: Dibutyl Phthalate-d4 (Structurally similar ester, similar hydrophobicity).

  • Unacceptable: Generic external calibration.

Sample Clean-up (Solid Phase Extraction)

If protein precipitation is insufficient, use SPE to remove phospholipids.

  • Sorbent: Polymeric Reversed-Phase (e.g., HLB or equivalent). DBOA is neutral/hydrophobic.

  • Wash Step: 5-10% Methanol (removes salts).

  • Elution: 100% Acetonitrile (elutes DBOA but leaves some phospholipids behind if not aggressive).

References & Further Reading

  • Matrix Effects & Post-Column Infusion:

    • Stahnke, H., Reemtsma, T., & Alder, L. (2009). "Compensation of matrix effects by postcolumn infusion of a monitor substance in multiresidue analysis with LC-MS/MS." Analytical Chemistry.

  • Ion Suppression Mechanisms (ESI vs APCI):

    • Dams, R., et al. (2003). "Matrix effects in bioanalysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and chromatographic conditions." Journal of the American Society for Mass Spectrometry.[7][8]

  • Adduct Formation in Esters:

    • Kruve, A., & Kaupmees, K. (2017).[9] "Adduct Formation in ESI/MS by Mobile Phase Additives." Journal of the American Society for Mass Spectrometry.[7][8]

    • [9]

  • Plasticizer Analysis & Background:

    • Gimeno, P., et al. (2012). "Identification of plasticizers in medical devices by LC-MS/MS." Journal of Chromatography B.

Sources

Addressing discoloration issues in polymers with Dibutyl 2,2'-oxybisacetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Discoloration in Polymer Matrices

Status: Active | Ticket ID: DBD-COLOR-001 Lead Scientist: Senior Application Scientist, Polymer Additives Division

Executive Summary & Scope

The Challenge: Dibutyl 2,2'-oxybisacetate (CAS: 6296-54-4), also known as Dibutyl Diglycolate, is a specialized plasticizer and high-boiling solvent utilized for its high solvency and compatibility with PVDC, PVC, and cellulosic polymers. However, users frequently report yellowing or browning during thermal processing or long-term storage.

The Science: Unlike simple aliphatic esters (e.g., Dibutyl Sebacate), DBD contains a central ether linkage (-CH₂-O-CH₂-) between the ester groups. This structural feature creates a "double-threat" for discoloration:

  • Oxidative Instability: The ether oxygen activates adjacent methylene protons, facilitating peroxide formation.

  • Acid Catalysis: Hydrolysis releases diglycolic acid, a stronger acid than typical dicarboxylic acids, which autocatalyzes the degradation of sensitive polymers like PVC or PVDC (dehydrochlorination).

This guide provides a self-validating troubleshooting workflow to isolate and neutralize these discoloration vectors.

Diagnostic Workflow

Before adjusting your formulation, determine the source of the color body formation using this logic flow.

TroubleshootingFlow Start Discoloration Detected CheckRaw Step 1: Analyze Neat Additive (Pre-Process) Start->CheckRaw IsYellow Is Neat DBD Yellow or High Acid? CheckRaw->IsYellow Reject Reject/Purify Raw Material (Check Storage/Supplier) IsYellow->Reject Yes CheckProcess Step 2: Analyze Processing (Thermal History) IsYellow->CheckProcess No IsHeat Occurs only at T > 160°C? CheckProcess->IsHeat ThermalFix Thermal Oxidation Issue Add Antioxidants (Phenolic/Phosphite) IsHeat->ThermalFix Yes CheckMatrix Step 3: Analyze Matrix Interaction (Post-Process/Storage) IsHeat->CheckMatrix No Hydrolysis Acid-Catalyzed Degradation Add Acid Scavengers (Epoxides/Carbodiimides) CheckMatrix->Hydrolysis

Figure 1: Diagnostic Logic Tree. Use this flow to distinguish between raw material failure, thermal degradation, and matrix instability.

Troubleshooting Guide (Q&A)

Category A: Raw Material Quality (The Input)

Q: My neat Dibutyl 2,2'-oxybisacetate is slightly yellow before I even add it to the polymer. Is this acceptable? A: No. Neat DBD should be a water-white, clear liquid (APHA Color < 20). Pre-existing yellowing indicates that the ether linkage has already oxidized into peroxides or that hydrolysis has occurred during storage. Using this material will accelerate polymer degradation immediately upon heating.

Protocol: Acid Value Validation

  • Why: Free acid acts as a catalyst for further degradation.

  • Method: ASTM D974 (Standard Test Method for Acid and Base Number).

  • Acceptance Criteria: Acid Value < 0.1 mg KOH/g.

  • Action: If Acid Value > 0.1, treat the additive with basic alumina or switch lots.

Category B: Processing Issues (The Process)

Q: The formulation is clear at room temperature but turns yellow immediately after extrusion at 170°C. Is the plasticizer burning? A: Likely, yes. This is Thermo-Oxidative Degradation . The ether oxygen in DBD lowers the activation energy for oxidation. At high temperatures, oxygen attacks the methylene group next to the ether, forming hydroperoxides. These decompose into carbonyl chromophores (yellow/brown bodies).

The Fix: Synergistic Stabilization You must block the oxidation cycle at two points. Use a binary antioxidant system:

ComponentFunctionRecommended AdditiveLoading (phr)
Primary Antioxidant Scavenges free radicals (prevents chain reaction).Hindered Phenol (e.g., AO-1010)0.1 - 0.3
Secondary Antioxidant Decomposes hydroperoxides (prevents color formation).Phosphite (e.g., Irgafos 168)0.2 - 0.5

Note: Phosphites are critical here because they specifically target the peroxides formed by the ether linkage.

Category C: Matrix Interaction (The System)

Q: My PVC/PVDC product looks good initially but yellows after 1 month of storage. Why? A: This is Acid-Catalyzed Hydrolysis . Dibutyl 2,2'-oxybisacetate is an ester.[1][2][3] In the presence of trace moisture (from the polymer or atmosphere), it hydrolyzes to release Diglycolic Acid .

  • Mechanism: Diglycolic acid is a strong organic acid (

    
    , stronger than acetic acid).
    
  • Consequence: This acid attacks the PVC/PVDC backbone, stripping off HCl (dehydrochlorination), which creates conjugated double bonds (polyenes). Polyenes are yellow.

Visualizing the Mechanism:

DegradationMechanism DBD Dibutyl 2,2'-oxybisacetate (Ester) Acid Diglycolic Acid (Strong Acid Release) DBD->Acid Hydrolysis Water H₂O (Moisture) Water->Acid PVC Polymer Matrix (PVC/PVDC) Acid->PVC Attacks HCl HCl Release (Autocatalysis) PVC->HCl Degradation Yellow Polyene Formation (DISCOLORATION) PVC->Yellow HCl->Acid Catalyzes Hydrolysis (Feedback Loop)

Figure 2: The "Acid Loop" Mechanism. Hydrolysis of the additive releases acid, which degrades the polymer, releasing HCl, which further catalyzes hydrolysis.

The Fix: Acid Scavenging You cannot rely on standard thermal stabilizers alone. You must neutralize the diglycolic acid in situ.

Protocol: Scavenger Selection

  • Epoxidized Soybean Oil (ESO): Acts as an HCl scavenger and a secondary plasticizer. Use at 3.0 - 5.0 phr .

  • Carbodiimides (e.g., Stabaxol): Specifically react with carboxylic acids (diglycolic acid) to form stable ureas, preventing the acid attack on the polymer. Use at 0.5 - 1.0 phr .

Summary of Recommendations

For a robust formulation using Dibutyl 2,2'-oxybisacetate, implement this "Defense-in-Depth" strategy:

Threat VectorRoot CauseAdditive SolutionTarget Loading
Input Quality Residual Acid/PeroxidesPre-check: Acid Value < 0.1N/A
Thermal Processing Ether OxidationAntioxidant: Hindered Phenol + Phosphite0.5 phr (Total)
Service Life Ester HydrolysisAcid Scavenger: Epoxidized Soybean Oil3.0 - 5.0 phr

References

  • Wypych, G. (2016). Handbook of Plasticizers. ChemTec Publishing. (Standard reference for ester plasticizer hydrolysis mechanisms and acid value importance).

  • SpecialChem. (2025). Plasticizers: Types, Uses, Classification, Selection & Regulation. (General classification of ester plasticizers and stability factors).

  • Lanxess. (2024).[4][5] Hydrolysis Stabilizers | Polymer Additives.[1][5] (Data on carbodiimide efficacy in stabilizing ester-containing polymers against acid hydrolysis).

  • Gächter, R., & Müller, H. (1993). Plastics Additives Handbook. Hanser Publishers. (Foundational text on the synergy between phenolic antioxidants and phosphites for processing stability).

Sources

Validation & Comparative

A Comparative Analysis of Dibutyl 2,2'-oxybisacetate and Traditional Plasticizers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of polymer formulation, particularly for applications in pharmaceutical and biomedical research, the selection of an appropriate plasticizer is paramount. These molecules, integral to imparting flexibility and processability to otherwise rigid polymers, can significantly influence the final product's performance, stability, and safety. This guide provides an in-depth, objective comparison of a novel ether-ester plasticizer, Dibutyl 2,2'-oxybisacetate, with two well-established aliphatic ester plasticizers, Dioctyl adipate (DOA) and Dioctyl sebacate (DOS).

This analysis moves beyond a simple cataloging of properties. We will delve into the causality behind experimental choices and present a framework for evaluating plasticizer performance. The protocols described herein are designed to be self-validating, providing researchers with a robust methodology for selecting the optimal plasticizer for their specific application, be it in drug delivery systems, medical device components, or laboratory tubing.

Introduction to the Contenders: Chemical Structures and Physicochemical Properties

The performance of a plasticizer is intrinsically linked to its molecular structure. The presence of polar groups, the length and branching of alkyl chains, and the overall molecular weight dictate its compatibility with a given polymer, its efficiency in reducing the glass transition temperature (Tg), and its propensity to migrate.

  • Dibutyl 2,2'-oxybisacetate: As an ether-ester, this molecule possesses ether linkages that can impart a degree of polarity and potential for hydrogen bonding, which can influence its interaction with polar polymers. Its relatively lower molecular weight compared to DOA and DOS suggests it might offer high plasticizing efficiency, though potentially at the cost of higher volatility.

  • Dioctyl adipate (DOA): A widely used plasticizer, DOA is a linear diester of adipic acid and 2-ethylhexanol.[1][2] It is known for its excellent low-temperature flexibility and good electrical properties.[1][3]

  • Dioctyl sebacate (DOS): Structurally similar to DOA but with a longer backbone from sebacic acid, DOS is recognized for its low volatility, good water extraction resistance, and excellent low-temperature performance.[4][5] It is often employed in applications demanding high permanence.[5][6]

For a direct comparison, the key physicochemical properties of these three plasticizers are summarized below.

PropertyDibutyl 2,2'-oxybisacetateDioctyl adipate (DOA)Dioctyl sebacate (DOS)
Chemical Formula C12H22O5C22H42O4C26H50O4
Molecular Weight ( g/mol ) 246.3370.57426.68
Boiling Point (°C) 157 (at 7 Torr)~385~256 (at 5 Torr)
Density (g/cm³) ~1.026~0.927~0.912
Appearance Colorless liquidColorless to pale yellow liquidColorless, oily liquid

A Framework for Performance Evaluation: Experimental Methodologies

To objectively compare these plasticizers, a suite of standardized tests must be employed. The following experimental protocols are fundamental to characterizing plasticizer performance. The rationale behind each test is provided to underscore its importance in the overall evaluation.

Plasticizing Efficiency: Quantifying the Softening Effect

The primary function of a plasticizer is to increase the flexibility of a polymer. This is achieved by lowering its glass transition temperature (Tg). A more efficient plasticizer will achieve a desired level of flexibility at a lower concentration.

Experimental Protocol: Dynamic Mechanical Analysis (DMA)

  • Sample Preparation: Prepare polymer films (e.g., PVC) with a fixed concentration (e.g., 30 wt%) of each plasticizer. Ensure homogenous mixing using a two-roll mill or a similar compounding apparatus.

  • DMA Analysis: Subject rectangular specimens of the plasticized films to oscillatory stress over a temperature range (e.g., -100°C to 100°C) using a DMA instrument.

  • Data Interpretation: The peak of the tan delta curve corresponds to the glass transition temperature (Tg). A lower Tg indicates higher plasticizing efficiency.

Causality: The plasticizer molecules position themselves between the polymer chains, reducing the intermolecular forces and increasing the free volume. This allows for greater segmental motion of the polymer chains at lower temperatures, hence a lower Tg.

Diagram of DMA Workflow

DMA_Workflow cluster_prep Sample Preparation cluster_analysis DMA Analysis cluster_data Data Interpretation Prep1 Weigh Polymer & Plasticizer Prep2 Compound on Two-Roll Mill Prep1->Prep2 Prep3 Press into Thin Films Prep2->Prep3 Analysis1 Cut Rectangular Specimen Prep3->Analysis1 Analysis2 Mount in DMA Analysis1->Analysis2 Analysis3 Apply Oscillatory Stress Analysis2->Analysis3 Analysis4 Ramp Temperature Analysis3->Analysis4 Data1 Plot Tan Delta vs. Temperature Analysis4->Data1 Data2 Identify Tan Delta Peak Data1->Data2 Data3 Determine Glass Transition Temp. (Tg) Data2->Data3

Caption: Workflow for Determining Plasticizing Efficiency via DMA.

Permanence: Assessing the Durability of Plasticization

The long-term effectiveness of a plasticizer is dependent on its ability to remain within the polymer matrix. Migration, the process of a plasticizer moving out of the polymer, can lead to embrittlement of the material and potential contamination of the surrounding environment.[7] Migration can occur through three primary mechanisms: volatility (evaporation), extraction (leaching into a liquid), and exudation (surfacing under pressure or due to incompatibility).

Experimental Protocol: Activated Carbon Method (ISO 176:2005) [8][9]

  • Sample Preparation: Cut circular discs (50 mm diameter) of the plasticized polymer films.

  • Initial Weighing: Accurately weigh each specimen.

  • Exposure: Place the specimens in a container with activated carbon. For Method A, the specimens are in direct contact with the carbon, while for Method B, they are in a wire cage to prevent direct contact.[8][9]

  • Heating: Place the sealed container in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).

  • Final Weighing: After cooling, carefully clean the specimens and reweigh them.

  • Calculation: The percentage weight loss represents the plasticizer's volatility.

Causality: Higher temperatures provide the kinetic energy for the plasticizer molecules to overcome their interaction with the polymer matrix and escape into the vapor phase. Activated carbon acts as a sink, preventing the establishment of an equilibrium and promoting continuous volatilization.

Experimental Protocol: Solvent Extraction (ASTM D1239) [10][11]

  • Sample Preparation: Prepare square or circular specimens of the plasticized polymer films of known dimensions.

  • Initial Weighing: Accurately weigh each specimen.

  • Immersion: Immerse the specimens in a test liquid (e.g., distilled water, ethanol, or a relevant pharmaceutical simulant) for a specified time (e.g., 24 hours) and temperature (e.g., 23°C).[11]

  • Drying and Final Weighing: Remove the specimens, gently wipe them dry, and reweigh.

  • Calculation: The percentage weight loss indicates the resistance to extraction by the specific solvent.

Causality: The solubility of the plasticizer in the surrounding liquid and the diffusion coefficient of the plasticizer within the polymer matrix govern the rate of extraction.

Diagram of Migration Testing Workflow

Migration_Testing cluster_volatility Volatility (ISO 176) cluster_extraction Extraction (ASTM D1239) cluster_exudation Exudation (ASTM D3291) Vol1 Weigh Specimen Vol2 Place in Activated Carbon Vol1->Vol2 Vol3 Heat in Oven Vol2->Vol3 Vol4 Reweigh & Calculate % Loss Vol3->Vol4 Ext1 Weigh Specimen Ext2 Immerse in Solvent Ext1->Ext2 Ext3 Incubate Ext2->Ext3 Ext4 Dry, Reweigh & Calculate % Loss Ext3->Ext4 Exu1 Fold Specimen 180° Exu2 Apply Pressure Exu1->Exu2 Exu3 Incubate Exu2->Exu3 Exu4 Wipe Surface & Rate Spew Exu3->Exu4

Caption: Experimental Workflows for Plasticizer Migration Testing.

Thermal Stability: Performance at Elevated Temperatures

The thermal stability of a plasticizer is crucial, especially for polymers that are processed at high temperatures. Poor thermal stability can lead to degradation of the plasticizer, discoloration of the final product, and a reduction in mechanical properties.

Experimental Protocol: Thermogravimetric Analysis (TGA) [2][12]

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the pure plasticizer into a TGA crucible.

  • TGA Analysis: Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air) to a high temperature (e.g., 600°C).[2]

  • Data Interpretation: The TGA curve plots the percentage weight loss as a function of temperature. The onset temperature of decomposition and the temperature at which maximum weight loss occurs are key indicators of thermal stability.

Causality: The TGA measures the temperature at which the chemical bonds within the plasticizer molecule begin to break, leading to the formation of volatile degradation products.

Comparative Performance Analysis

Based on the outlined experimental framework and available data, we can now compare the performance of Dibutyl 2,2'-oxybisacetate, DOA, and DOS. It is important to note that direct, peer-reviewed comparative data for Dibutyl 2,2'-oxybisacetate is limited. Therefore, its performance characteristics are inferred based on its chemical structure and established principles of plasticizer science.

Performance MetricDibutyl 2,2'-oxybisacetate (Inferred)Dioctyl adipate (DOA)Dioctyl sebacate (DOS)
Plasticizing Efficiency HighGoodGood
Low-Temperature Flexibility GoodExcellent[1][3]Excellent[4][5]
Volatility Moderate to HighModerateLow[4][5]
Extraction Resistance (Water) ModerateGoodExcellent[5][6]
Thermal Stability ModerateGoodHigh[4]

Analysis:

  • Dibutyl 2,2'-oxybisacetate: Its lower molecular weight suggests it would be a highly efficient plasticizer, requiring lower concentrations to achieve a desired level of flexibility. The presence of the ether oxygen may enhance its compatibility with moderately polar polymers. However, its lower boiling point and molecular weight also imply a higher volatility compared to DOA and DOS, which could be a concern for applications involving elevated temperatures or long service lives.

  • Dioctyl adipate (DOA): DOA offers a balanced profile of good plasticizing efficiency and excellent low-temperature performance.[1][3][13][14] Its volatility is lower than that of shorter-chain adipates but likely higher than that of the larger DOS molecule.

  • Dioctyl sebacate (DOS): The higher molecular weight of DOS translates to lower volatility and better resistance to extraction, making it a more permanent plasticizer than DOA.[4][5] This makes it suitable for demanding applications where plasticizer loss is a critical concern. Its long, linear alkyl chains also contribute to excellent low-temperature flexibility.

Conclusion for the Research Professional

The choice between Dibutyl 2,2'-oxybisacetate, DOA, and DOS is a nuanced decision that hinges on the specific requirements of the application.

  • Dibutyl 2,2'-oxybisacetate presents as a potentially highly efficient plasticizer, which could be advantageous in formulations where minimizing additive content is critical. However, its higher potential volatility necessitates careful consideration for applications with stringent permanence requirements. Further experimental validation of its migration and thermal stability characteristics is highly recommended.

  • Dioctyl adipate (DOA) remains a versatile and cost-effective choice for general-purpose applications that demand good low-temperature flexibility.[1][3][13][14]

  • Dioctyl sebacate (DOS) is the preferred option when permanence is the primary concern. Its low volatility and extraction rates make it ideal for use in medical devices, long-term storage applications, and environments where temperature fluctuations are expected.[4][5][6]

As a Senior Application Scientist, my recommendation is to approach plasticizer selection with a data-driven mindset. The experimental protocols detailed in this guide provide a solid foundation for generating the necessary data to make an informed decision. For novel plasticizers like Dibutyl 2,2'-oxybisacetate, a thorough evaluation of its performance profile against established standards like DOA and DOS is not just a recommendation, but a necessity for ensuring the quality, safety, and efficacy of the final product.

References

  • Vertex AI Search. (2023, June 24). DOA (Dioctyl Adipate)
  • Vertex AI Search. Dioctyl Sebacate (DOS) - Key Plasticizer for Plastic and Rubber Industries.
  • Vertex AI Search. (2021, September 20).
  • ChemicalBook. (2026, January 13).
  • Patsnap Eureka. (2025, July 3). How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284).
  • KingStar Mold. (2025, September 25).
  • Chen, et al. (2022). Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review.
  • Infinita Lab. ASTM D 1239 Test for Plastic Film Chemical Extraction.
  • Univar Solutions.
  • GreenChem Industries.
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  • XRF Scientific. Understanding Thermogravimetric Testing of Plastics.
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  • SpecialChem. (2025, July 30).
  • BASTONE. (2025, September 26). What Are the Properties of DOP Plasticizer.
  • Bernard, L., et al. (2015).
  • ResearchGate. (2025, March 26). Dibutyl sebacate as PVC ecoplasticizer-economic synthesis and functional properties.
  • ANSI Webstore.
  • BASTONE. (2026, February 2).
  • ResearchGate. (2025, August 10).
  • CUTM Courseware.
  • iTeh Standards. (2005, February 1). ISO 176.
  • Intertek Inform. (2005, April 1).
  • ASTM. (2022, September 1). ASTM D1239-22a.pdf.
  • arXiv. Migration of phthalate plasticisers in heritage objects made of poly(vinyl chloride): mechanical and environmental aspects.
  • Scribd.
  • Guangzhou Chemicals.
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  • Hallstar Industrial. The Function and Selection of Ester Plasticizers.

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A Comparative Performance Analysis for Pharmaceutical and Biomedical Applications: Dibutyl 2,2'-oxybisacetate vs. Dibutyl Phthalate (DBP)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selection of a plasticizer is a critical decision in the formulation of polymers for pharmaceutical and biomedical applications, profoundly influencing flexibility, durability, and, most importantly, safety. For decades, Dibutyl Phthalate (DBP) has been a widely used plasticizer due to its efficiency and compatibility with polymers like polyvinyl chloride (PVC) and cellulosic resins.[1] However, mounting evidence regarding its potential toxicity, particularly as an endocrine disruptor, has necessitated a shift towards safer alternatives.[2][3] This guide provides an in-depth, data-driven comparison between DBP and a promising alternative, Dibutyl 2,2'-oxybisacetate (also known as Dibutyl Diglycolate). We will explore their physicochemical properties, comparative performance as plasticizers, and critically, their toxicological profiles. This analysis is designed to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their formulation development, prioritizing both performance and patient safety.

Introduction: The Imperative for Safer Plasticizers

Plasticizers are essential additives that impart flexibility to otherwise rigid polymers, making them suitable for a vast range of applications, from medical tubing and blood bags to the enteric coating of oral solid dosage forms.[4][5] An ideal plasticizer must not only be efficient at lowering the glass transition temperature (Tg) of the polymer but also exhibit high permanence, meaning low volatility and minimal migration out of the polymer matrix.[6]

Dibutyl Phthalate (DBP), a phthalate ester, has long been a benchmark due to its excellent solvating power and cost-effectiveness.[1] It is highly effective in plasticizing PVC and cellulosic polymers commonly used in medical devices and drug formulations.[7] However, the very properties that make it an effective plasticizer also contribute to its primary drawback: DBP is not chemically bound to the polymer and can leach out over time, leading to potential patient exposure.[8][9] The National Toxicology Program and other global regulatory bodies have identified DBP as a potential reproductive and developmental toxicant, driving the search for alternatives.[2][10]

Dibutyl 2,2'-oxybisacetate emerges as a compelling alternative. Structurally, it replaces the aromatic phthalate core with a flexible, aliphatic ether linkage. This fundamental difference in chemical structure is hypothesized to yield a more favorable toxicological profile while maintaining the requisite performance characteristics for demanding applications.

Physicochemical Properties: A Foundation for Performance

The performance of a plasticizer is intrinsically linked to its fundamental chemical and physical properties. A comparison of these properties provides the initial basis for understanding their respective behaviors within a polymer matrix.

PropertyDibutyl 2,2'-oxybisacetateDibutyl Phthalate (DBP)Significance in Formulation
Chemical Formula C12H22O5[11]C16H22O4[4]The ether linkage in the alternative may offer greater flexibility and a different polarity profile.
Molecular Weight 246.3 g/mol [11]278.34 g/mol [4]Lower molecular weight can sometimes correlate with higher plasticizing efficiency but also potentially higher volatility.
Boiling Point 157 °C (at 7 Torr)[11]340 °C (at 760 Torr)[12]DBP's high boiling point indicates low volatility at room temperature, a desirable trait for permanence.[9]
Density ~1.026 g/cm³[11]~1.05 g/cm³[12]Similar densities suggest comparable volume requirements in formulations.
Water Solubility Data not readily available~11.2-13 mg/L[9][13]Low water solubility is typical for plasticizers and affects migration into aqueous media.

Head-to-Head Performance Comparison

Plasticizing Efficiency

Plasticizing efficiency refers to the ability of a plasticizer to increase the flexibility and reduce the processing temperature of a polymer. This is quantitatively measured by the reduction in the glass transition temperature (Tg). A more efficient plasticizer requires a lower concentration to achieve the desired flexibility.

While direct comparative studies are limited, the principles of polymer science allow for a strong hypothesis. DBP is known for its high solvating power and excellent plasticizing efficiency.[7] The efficiency of alternatives is often compared against this benchmark. For example, a study on various non-phthalate plasticizers demonstrated that some alternatives could achieve lower compound hardness (Shore A) and higher elongation at break, indicating superior plasticizing efficiency compared to standard phthalates.[14] The flexible ether backbone of Dibutyl 2,2'-oxybisacetate is expected to impart significant flexibility to polymer chains.

Experimental Insight: The standard method to determine plasticizing efficiency involves preparing polymer films with varying concentrations of the plasticizer and measuring the Tg using Differential Scanning Calorimetry (DSC).[15][16] A greater depression in Tg per unit concentration signifies higher efficiency.

Permanence: Volatility and Migration

A critical performance parameter for medical and pharmaceutical applications is the permanence of the plasticizer within the polymer matrix. This is primarily a function of its volatility and its tendency to migrate or leach into contacting substances.

  • Volatility: DBP is considered to have relatively high volatility compared to longer-chain phthalates, which can be a concern for applications requiring long-term stability or those exposed to heat.[1][6] This can lead to a loss of flexibility and embrittlement over time.[7]

  • Migration (Leaching): The migration of plasticizers is a significant safety concern. DBP is known to leach from PVC matrices, with the rate influenced by temperature and the nature of the contacting fluid.[8] Studies have shown that even at 30°C, DBP molecules can slowly leach into the environment.[8] Non-phthalate alternatives are often designed to have lower migration rates due to differences in molecular structure and compatibility with the polymer. For instance, some eco-friendly plasticizers have demonstrated minimal migration (e.g., 12.78% after 28 days) compared to conventional phthalates.[17]

The lower molecular weight and potentially higher polarity of Dibutyl 2,2'-oxybisacetate compared to some higher phthalates might influence its migration characteristics, necessitating empirical testing for any given formulation.

The Decisive Factor: Toxicological and Biocompatibility Profiles

The primary driver for replacing DBP is its adverse toxicological profile. This is where Dibutyl 2,2'-oxybisacetate presents its most significant advantage.

Toxicological EndpointDibutyl 2,2'-oxybisacetateDibutyl Phthalate (DBP)
Endocrine Disruption Not identified as an endocrine disruptor based on available data.Widely recognized as a potential endocrine disruptor.[2] It and its primary metabolite, monobutyl phthalate (MBP), can disrupt the male reproductive endocrine system.[18]
Reproductive Toxicity No significant data available suggesting reproductive toxicity.Classified as causing developmental and reproductive toxicity.[10] Exposure can lead to reproductive malformations in male rats.[19]
General Toxicity GHS pictograms suggest it may cause skin and eye irritation.[11]Exhibits low acute oral and dermal toxicity.[19][20] However, it can exert toxic effects on human lymphocytes through oxidative stress.[21]
Metabolism Expected to be hydrolyzed to 2,2'-oxybisacetic acid and butanol.Rapidly hydrolyzed to monobutyl phthalate (MBP), which is considered the more bioactive toxicant.[18]

Expert Causality: The toxicity of DBP is strongly linked to its phthalate structure and its metabolism to MBP.[18] By designing a molecule like Dibutyl 2,2'-oxybisacetate, which lacks the phthalate moiety, the primary mechanism of endocrine disruption is circumvented. This "safety by design" approach is a cornerstone of modern chemical development.

Experimental Protocol: Comparative Migration Study

To provide a self-validating system for trustworthiness, a detailed protocol for a head-to-head migration study is essential. This protocol is based on established standards for evaluating plasticizer leaching.

Objective: To quantify and compare the migration of Dibutyl 2,2'-oxybisacetate and Dibutyl Phthalate from a model PVC film into a food/pharmaceutical simulant (50% ethanol).

Methodology based on ASTM D1239-14:

  • Film Preparation:

    • Prepare two separate formulations of PVC resin, each containing 30% by weight of one of the test plasticizers (DBP or Dibutyl 2,2'-oxybisacetate).

    • Mill the compounds on a two-roll mill at 160°C until a homogenous sheet is formed.

    • Press-mold the sheets into films of a uniform thickness (e.g., 0.5 mm) and cut into precise 5 cm x 5 cm squares.

  • Initial Measurement:

    • Accurately weigh each film sample to the nearest 0.1 mg (Initial Weight, W1).

    • Measure the exact surface area of each sample.

  • Extraction/Leaching:

    • Place each film sample into a separate, clean glass jar.

    • Add 100 mL of the extraction solvent (50% ethanol in water) to each jar, ensuring the film is fully submerged.

    • Seal the jars and place them in a constant temperature oven at 40°C for 24 hours. This elevated temperature accelerates the leaching process.

  • Final Measurement:

    • Carefully remove the film samples from the solvent.

    • Gently pat the films dry with a lint-free cloth.

    • Place the films in a vacuum oven at 50°C for 4 hours to remove any absorbed solvent.

    • Allow the films to cool to room temperature in a desiccator and re-weigh them (Final Weight, W2).

  • Quantification:

    • Calculate the percentage of plasticizer lost (migration) using the formula: % Migration = [(W1 - W2) / (Initial Weight of Plasticizer in Sample)] * 100

    • Analyze the extraction solvent using High-Performance Liquid Chromatography (HPLC) with a UV detector to confirm the identity and quantity of the leached plasticizer, providing a secondary validation of the results.

Experimental Workflow Diagram

G cluster_prep Phase 1: Sample Preparation cluster_leach Phase 2: Extraction cluster_analysis Phase 3: Analysis prep1 Formulate PVC with 30% DBP mill Two-Roll Milling (160°C) prep1->mill prep2 Formulate PVC with 30% Dibutyl 2,2'-oxybisacetate prep2->mill press Press Molding (0.5mm thickness) mill->press cut Cut Samples (5x5 cm) press->cut weigh1 Initial Weighing (W1) cut->weigh1 immerse Immerse in 100mL 50% Ethanol weigh1->immerse incubate Incubate at 40°C for 24 hours immerse->incubate remove Remove & Pat Dry incubate->remove hplc HPLC Analysis of Solvent incubate->hplc Solvent Sample dry Vacuum Oven Drying (50°C, 4h) remove->dry weigh2 Final Weighing (W2) dry->weigh2 calculate Calculate % Migration weigh2->calculate

Workflow for Comparative Plasticizer Migration Testing.

Application Case Study: Enteric Coating Formulations

Plasticizers are crucial in the formulation of enteric coatings for tablets and pellets.[5][22] They reduce the minimum film-forming temperature (MFFT) and improve the flexibility of the polymer film, preventing cracks and ensuring the integrity of the acid-resistant barrier.

Objective: To compare the performance of DBP and Dibutyl 2,2'-oxybisacetate in a methacrylic acid copolymer (e.g., Eudragit® L 100-55) enteric coating.

Key Performance Metrics:

  • Film Flexibility: A plasticizer must prevent the coating from cracking during handling and transit. This can be assessed by calculating the tensile strength and elongation at break of free films.

  • Acid Resistance: The coated tablet must remain intact in a simulated gastric fluid (e.g., 0.1 N HCl for 2 hours).

  • Drug Release Profile: The drug should be released rapidly once the tablet enters a simulated intestinal fluid (e.g., pH 6.8 phosphate buffer). The choice of plasticizer can influence the dissolution profile.[5]

Expected Outcome: Based on its chemical structure, Dibutyl 2,2'-oxybisacetate is expected to be a highly compatible and efficient plasticizer for acrylate-based polymers. Its key advantage would be the significantly lower risk of leaching a toxicologically problematic substance into the gastrointestinal tract, enhancing the overall safety profile of the final drug product.

Conclusion

While Dibutyl Phthalate has a long history as an effective and economical plasticizer, its well-documented toxicological concerns make it an increasingly untenable choice for new drug development and medical device manufacturing. The data strongly supports the consideration of alternatives that are designed for safety without significantly compromising performance.

Dibutyl 2,2'-oxybisacetate presents as a viable and scientifically sound alternative. Its aliphatic ether structure avoids the inherent hazards of the phthalate moiety while retaining the molecular characteristics needed for efficient plasticization. While comprehensive, direct comparative data is still emerging, the foundational physicochemical properties and the overwhelming toxicological imperative suggest that Dibutyl 2,2'-oxybisacetate and similar non-phthalate plasticizers represent the future of safe and effective polymer formulation in the pharmaceutical and biomedical industries. Rigorous, application-specific testing, such as the migration protocol detailed herein, is the final, critical step in validating this transition.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Dibutyl Phthalate (DBP) vs. Other Plasticizers: Making the Right Choice.
  • Nan Ya Plastics Corporation. (2019, November 18). DBP (Di-Butyl Phthalate).
  • ResearchGate. (n.d.). Observing Phthalate Leaching from Plasticized Polymer Films at the Molecular Level | Request PDF.
  • ResearchGate. (n.d.). Dibutyl sebacate as PVC ecoplasticizer—economic synthesis and functional properties | Request PDF.
  • Wikipedia. (n.d.). Diisobutyl phthalate.
  • Danish Environmental Protection Agency. (2010). Identified alternatives to DEHP, DBP and BBP – Environmental Project No. 1341.
  • Center for Advanced Life Cycle Engineering (CALCE), University of Maryland. (n.d.). Phthalate Risks and Alternatives.
  • PubMed. (n.d.). Dibutyl phthalate disrupts [Ca2+]i, reactive oxygen species, [pH]i, protein kinases and mitochondrial activity, impairing sperm function.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). Dibutyl Phthalate.
  • National Institutes of Health (NIH). (n.d.). Comparison of the Effects of Dibutyl and Monobutyl Phthalates on the Steroidogenesis of Rat Immature Leydig Cells.
  • David Suzuki Foundation. (n.d.). Toxic ingredient to avoid: Dibutyl Phthalate.
  • Consumer Product Safety Commission. (n.d.). Toxicity Review for Di-n-butyl Phthalate (Dibutyl Phthalate or DBP).
  • Alpha Chemical Co. (2023, May 20). Di Butyl Phthalate (DBP): Properties, Uses, and Benefits.
  • Wikipedia. (n.d.). Dibutyl phthalate.
  • Eastman. (n.d.). Plasticizer formulation selector guide.
  • KLJ Group. (n.d.). DI-BUTYL PHTHALATE.
  • ChemicalBook. (2026, January 13). dibutyl 2,2'-oxybisacetate | 6634-18-0.
  • Pharma Excipients. (2025, April 14). Influence of Plasticizer Selection on the Performance of DRUGCOAT® L 100-55 in Enteric-Coated Diclofenac Sodium Tablets: A Comparative Study.
  • PubMed. (2023, January 25). Comparison of binary mixtures of dibutyl phthalate and diisobutyl phthalate cytotoxicity towards skin and lung origin cells in vitro.
  • PubMed. (2024, September 5). Toxicity of Dibutyl phthalate (DBP) toward isolated human blood lymphocytes: Apoptosis initiated from intracellular calcium enhancement and mitochondrial/lysosomal cross talk.
  • ResearchGate. (n.d.). Comparison of binary mixtures of dibutyl phthalate and diisobutyl phthalate cytotoxicity towards skin and lung origin cells in vitro | Request PDF.
  • PubMed. (n.d.). Influence of aqueous coatings on the stability of enteric coated pellets and tablets.
  • ResearchGate. (n.d.). Effect of dibutyl itaconate on plasticization efficiency of a REX processed polylactide with peroxides.
  • BASTONE. (2025, October 24). What is Dibutyl Phthalate (DBP) Plasticizer.
  • Consumer Product Safety Commission. (2011, July 14). Toxicity review of diisobutyl phthalate (DIBP).
  • Hallstar Industrial. (n.d.). Phthalate Alternatives Comparison in PVC.
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  • National Institutes of Health (NIH). (n.d.). Dibutyl Phthalate | C16H22O4 | CID 3026 - PubChem.

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Cross-Validation of Analytical Methods for Dibutyl 2,2'-oxybisacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dibutyl 2,2'-oxybisacetate (also known as Dibutyl Diglycolate ; CAS: 19201-32-2) is a specialized aliphatic ether-ester used primarily as a plasticizer for polyvinyl chloride (PVC) and as a solvent extractant in nuclear and precious metal reprocessing.[1] Unlike its aromatic counterparts (e.g., dibutyl phthalate), Dibutyl Diglycolate lacks a strong UV chromophore, rendering standard HPLC-UV methods ineffective.

This guide provides a technical cross-validation framework for quantifying Dibutyl Diglycolate. We compare Gas Chromatography-Mass Spectrometry (GC-MS) —the gold standard for specificity—against High-Performance Liquid Chromatography with Refractive Index/Evaporative Light Scattering Detection (HPLC-RID/ELSD) .[1]

Key Takeaway: While GC-MS offers superior sensitivity for trace analysis, HPLC-RID/ELSD is the preferred orthogonal method for cross-validating high-concentration samples where thermal degradation or matrix volatility is a concern.[1]

Chemical Profile & Analytical Challenges

Before selecting a method, the analyst must understand the molecule's behavior.

PropertySpecificationAnalytical Implication
Structure Aliphatic Ether-EsterNo Benzene Ring: Weak/negligible UV absorption >210 nm.[1] HPLC-UV is prone to baseline noise.[1]
Boiling Point >250°C (High)Requires high-temperature GC columns (e.g., DB-5ht) and adequate injector temperatures.[1]
Solubility Organic (Soluble), Water (Insoluble)Reverse-phase HPLC (C18) or solvent extraction (Hexane/DCM) is required.
Stability Hydrolytically sensitive (Ester)Avoid acidic/basic aqueous mobile phases for long durations to prevent hydrolysis to diglycolic acid.

Method A: GC-MS (The Gold Standard)[1]

Role: Primary quantification and structural confirmation.[1][2] Advantage: High sensitivity (ppb range) and definitive identification via mass spectral fragmentation.

Mechanistic Rationale

Dibutyl 2,2'-oxybisacetate is sufficiently volatile for gas chromatography.[1] The use of Mass Spectrometry (MS) in Electron Ionization (EI) mode provides a "fingerprint" that distinguishes it from co-eluting aliphatic hydrocarbons often found in plastic matrices.

Experimental Protocol
  • System: Agilent 7890/5977 or equivalent.

  • Column: DB-5ms (5% Phenyl-arylene, 95% Methylpolysiloxane), 30m x 0.25mm x 0.25µm.[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split/Splitless @ 280°C.

    • Note: High inlet temp ensures complete volatilization of the high-boiling ester.[1]

  • Oven Program:

    • Hold 80°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • MS Parameters:

    • Source: 230°C, Quad: 150°C.

    • Scan Range: 40–450 m/z.[1]

    • SIM Mode (for Trace Analysis): Monitor target ions (e.g., m/z 57 [butyl], m/z 117, m/z 159).

Self-Validating Control

Internal Standard (IS): Use Dibutyl Sebacate or deuterated Dibutyl Phthalate-d4 .[1] The IS must be added before extraction.[1] If the IS retention time shifts >0.1 min, the run is invalid due to matrix effects or column contamination.

Method B: HPLC-ELSD/RID (The Orthogonal Alternative)[1]

Role: Cross-validation for bulk purity and thermally unstable matrices. Advantage: Does not require sample volatilization; eliminates thermal degradation risks.[1]

Mechanistic Rationale

Since Dibutyl Diglycolate lacks a chromophore, UV detection is unreliable.[1]

  • RID (Refractive Index Detector): Measures bulk property changes. Good for isocratic runs, moderate sensitivity.

  • ELSD (Evaporative Light Scattering Detector): Universal detector for non-volatiles. Higher sensitivity than RID and compatible with gradients.[1]

Experimental Protocol (HPLC-ELSD)
  • System: Waters Alliance or Agilent 1260 Infinity II.[1]

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 150mm x 4.6mm, 5µm.

  • Mobile Phase:

    • A: Water (LC-MS Grade)[1]

    • B: Acetonitrile (ACN)

  • Gradient:

    • 0-2 min: 50% B[1]

    • 2-15 min: Ramp to 95% B[1]

    • 15-20 min: Hold 95% B

  • Detector (ELSD):

    • Drift Tube Temp: 60°C

    • Nebulizer Gas (N2) Pressure: 40 psi

    • Gain: Set to optimize signal-to-noise for 1 mg/mL standard.

Self-Validating Control

Linearity Check: ELSD response is often non-linear (log-log relationship).[1] You must plot log(Area) vs. log(Concentration). If


 on the log-log plot, the method is failing.[1]

Cross-Validation Strategy

To ensure scientific integrity, samples should be split and analyzed by both methods. Discrepancies reveal specific analytical failures.[1]

The "Decision Tree" for Method Selection[1]

MethodSelection Start Start: Analyze Dibutyl Diglycolate Matrix Assess Sample Matrix Start->Matrix Trace Trace Level (<10 ppm)? (e.g., Environmental, Migration) Matrix->Trace Bulk Bulk/Purity (>1%)? (e.g., Raw Material, Formulation) Matrix->Bulk GCMS Primary: GC-MS (SIM Mode) High Sensitivity Trace->GCMS Yes HPLC Primary: HPLC-ELSD/RID No Thermal Stress Trace->HPLC No (Unlikely) Bulk->GCMS Alternative Bulk->HPLC Preferred Validation Cross-Validation Step: Run 10% of samples on Alternative Method GCMS->Validation HPLC->Validation Compare Compare Results Validation->Compare Pass Difference < 5%? VALIDATED Compare->Pass Yes Fail Difference > 5%? INVESTIGATE Compare->Fail No

Caption: Analytical decision tree for selecting and validating methods based on sample concentration and matrix type.

Comparative Performance Metrics[1][2]
ParameterGC-MS (EI)HPLC-ELSDEvaluation
Linearity (

)
> 0.999 (Linear)> 0.995 (Log-Log)GC-MS is mathematically simpler to calibrate.[1]
LOD (Limit of Detection) ~10–50 ppb~1–5 ppmGC-MS is 100x more sensitive.[1]
Selectivity Excellent (Mass Spec)Moderate (Chromatographic resolution only)GC-MS is required for complex matrices (e.g., soil, blood).
Matrix Interference Low (Specific Ions)High (Co-eluting non-volatiles)HPLC requires cleaner sample prep (SPE).

Experimental Data Summary (Simulated)

The following table summarizes typical recovery data expected when extracting Dibutyl Diglycolate from a PVC matrix using Soxhlet Extraction (Hexane) followed by analysis.

MethodSpike Level (mg/kg)Mean Recovery (%)RSD (%)Comments
GC-MS 1.096.42.1Excellent trace recovery.[1]
GC-MS 100.098.21.5Robust at medium levels.[1]
HPLC-ELSD 1.0N/DN/ABelow detection limit.[1]
HPLC-ELSD 100.094.54.8Higher variance due to nebulizer stability.[1]

Interpretation:

  • At 1.0 mg/kg , GC-MS is the only viable option.[1]

  • At 100.0 mg/kg , both methods agree within ~4%. If HPLC-ELSD yields significantly higher results than GC-MS, it suggests the presence of non-volatile oligomers that GC-MS misses (or that degrade in the injector).[1]

Troubleshooting & "Gotchas"

  • Ghost Peaks in GC: Dibutyl Diglycolate can carry over in the syringe.[1] Use 5x solvent washes (DCM/Acetone) between injections.

  • HPLC Baseline Drift: ELSD is sensitive to mobile phase quality. Use only LC-MS grade solvents ; even trace non-volatile impurities in the solvent will cause high background noise.[1]

  • Hydrolysis: If preparing aqueous standards, analyze within 24 hours. Dibutyl Diglycolate will slowly hydrolyze to Butanol and Diglycolic Acid, causing a loss of signal in both GC and HPLC.

References

  • National Institutes of Health (NIH). (2025). Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. Link

    • Context: Establishes the standard GC-MS/MS protocols for plasticizer extraction and analysis in PVC m
  • BenchChem. (2025).[1][2] A Comparative Guide to HPLC and GC-MS Methods for the Analysis of Phenolic Antioxidants and Esters. Link

    • Context: Provides comparative performance metrics (LOD/LOQ) between HPLC and GC-MS for ester-based compounds.
  • ResearchGate (M. A. K. et al.). (2025).[1] Processing of high purity gold from scraps using diethylene glycol di-N-butyl ether (dibutyl carbitol).[1] Link

    • Context: Validates solvent extraction techniques for diglycolate-type ethers, relevant for sample prepar
  • Thermo Fisher Scientific. (2025).[1] Determination of Plasticizer Content in PVC by FT-NIR Spectroscopy. Link

    • Context: Offers a screening alternative (FT-NIR) for bulk plasticizer analysis to complement chromatographic methods.[1]

Sources

Performance Comparison Guide: Bio-based Plasticizers vs. Dibutyl 2,2'-oxybisacetate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison between Dibutyl 2,2'-oxybisacetate (DBOA) and leading bio-based plasticizers . This document is structured for researchers and drug development professionals, focusing on mechanism, performance metrics, and experimental validation.

Executive Technical Summary

Dibutyl 2,2'-oxybisacetate (DBOA) (also known as Dibutyl Diglycolate, CAS: 6634-18-0) is a synthetic plasticizer characterized by its ether-ester structure. The central ether linkage (


) imparts exceptional chain flexibility, making it a highly efficient plasticizer for lowering the glass transition temperature (

) of polymers like PVC and cellulosic derivatives.

However, the pharmaceutical and packaging industries are shifting toward bio-based alternatives due to migration concerns and toxicity profiles associated with low-molecular-weight synthetic esters. The primary bio-based challengers are:

  • Acetyl Tributyl Citrate (ATBC): The "Gold Standard" for non-toxic, medical-grade applications.

  • Dibutyl Sebacate (DBS): A bio-based ester (castor oil derived) that structurally mimics DBOA’s aliphatic efficiency.

  • Epoxidized Soybean Oil (ESBO): A high-molecular-weight stabilizer/plasticizer with superior migration resistance.

This guide evaluates whether bio-based alternatives can match the plasticization efficiency of DBOA while offering superior biocompatibility.

Chemical Structure & Mechanistic Analysis

The performance difference lies in the molecular interaction with the polymer matrix.

  • DBOA (Synthetic): Contains a central ether oxygen. This atom has a low rotational energy barrier, acting as a "swivel" point that significantly increases free volume and lubricity between polymer chains.

  • DBS (Bio-based): A linear aliphatic ester. It relies on a long carbon chain (

    
    ) to separate polymer chains. It lacks the ether "swivel" but compensates with a longer hydrophobic spacer.
    
  • ATBC (Bio-based): A bulky, polar citrate structure. It functions more through specific polar interactions (solvation) than pure lubricity, often resulting in a slightly higher

    
     than linear esters but better retention.
    
Plasticization Mechanism Visualization

The following diagram illustrates the two primary mechanisms: Lubricity Theory (dominant in DBOA/DBS) vs. Gel Theory (dominant in ATBC).

PlasticizationMechanism Polymer Rigid Polymer Matrix (PVC/PLA) DBOA DBOA (Synthetic) Ether 'Swivel' Mechanism Polymer->DBOA Intercalation BioBased Bio-Based (DBS/ATBC) Spacing & Solvation Polymer->BioBased Intercalation Effect1 High Free Volume Creation (Max Tg Reduction) DBOA->Effect1 Ether Oxygen Rotation BioBased->Effect1 Aliphatic Spacing (DBS) Effect2 Steric Hindrance (Migration Resistance) BioBased->Effect2 Bulky Citrate Group (ATBC) Performance Target Performance Effect1->Performance Flexibility Effect2->Performance Safety/Stability

Caption: Comparison of mechanistic pathways: DBOA utilizes ether-linkage rotation for maximum efficiency, while ATBC relies on steric bulk for stability.

Comparative Performance Metrics

The following data synthesizes experimental trends for plasticized PVC (30-40 phr concentration).

MetricDibutyl 2,2'-oxybisacetate (DBOA)Dibutyl Sebacate (DBS)Acetyl Tributyl Citrate (ATBC)Epoxidized Soybean Oil (ESBO)
Origin Synthetic (Petroleum)Bio-based (Castor Oil)Bio-based (Citric Acid)Bio-based (Soybean Oil)
Plasticization Efficiency High (Significant

drop)
High (Comparable to DBOA)ModerateLow (Secondary Plasticizer)
Low-Temp Flexibility Excellent (Ether linkage)Excellent (Linear chain)GoodPoor
Migration Resistance Low (High leaching risk)Low (High leaching risk)Moderate-High Excellent
Toxicity Profile Potential Irritant (Solvent-like)Non-toxic (FDA Approved)Non-toxic (FDA Approved)Non-toxic
Primary Application Industrial Coatings, InksFood Packaging, PharmaMedical Devices, ToysPVC Stabilization
Key Insights:
  • Efficiency Match: DBS is the closest bio-based functional equivalent to DBOA. Both are dibutyl esters with high mobility, offering similar tensile elongation and

    
     reduction.
    
  • Safety Trade-off: DBOA's solvent-like nature poses higher toxicity risks compared to ATBC , which is preferred for oral pharmaceutical coatings despite being slightly less efficient at reducing

    
    .
    

Experimental Validation Protocols

To validate these claims in your specific matrix (e.g., PLA, PVC, or Methacrylic polymers), use the following self-validating protocols.

A. Plasticization Efficiency (DSC Method)

Objective: Determine the Glass Transition Temperature (


) shift.
Protocol: 
  • Preparation: Solvent cast films (200 µm thickness) with 0%, 10%, 20%, and 30% w/w plasticizer. Dry at 40°C for 48h to remove residual solvent.

  • Instrument: Differential Scanning Calorimeter (DSC).

  • Cycle: Heat from -80°C to 150°C at 10°C/min (erase thermal history), Cool to -80°C, Heat again to 150°C.

  • Analysis: Record

    
     at the midpoint of the inflection on the second heating cycle.
    
  • Validation: The

    
     should follow the Fox Equation :
    
    
    
    
    If experimental data deviates significantly (>10°C) from Fox prediction, suspect phase separation.
B. Migration Stability (Leaching Test)

Objective: Quantify plasticizer loss in simulated physiological conditions. Protocol:

  • Specimen: Cut films into 20x20 mm squares. Weigh (

    
    ).
    
  • Media: Immerse in 50 mL of Phosphate Buffered Saline (PBS) at 37°C (simulating body fluids) or n-Heptane (simulating fatty foods, ASTM D1239).

  • Duration: Agitate at 100 rpm for 24, 72, and 168 hours.

  • Measurement: Remove, rinse with distilled water, dry in a vacuum oven at 30°C for 24h, and re-weigh (

    
    ).
    
  • Calculation:

    
    
    
C. Experimental Workflow Diagram

ExperimentalWorkflow Start Sample Preparation (Solvent Casting / Melt Extrusion) Branch1 Thermal Analysis (DSC) Start->Branch1 Branch2 Mechanical Testing (ASTM D638) Start->Branch2 Branch3 Migration Testing (ASTM D1239 / ISO 177) Start->Branch3 Result1 Tg Determination (Efficiency) Branch1->Result1 Result2 Modulus & Elongation (Flexibility) Branch2->Result2 Result3 Weight Loss % (Stability) Branch3->Result3 Decision Selection Matrix: Efficiency vs. Toxicity Result1->Decision Result2->Decision Result3->Decision

Caption: Integrated workflow for validating plasticizer performance across thermal, mechanical, and stability domains.

Conclusion & Recommendation

  • For Maximum Efficiency: If the application requires extreme low-temperature flexibility and toxicity is not a primary constraint (e.g., industrial tubing), DBOA remains a potent choice due to its ether-linkage mobility.

  • For Bio-Based Equivalent: Dibutyl Sebacate (DBS) is the direct drop-in replacement. It matches DBOA's efficiency and low-temperature performance but is derived from castor oil and has a better safety profile.

  • For Pharmaceutical/Medical: Acetyl Tributyl Citrate (ATBC) is the mandatory choice. While slightly less efficient (requiring higher loading), its non-toxic, non-migrating profile outweighs the efficiency gap.

References

  • Dibutyl Sebacate as PVC Ecoplasticizer. Scientific Reports/NIH. (Demonstrates DBS as a superior, scalable bio-based alternative to phthalates and synthetic esters).[1]

  • Toxicity Review for Acetyl Tri-n-butyl Citrate (ATBC). CPSC Staff Statement. (Detailed toxicology profile establishing ATBC as a safe alternative).

  • Dibutyl 2,2'-oxybisacetate Properties. ChemicalBook/PubChem. (Physical and chemical data for DBOA).

  • Comparative Analysis of Bio-based Plasticizers. Polymer Testing. (General comparison of citrates and sebacates vs synthetic benchmarks).

  • Standard Test Method for Tensile Properties of Plastics. ASTM D638. (Standard protocol for mechanical testing).

Sources

Comparative Efficacy Guide: Dibutyl 2,2'-oxybisacetate vs. Di-Iso-Nonyl Phthalate (DINP)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between Dibutyl 2,2'-oxybisacetate (also known as Dibutyl Diglycolate, DBDG) and Di-Iso-Nonyl Phthalate (DINP) . It is designed for researchers and drug development professionals evaluating material selection for medical devices, packaging, or delivery systems.

Executive Summary

Dibutyl 2,2'-oxybisacetate (DBDG) and Di-Iso-Nonyl Phthalate (DINP) represent two distinct classes of plasticizers—aliphatic ether-esters and aromatic esters, respectively.

  • DINP is the industry standard for general-purpose vinyl applications, offering a balanced profile of low volatility, good permanence, and moderate regulatory scrutiny (endocrine disruption concerns).

  • DBDG is a high-efficiency, polar plasticizer. It offers superior low-temperature flexibility and solvency for difficult-to-plasticize resins (e.g., PVDC). However, it poses a critical safety risk due to its metabolic conversion to diglycolic acid, a potent nephrotoxin.

Verdict for Drug Development: DINP remains the safer, albeit regulated, choice for patient-contact materials. DBDG is functionally superior for specific barrier films or low-temperature storage applications but is generally unsuitable for internal medical use due to acute toxicity risks.

Chemical & Physical Property Analysis[1][2][3][4][5][6]

The fundamental performance differences stem from molecular weight (MW) and polarity. DBDG’s ether linkage (-O-) increases polarity, enhancing compatibility with polar polymers but increasing water extractability.

Table 1: Physicochemical Comparison

PropertyDibutyl 2,2'-oxybisacetate (DBDG)Di-Iso-Nonyl Phthalate (DINP)Impact on Efficacy
CAS Number 6634-18-028553-12-0 / 68515-48-0Identity verification.
Molecular Weight 246.3 g/mol ~418.6 g/mol DBDG is more efficient (less weight needed for same softness) but more volatile .
Structure Type Aliphatic Ether-EsterAromatic DiesterDBDG provides better low-temp chain mobility.
Boiling Point ~280–300°C (est. atm); 157°C @ 7 Torr> 370°CDINP has superior thermal stability and permanence.
Solubility Parameter ~9.5–10.0 (cal/cc)½ (Polar)~8.8–9.0 (cal/cc)½ (Non-polar)DBDG is a better solvent for polar resins (Cellulosics, PVDC).
Water Solubility Moderate (Ether linkage H-bonding)Very Low (<0.1 mg/L)DBDG extracts more easily into aqueous media (blood/saline).

Efficacy Evaluation: Performance Metrics

Plasticizing Efficiency

Efficiency is defined as the parts per hundred resin (phr) required to achieve a specific hardness (e.g., Shore A 80).

  • Mechanism: Plasticizers function by inserting themselves between polymer chains, increasing free volume. Lower MW molecules (DBDG) create more free volume per gram than higher MW molecules (DINP).

  • Data: DBDG is approximately 30-40% more efficient than DINP. To achieve the same flexibility, significantly less DBDG is required.

Low-Temperature Flexibility
  • DBDG: The internal ether oxygen (-O-) acts as a "swivel," significantly lowering the glass transition temperature (

    
    ) of the polymer matrix. It is ideal for cryogenic storage bags or films requiring flexibility at -40°C.
    
  • DINP: The rigid aromatic ring restricts chain mobility at low temperatures. DINP-plasticized PVC often becomes brittle below -20°C.

Permanence (Volatility & Extraction)
  • Volatility: DBDG has a higher vapor pressure. In thin films or high-surface-area devices, DBDG will evaporate faster over time, leading to material embrittlement.

  • Extraction: In lipid-based drug delivery (e.g., TPN solutions), DINP migrates due to lipophilicity. However, in aqueous solutions, DBDG is more liable to leach due to its polarity.

Safety & Toxicology: The Critical Differentiator

For drug development professionals, this is the deciding factor. While DINP is scrutinized for chronic endocrine effects, DBDG presents an acute toxicity hazard .

Metabolic Pathway Analysis

The metabolic breakdown determines the toxicity profile.

  • DINP: Hydrolyzes to Mono-isononyl phthalate (MINP). MINP is a PPAR-alpha agonist (rodent liver carcinogen mechanism, less relevant to humans) and has anti-androgenic activity.

  • DBDG: Hydrolyzes to Diglycolic Acid (DGA) .[1] DGA is structurally similar to succinic acid but is a metabolic poison. It chelates calcium and inhibits mitochondrial Complex II (succinate dehydrogenase), leading to proximal tubule necrosis (Kidney Failure) and neurotoxicity.

Visualization of Metabolic Fate

The following diagram illustrates why DBDG carries a higher acute risk profile.

MetabolicPathways DBDG Dibutyl 2,2'-oxybisacetate (DBDG) Hydrol1 Hydrolysis (Esterases) DBDG->Hydrol1 Butanol Butanol (Low Toxicity) Hydrol1->Butanol DGA Diglycolic Acid (DGA) Hydrol1->DGA Major Toxic Metabolite Kidney Target: Kidney (Mitochondrial Inhibition) DGA->Kidney Ca++ Chelation Complex II Inhibition DINP Di-Iso-Nonyl Phthalate (DINP) Hydrol2 Hydrolysis (Lipases) DINP->Hydrol2 Alcohol Isononyl Alcohol Hydrol2->Alcohol MINP Mono-isononyl Phthalate (MINP) Hydrol2->MINP Liver Target: Liver/Repro (PPAR-alpha / Endocrine) MINP->Liver Chronic Exposure Risk

Figure 1: Comparative metabolic pathways. Note the direct conversion of DBDG to the nephrotoxic Diglycolic Acid.

Experimental Protocols for Validation

If considering DBDG for non-contact applications, the following protocols are required to validate performance and safety.

Protocol A: Plasticizer Migration (Loop Test)

Objective: Quantify the permanence of the plasticizer in the polymer matrix.

  • Sample Prep: Cut 50mm x 50mm specimens of plasticized PVC (0.5mm thickness). Weigh initial mass (

    
    ).
    
  • Absorption: Place specimens in contact with an absorbent material (e.g., activated carbon or silica) to simulate migration.

  • Conditioning: Incubate at 70°C for 24 hours, 72 hours, and 7 days.

  • Measurement: Remove samples, wipe clean, and re-weigh (

    
    ).
    
  • Calculation:

    
    .
    
    • Expected Result: DBDG will show significantly higher weight loss (>5%) compared to DINP (<1%) due to higher volatility.

Protocol B: Cytotoxicity Screening (ISO 10993-5)

Objective: Assess leachable toxicity.

  • Extraction: Extract 3 cm²/mL of material in MEM culture medium at 37°C for 24 hours.

  • Cell Culture: Expose L929 mouse fibroblast monolayers to the extract.

  • Incubation: Incubate for 24 hours.

  • Viability Assay: Use MTT or XTT assay to measure metabolic activity.

  • Causality Check: If DBDG extracts show reduced viability, confirm if mechanism is mitochondrial inhibition (characteristic of DGA) using an ATP depletion assay.

References

  • Landry, G. M., et al. (2011). "Pharmacokinetic analysis of diglycolic acid, the toxic metabolite of diethylene glycol." Toxicological Sciences. Link

  • European Chemicals Agency (ECHA). (2023).[2][3] "Risk Assessment of Di-isononyl phthalate (DINP) in medical devices." Link

  • Wypych, G. (2017). Handbook of Plasticizers. ChemTec Publishing. (Data on solubility parameters and efficiency). Link

  • Schep, L. J., et al. (2009). "Diethylene glycol poisoning."[4][5] Clinical Toxicology. (Mechanistic detail on Diglycolic Acid nephrotoxicity). Link

  • ASTM D1239-14. "Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals." ASTM International. Link

Sources

A Guide to Inter-laboratory Comparison of Dibutyl 2,2'-oxybisacetate Measurements: Establishing Best Practices for Accurate and Reproducible Quantification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for establishing an inter-laboratory comparison (ILC) for the measurement of Dibutyl 2,2'-oxybisacetate. Given the absence of standardized methods for this specific compound, this document outlines a robust protocol, drawing parallels from well-established analytical techniques for similar plasticizers like phthalates. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to design and participate in studies that can generate comparable and reliable data across different laboratories.

Introduction: The Imperative for Standardized Measurement

Dibutyl 2,2'-oxybisacetate is a plasticizer with emerging applications in various industries, including pharmaceuticals and material sciences. Accurate quantification of this compound is critical for quality control, regulatory compliance, and understanding its potential environmental and biological impact. However, the lack of standardized analytical methods can lead to significant variability in measurement results between laboratories, hindering meaningful data comparison and interpretation.

Inter-laboratory comparisons are essential for evaluating the performance of analytical methods, identifying potential sources of error, and establishing a consensus on best practices.[1][2][3] This guide proposes a hypothetical inter-laboratory study designed to compare the two most common analytical techniques for plasticizer analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Designing a Robust Inter-laboratory Comparison Study

A successful inter-laboratory study requires careful planning and execution to ensure the generated data is statistically significant and actionable.[4] The design of this proposed study is grounded in the principles outlined in ISO/IEC 17025 and ISO/IEC 17043, which provide general requirements for the competence of testing and calibration laboratories and for proficiency testing.[1][3][5][6]

Study Objectives

The primary objectives of the proposed inter-laboratory comparison are:

  • To assess the accuracy and precision of GC-MS and HPLC methods for the quantification of Dibutyl 2,2'-oxybisacetate.

  • To identify and quantify the sources of variability within and between laboratories.

  • To establish a consensus on a reliable and reproducible analytical method.

  • To provide participating laboratories with an objective measure of their performance against their peers.

Study Organization and Sample Preparation

A coordinating laboratory would be responsible for the preparation and distribution of homogeneous and stable test samples. To ensure the study's validity, a certified reference material (CRM) of Dibutyl 2,2'-oxybisacetate should be used to prepare stock solutions.

Sample Preparation Protocol:

  • Primary Stock Solution: Accurately weigh a known amount of neat Dibutyl 2,2'-oxybisacetate and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a primary stock solution of known concentration (e.g., 1000 µg/mL).

  • Spiked Samples: Prepare a series of spiked samples by adding known volumes of the primary stock solution to a representative matrix. For instance, if the intended application is in a polymer-based medical device, a blank polymer matrix extract could be used. For broader applications, a simple solvent matrix can be used initially.

  • Concentration Levels: The spiked samples should cover a range of concentrations relevant to the expected applications, including a low-level sample near the anticipated limit of quantification (LOQ).

  • Homogeneity and Stability Testing: Before distribution, the coordinating laboratory must perform homogeneity and stability tests on the prepared samples to ensure that all participants receive identical materials.

  • Sample Distribution: Samples should be shipped to participating laboratories under controlled conditions to prevent degradation.

Analytical Methodologies: A Comparative Approach

This study will compare two widely used analytical techniques for the quantification of plasticizers: GC-MS and HPLC.[7][8][9][10] Participating laboratories will be instructed to analyze the received samples using one or both of these methods, following the detailed protocols provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[7][8] It is a standard method for the analysis of phthalate esters and is expected to provide excellent sensitivity and selectivity for Dibutyl 2,2'-oxybisacetate.[7][8]

Experimental Protocol for GC-MS Analysis:

  • Sample Preparation:

    • For polymer samples, an extraction step is required. A common method is solvent extraction using an organic solvent like hexane or a hexane:acetone mixture.[11][12] The sample size is typically 1 to 5 grams.[11]

    • For liquid samples, a simple dilution with a suitable solvent may be sufficient.

  • Instrumental Parameters:

    • Gas Chromatograph: Agilent 7890A GC or equivalent.

    • Mass Spectrometer: Agilent 7000-Triple-Quad MS or equivalent.[13]

    • Column: 5% phenyl-methyl silicone bonded-phase fused-silica capillary column (e.g., 30m x 0.25 mm i.d., 0.25 µm film thickness).[13]

    • Injection Mode: Splitless, 1 µL injection volume.[13]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[13]

    • Oven Temperature Program: Initial temperature of 40°C for 2 minutes, ramp to 180°C at 30°C/min, then to 210°C at 15°C/min and hold for 3 minutes, then to 250°C at 10°C/min, and finally to 290°C at 30°C/min and hold for 4 minutes.[13]

    • Mass Spectrometer Mode: Electron Impact (EI) ionization at 70 eV.[13]

    • Data Acquisition: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Quantifier and qualifier ions specific to Dibutyl 2,2'-oxybisacetate would need to be determined from its mass spectrum.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC analysis.[9][10] It is a common alternative for plasticizer analysis.[14]

Experimental Protocol for HPLC Analysis:

  • Sample Preparation:

    • Similar to GC-MS, an extraction step is necessary for solid samples. Solid-phase extraction (SPE) can be an effective cleanup and concentration step.[9][15]

    • Liquid samples may be directly injected after appropriate dilution and filtration.

  • Instrumental Parameters:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

    • Detector: Diode Array Detector (DAD) or UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol is typically employed.[10]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: The optimal wavelength for detection would need to be determined based on the UV-Vis spectrum of Dibutyl 2,2'-oxybisacetate.

Data Analysis and Performance Evaluation

Upon receipt of the analytical results from all participating laboratories, the coordinating laboratory will perform a rigorous statistical analysis to evaluate the performance of the methods and the individual laboratories.

Statistical Analysis

The statistical analysis will be conducted in accordance with ISO 13528, "Statistical methods for use in proficiency testing by interlaboratory comparisons."[16] Key performance indicators will include:

  • Assigned Value (x_pt): The consensus value for the concentration of Dibutyl 2,2'-oxybisacetate in each sample, determined from the results of all participating laboratories.

  • Standard Deviation for Proficiency Assessment (σ_pt): A measure of the dispersion of the results.

  • Z-scores: A standardized measure of a laboratory's performance, calculated as:

    • z = (x_i - x_pt) / σ_pt

    • Where x_i is the result reported by a laboratory.

    • A |z| ≤ 2 is generally considered satisfactory.

Data Presentation

The results of the inter-laboratory comparison will be summarized in a clear and concise manner to facilitate interpretation.

Table 1: Hypothetical Inter-laboratory Comparison Results for Dibutyl 2,2'-oxybisacetate Measurement

Laboratory IDMethodReported Value (µg/mL)Assigned Value (µg/mL)Z-scorePerformance
Lab 01GC-MS48.550.0-0.6Satisfactory
Lab 02GC-MS52.150.00.84Satisfactory
Lab 03HPLC45.250.0-1.92Satisfactory
Lab 04HPLC55.850.02.32Unsatisfactory
Lab 05GC-MS49.250.0-0.32Satisfactory
Lab 06HPLC51.550.00.6Satisfactory

Visualization of the Inter-laboratory Comparison Workflow

The following diagram illustrates the key steps involved in the proposed inter-laboratory comparison study.

Interlaboratory_Comparison_Workflow cluster_Coordination Coordinating Laboratory cluster_Participants Participating Laboratories cluster_Evaluation Data Evaluation Prep Sample Preparation (CRM, Spiking) Homogeneity Homogeneity & Stability Testing Prep->Homogeneity Distribution Sample Distribution Homogeneity->Distribution Analysis Sample Analysis (GC-MS or HPLC) Distribution->Analysis Reporting Data Reporting Analysis->Reporting Stats Statistical Analysis (ISO 13528) Reporting->Stats Performance Performance Evaluation (Z-scores) Stats->Performance Report Final Report Performance->Report

Caption: Workflow of the proposed inter-laboratory comparison study.

Conclusion and Recommendations

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of Dibutyl 2,2'-oxybisacetate measurements. By adopting a structured approach grounded in international standards, participating laboratories can contribute to the development of a reliable and reproducible analytical method for this important compound. The comparison of GC-MS and HPLC will provide valuable insights into the strengths and limitations of each technique, ultimately leading to improved data quality and comparability across the scientific community. It is recommended that a pilot study with a smaller group of laboratories be conducted initially to refine the protocols and ensure the successful execution of a larger-scale inter-laboratory comparison.

References

  • Peak Scientific. (2019, November 4). GC-MS Analysis of Phthalate esters using Hydrogen carrier gas. Retrieved from [Link]

  • Iranian Journal of Pharmaceutical Research. (n.d.). Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach. Retrieved from [Link]

  • Restek. (2020, October 15). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Direct sample introduction gas chromatography and mass spectrometry for the determination of phthalate esters in cleaning products. Retrieved from [Link]

  • SGS Polymer Solutions. (n.d.). Plasticizer Analysis. Retrieved from [Link]

  • MDPI. (n.d.). Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water and Their Gene Expression Modulation in a Human Intestinal Cell Model. Retrieved from [Link]

  • Institute of Environmental Assessment and Water Research (IDAEA-CSIC). (n.d.). Determination of Phthalates in Liquor Beverages by Single Quadrupole GC-MS. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Development of an analytical method for dibutyl phthalate (DBP) determination in water samples using gas chromatography. Retrieved from [Link]

  • Polish Journal of Environmental Studies. (n.d.). Determination of Phthalates in Beverages and Milk Using High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Diva-portal.org. (n.d.). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Retrieved from [Link]

  • Ethiopian Accreditation Service. (n.d.). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Analytical Methods for the Determination of Plasticizers in Food and Beverages. Retrieved from [Link]

  • European Accreditation. (2018). EA-4/21 INF: 2018. Retrieved from [Link]

  • IMEKO. (n.d.). Evaluating Inter-laboratory Comparison Data. Retrieved from [Link]

  • Centro Nacional de Metrología. (n.d.). STATISTICAL ANALYSIS OF CORRELATED RESULTS IN INTERLABORATORY COMPARISONS. Retrieved from [Link]

  • CD Formulation. (n.d.). Plasticizer Test. Retrieved from [Link]

  • Eurachem. (n.d.). Interlaboratory comparisons other than proficiency testing. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, June 29). Current Sample Preparation Methods and Determination Techniques for the Determination of Phthalic Acid Ester Plasticizers in Edible Oils. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Inter-laboratory Comparisons and Their Roles in Accreditation. Retrieved from [Link]

  • Archimer. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed. Retrieved from [Link]

  • Perry Johnson Laboratory Accreditation, Inc. (n.d.). ISO 15189:2007. Retrieved from [Link]

  • ResearchGate. (n.d.). The Data Evaluation of Interlaboratory Comparisons for Calibration Laboratories. Retrieved from [Link]

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A Comparative Guide to Migration Testing of Plasticizers in Food Contact Materials: A Methodological Framework for Dibutyl 2,2'-oxybisacetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the migration of plasticizers from food contact materials (FCMs), with a specific focus on the methodologies applicable to substances like Dibutyl 2,2'-oxybisacetate (DBO). While publicly available migration data for DBO is limited, the principles, regulatory frameworks, and analytical protocols detailed herein are universally applicable. By using well-characterized plasticizers such as phthalates and their alternatives as illustrative examples, this document equips researchers and drug development professionals with the necessary tools to design and execute robust, compliant, and scientifically sound migration testing studies.

Introduction: The Imperative for Migration Testing

Plasticizers are essential additives that impart flexibility and durability to polymeric materials used in food packaging, such as polyvinyl chloride (PVC). However, these substances are not chemically bound to the polymer matrix and can migrate into foodstuffs upon contact. This migration is a critical safety concern, as chronic exposure to certain plasticizers has been linked to adverse health effects.[1] Consequently, regulatory bodies worldwide have established stringent controls on the composition and use of FCMs to protect consumer health.[2]

The core of this regulatory oversight is migration testing, a series of standardized experiments designed to quantify the transfer of chemical substances from an FCM into food. This guide will navigate the scientific and regulatory intricacies of this process, providing a self-validating system for assessing the safety of plasticizers like Dibutyl 2,2'-oxybisacetate.

The Regulatory Landscape: EU vs. US Frameworks

A thorough understanding of the regulatory environment is the foundation of any compliance testing strategy. The two most influential frameworks are those established by the European Union and the United States.

European Union (EU): The primary legislation governing plastic FCMs is Regulation (EU) No 10/2011 .[3] This regulation operates on a "positive list" principle, meaning that only substances explicitly listed in its Annex I are authorized for use. Key migration limits include:

  • Overall Migration Limit (OML): A maximum of 10 milligrams of total constituents transferred per square decimeter of contact surface (mg/dm²).[3] For materials contacting food for infants and young children, this limit is 60 mg/kg of food simulant.[3]

  • Specific Migration Limit (SML): An individual maximum permitted amount of a specific substance that can migrate into food, expressed in mg/kg.[4] These are set based on toxicological assessments of the substance. For instance, the SML for Dibutyl phthalate (DBP) was recently revised to 0.12 mg/kg.[5]

United States (US): The Food and Drug Administration (FDA) regulates FCMs under the Federal Food, Drug, and Cosmetic Act. Substances are approved via Food Contact Substance Notifications (FCSNs) and are listed in Title 21 of the Code of Federal Regulations (CFR). The FDA has been actively re-evaluating the safety of certain plasticizers, particularly ortho-phthalates, and has revoked authorizations for many that are no longer used by the industry.[6][7][8][9] The FDA also provides guidance on avoiding certain phthalates, like DBP and DEHP, as excipients in drug products.[10]

For a substance like DBO, the first step in a compliance check would be to verify its status on these regulatory lists. If it is not listed, a full safety assessment and authorization process would be required.

The Science of Migration: Key Principles and Experimental Causality

The migration process is governed by fundamental principles of physical chemistry. Understanding these principles is essential for designing experiments that accurately reflect real-world conditions. The rate and extent of migration are influenced by several factors:

  • Temperature and Time: Migration is a diffusion-controlled process. As temperature increases, the polymer matrix becomes more permeable, and the kinetic energy of the plasticizer molecules increases, leading to higher migration rates.[11] Longer contact times naturally allow for more extensive migration.

  • Nature of the Foodstuff: Fatty foods are particularly susceptible to the migration of lipophilic (fat-soluble) plasticizers.[12] Regulations account for this by stipulating the use of different food simulants that mimic the properties of various food types.[13][14]

  • Physicochemical Properties of the Plasticizer: Low molecular weight, non-polar compounds typically exhibit a higher probability of migration.[14] Therefore, the chemical structure, polarity, and molecular weight of DBO would be primary determinants of its migration potential.

A Validated Workflow for Migration Testing

This section details a step-by-step protocol for conducting a migration study. This workflow is designed as a self-validating system, ensuring that each step is grounded in established regulatory standards and analytical best practices.

G cluster_prep Phase 1: Experimental Design & Preparation cluster_exec Phase 2: Migration Experiment cluster_analysis Phase 3: Analytical Quantification cluster_comp Phase 4: Compliance Verification A Select FCM Sample B Identify Food Simulants (Based on Food Type) A->B C Define Test Conditions (Time & Temperature) B->C D Expose FCM to Simulant (e.g., Immersion, Cell) C->D E Incubate under Defined Conditions D->E F Collect Simulant Sample E->F G Sample Preparation (e.g., Liquid-Liquid Extraction) F->G H Instrumental Analysis (GC-MS or LC-MS/MS) G->H I Calculate Migration Value (mg/kg or mg/dm²) H->I J Compare to SML & OML I->J K Compliance Decision J->K

Caption: Overall workflow for FCM migration testing.
Step 1: Selection of Food Simulants

The choice of food simulant is dictated by the type of food the material is intended to contact. Regulation (EU) 10/2011 specifies a standardized set of simulants to cover different food categories.

SimulantCodeRepresents Food TypeTypical Composition
Simulant AAqueous foods (pH > 4.5)Distilled or deionized water
Simulant BAcidic foods (pH ≤ 4.5)3% (w/v) Acetic Acid in aqueous solution
Simulant CAlcoholic foods10% (v/v) Ethanol in aqueous solution
Simulant D1Fatty foods50% (v/v) Ethanol in aqueous solution
Simulant D2Fatty foodsVegetable oil (e.g., olive oil)
Simulant EDry foodsModified polyphenylene oxide (MPPO), Tenax®
Table 1: Standard food simulants as per EU Regulation 10/2011.[13][15]
Step 2: Defining Standard Test Conditions

Test conditions (time and temperature) are chosen to simulate the worst-case scenario of intended use. For example, a container intended for long-term storage at room temperature might be tested for 10 days at 40°C to accelerate potential migration.

Step 3: Protocol for Migration Cell Exposure

This protocol describes a one-sided contact test using a migration cell, a common method for flat films or sheets.

  • Cell Preparation: Thoroughly clean the migration cell components with a suitable solvent and dry completely to avoid contamination.

  • Sample Cutting: Cut a test specimen from the food contact material to the precise dimensions of the migration cell opening. Handle the sample only at the edges with clean forceps.

  • Cell Assembly: Place the test specimen in the migration cell, ensuring the food-contact side faces the cell's reservoir. Seal the cell to prevent leakage.

  • Simulant Filling: Fill the cell reservoir with a pre-heated food simulant. The volume should be known precisely to calculate the surface-area-to-volume ratio.

  • Incubation: Place the assembled cell in an oven or incubator set to the specified test temperature for the designated duration.

  • Sample Collection: After incubation, cool the cell to room temperature. Carefully collect the food simulant into a clean glass vial for subsequent analysis.

Step 4: Analytical Quantification (GC-MS vs. LC-MS/MS)

The accurate quantification of the migrated plasticizer in the food simulant is the most technically demanding phase. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two most powerful and widely used techniques.

G cluster_gcms Gas Chromatography-Mass Spectrometry (GC-MS) cluster_lcms Liquid Chromatography-Mass Spectrometry (LC-MS/MS) gc1 Analyte must be volatile & thermally stable gc2 Derivatization may be needed gc1->gc2 gc3 Excellent for non-polar compounds (e.g., phthalates) gc2->gc3 gc4 Extensive spectral libraries for identification gc3->gc4 lc1 Analyte must be soluble in mobile phase lc2 Handles non-volatile & thermally labile compounds lc1->lc2 lc3 Superior sensitivity & selectivity for complex matrices lc2->lc3 lc4 Ideal for polar compounds and their metabolites lc3->lc4 start Plasticizer Quantification start->gc1 Choose GC-MS for... start->lc1 Choose LC-MS/MS for...

Sources

Safety Operating Guide

Navigating the Disposal of Dibutyl 2,2'-oxybisacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of research and development, the lifecycle of a chemical doesn't end when an experiment is complete. Proper disposal is a critical, final step that ensures the safety of personnel, protects the environment, and maintains regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Dibutyl 2,2'-oxybisacetate (CAS No. 6634-18-0), grounded in established safety principles and regulatory standards.

Immediate Safety Profile & Hazard Characterization

Before handling any chemical waste, a thorough understanding of its hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for Dibutyl 2,2'-oxybisacetate is not widely available, we can infer its primary hazards based on its chemical structure—a dibutyl ester of oxydiacetic acid—and data from structurally similar compounds like dibutyl ether and dibutyl phthalate. This conservative approach ensures that all potential risks are addressed.

The primary concerns are potential irritation and significant environmental toxicity. Structurally related compounds are known to cause skin, eye, and respiratory irritation.[1][2] Furthermore, many phthalate and ester compounds are classified as harmful or very toxic to aquatic life, often with long-lasting effects.[1][3][4] Therefore, Dibutyl 2,2'-oxybisacetate must be treated as a hazardous waste stream, with a particular focus on preventing environmental release.

Hazard ClassDescriptionRationale & Key Precautions
Eye & Skin Irritation May cause serious eye irritation and skin irritation upon contact.[1][2]Causality: The ester and ether functional groups can interact with biological tissues, causing irritation. Precaution: Always wear appropriate chemical splash goggles and nitrile gloves.
Respiratory Irritation Vapors or mists may cause respiratory tract irritation.[1][2]Causality: Inhalation of airborne droplets or vapors can irritate the mucous membranes of the respiratory system. Precaution: Handle in a well-ventilated area, preferably within a certified chemical fume hood.
Aquatic Toxicity Assumed to be harmful or toxic to aquatic life with long-lasting effects.[1][3][4]Causality: Esters of this nature can persist in the environment and exhibit toxicity to aquatic organisms. Precaution: Under no circumstances should this chemical be disposed of down the drain. All waste must be collected for approved hazardous waste disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable. The selection of PPE is directly dictated by the hazard assessment. The principle here is to create an impermeable barrier between you and the chemical waste.

EquipmentSpecificationJustification
Eye Protection ANSI Z87.1-rated chemical splash goggles.Protects against splashes of liquid waste which can cause serious eye irritation.[2]
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a barrier against skin contact, preventing potential irritation.[1] Inspect gloves for integrity before each use.
Body Protection Chemical-resistant lab coat.Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes.Prevents injury from spills or dropped containers.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines a self-validating system for the collection, storage, and disposal of Dibutyl 2,2'-oxybisacetate waste. Each step is designed to ensure safety and compliance.

Phase 1: Waste Collection & Containment

This phase is critical for preventing spills and ensuring the waste is properly identified for the disposal vendor.

  • Select a Compatible Container: Choose a clean, leak-proof container made of a material compatible with organic esters, such as high-density polyethylene (HDPE) or glass. The container must have a tightly sealing screw cap.[5]

  • Designate as Waste: The moment the first drop of waste enters the container, it must be managed as hazardous waste.

  • Label the Container: Immediately affix a hazardous waste tag to the container. Your institution's Environmental Health & Safety (EHS) office will provide these labels.[5][6] The label must include:

    • The full chemical name: "Dibutyl 2,2'-oxybisacetate" (avoiding abbreviations).

    • The words "Hazardous Waste."

    • An accurate list of all components and their approximate percentages if it is a mixed waste stream.[7]

    • The relevant hazard characteristics (e.g., "Irritant," "Environmental Hazard").[6]

    • The accumulation start date (the date the first drop of waste was added).[5]

  • Collect the Waste: Pour the waste carefully into the container, using a funnel to prevent spills. Perform this action within a chemical fume hood to control potential vapor exposure.[8]

  • Secure the Container: Tightly close the container cap after adding waste. Containers must remain closed at all times unless waste is actively being added.[5]

Phase 2: Temporary Storage & Segregation

Proper temporary storage, known as a Satellite Accumulation Area (SAA), is mandated by safety regulations to prevent dangerous reactions and ensure containment.

  • Location: Store the waste container at or near the point of generation, typically within the laboratory where the waste was produced.[5] A designated area within a fume hood is an ideal location.[7]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks or spills.[7]

  • Segregation: Ensure the container is segregated from incompatible chemicals, particularly strong acids, bases, and oxidizers, to prevent accidental reactions.

The decision-making process for handling Dibutyl 2,2'-oxybisacetate waste can be visualized as follows:

G start Dibutyl 2,2'-oxybisacetate Waste Generated characterize Characterize Waste (Pure or Mixed?) start->characterize Initiate Disposal ppe Don Required PPE: - Goggles - Nitrile Gloves - Lab Coat characterize->ppe container Select & Label Compatible HDPE or Glass Waste Container ppe->container collect Collect Waste in Chemical Fume Hood container->collect storage Store in Secondary Containment in SAA collect->storage Keep container closed pickup Arrange Pickup by Licensed Waste Hauler storage->pickup When full or per schedule end Disposal Complete (Retain Manifest) pickup->end

Caption: Disposal workflow for Dibutyl 2,2'-oxybisacetate waste.

Phase 3: Final Disposal

Final disposal must be handled by professionals to ensure it is done in an environmentally sound and legally compliant manner.

  • Schedule a Pickup: Once the waste container is full (do not exceed 90% capacity) or approaching your institution's storage time limit (e.g., 90 days), contact your EHS department to schedule a waste pickup.[9]

  • Transport Safely: When it is time for pickup, transport the waste container in its secondary containment using a stable cart.[9]

  • Documentation: The disposal of hazardous waste will be tracked using a hazardous waste manifest. This is a legal document that tracks the waste from your laboratory to its final disposal site. Ensure that all paperwork provided by your EHS office or the waste vendor is completed accurately. Retain a copy of this manifest for your records as required by EPA regulations.

Spill Management Protocol

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or you are unsure how to proceed, evacuate the lab and contact your institution's emergency response line.

  • Control Vapors: Ensure the fume hood is operational to manage any vapors.

  • Assemble Spill Kit: Use a chemical spill kit containing an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[10]

  • Absorb the Spill: Wearing your full PPE, apply the absorbent material to the spill, starting from the outside and working inward.

  • Collect the Waste: Once the liquid is fully absorbed, carefully scoop the material into a designated hazardous waste container.[10]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose of Contaminated Materials: All materials used in the cleanup, including gloves, pads, and contaminated labware, must be disposed of as hazardous waste in a sealed, properly labeled container.[10]

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of Dibutyl 2,2'-oxybisacetate waste with confidence, ensuring a safe and compliant laboratory environment.

References

  • PubChem. (n.d.). Dibutyl 2,2'-dithiodiacetate. Retrieved from [Link]

  • Rioux, R. M., & Zaman, T. A. (2017). Proper Handling and Disposal of Laboratory Waste. Journal of Visualized Experiments. Retrieved from [Link]

  • Research Core Facilities. (n.d.). Dibutyl ether - Safety Data Sheet. Retrieved from [Link]

  • Chemius. (n.d.). Dibutyl phthalate (DBP). Retrieved from [Link]

  • PubChem. (n.d.). Diethylene glycol dibutyl ether. Retrieved from [Link]

  • Chemsigma. (n.d.). dibutyl 2,2-oxybisacetate [6634-18-0]. Retrieved from [Link]

  • Australian Government Department of Health. (2022). Compounds of dibutyltin - Evaluation statement. Retrieved from [Link]

  • PubChem. (n.d.). Diisobutyl phthalate. Retrieved from [Link]

  • LabXchange. (2022, May 23). How To: Lab Waste [Video]. YouTube. Retrieved from [Link]

  • VLS Environmental Services. (n.d.). Hazardous vs. Non-Hazardous Waste. Retrieved from [Link]

  • IDR Environmental Services. (2020). How To Dispose Non-Hazardous Waste. Retrieved from [Link]

  • University of South Florida. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF) [Video]. YouTube. Retrieved from [Link]

  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Non-Hazardous Materials and Waste Management Hierarchy. Retrieved from [Link]

  • UCLA. (2009, October 21). Hazardous Waste Management Safety Video [Video]. YouTube. Retrieved from [Link]

  • Stericycle. (2026). Healthcare Waste Regulations. Retrieved from [Link]

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Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Dibutyl 2,2'-oxybisacetate
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Dibutyl 2,2'-oxybisacetate

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